molecular formula C11H14BrN B1275789 2-(4-Bromophenyl)piperidine CAS No. 383128-14-1

2-(4-Bromophenyl)piperidine

Cat. No.: B1275789
CAS No.: 383128-14-1
M. Wt: 240.14 g/mol
InChI Key: GHEZGFYJGORZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)piperidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEZGFYJGORZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402048
Record name 2-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-14-1
Record name 2-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(4-Bromophenyl)piperidine. Due to a scarcity of publicly available experimental data for this specific isomer, this document leverages predicted values and draws parallels with the better-characterized isomer, 4-(4-Bromophenyl)piperidine, to offer a thorough profile. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, providing essential data for modeling, formulation, and quality control. Detailed experimental protocols for determining key physical properties are also included, alongside a logical workflow for the characterization of such compounds.

Introduction

This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and materials science. The piperidine ring is a common scaffold in many pharmaceuticals, and the introduction of a bromophenyl group can significantly influence the molecule's physicochemical and biological properties. A thorough understanding of its physical characteristics is paramount for its application in research and development. This guide summarizes the available data on its core physical properties.

Molecular Structure and Chemical Identifiers

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₄BrN

  • Molecular Weight: 240.14 g/mol

  • CAS Number: 1228559-45-2 (for (S)-enantiomer)[1][2]

Tabulated Physical Properties

The following tables summarize the predicted and, where available, experimental physical properties of this compound and its related isomer, 4-(4-Bromophenyl)piperidine.

Table 1: Predicted Physicochemical Properties of (S)-2-(4-Bromophenyl)piperidine

PropertyValueSource
Boiling Point305.1 ± 35.0 °C[1][3]
pKa9.49 ± 0.10[3]
Density1.313 ± 0.06 g/cm³[3]
LogP3.2637[2]
Topological Polar Surface Area (TPSA)12.03 Ų[2]
Hydrogen Bond Acceptors1[2]
Hydrogen Bond Donors1[2]
Rotatable Bonds1[2]

Table 2: Experimental and Predicted Physical Properties of 4-(4-Bromophenyl)piperidine (Isomer for Comparison)

PropertyValueSource
Melting Point144-146 °C[4][5]
Boiling Point (Predicted)307.6 ± 42.0 °C[4]
Density (Predicted)1.313 ± 0.06 g/cm³[4]
pKa (Predicted)10.14 ± 0.10[4][5]
FormSolid[4]
ColorPale yellow[4]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties, applicable to this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[6]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

  • Procedure:

    • A small, dry sample of the crystalline compound is finely powdered.

    • The powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C per minute initially.

    • The heating rate is slowed to 1-2 °C per minute as the melting point is approached.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

  • Apparatus: Simple distillation apparatus including a round-bottom flask, distillation head, condenser, thermometer, and receiving flask.[6]

  • Procedure:

    • A sample of the liquid is placed in the round-bottom flask along with boiling chips.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.[6]

    • The flask is heated gently.

    • The temperature at which the liquid actively boils and a stable temperature is observed on the thermometer is recorded as the boiling point.[6]

Solubility Assessment

Solubility is determined by observing the dissolution of a solute in a solvent.[7][8]

  • Apparatus: Test tubes, vortex mixer, and a set of standard solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

    • A measured volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated using a vortex mixer for a set period.

    • The mixture is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble. If not, it is classified as partially soluble or insoluble. The process can be repeated with increasing amounts of solvent to determine a quantitative solubility.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

  • Apparatus: NMR spectrometer (e.g., 400 MHz).

  • Procedure for ¹H and ¹³C NMR:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • The NMR tube is placed in the spectrometer.

    • The spectrum is acquired according to the instrument's standard operating procedures.

    • The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and analyzed for chemical shifts, integration, and coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[9]

  • Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution is infused into the mass spectrometer.

    • The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

    • The data is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical and structural characterization of a novel chemical entity like this compound.

G A Synthesis and Purification of This compound B Purity Assessment (e.g., HPLC, TLC) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Solubility Studies B->E F Structural Elucidation B->F J Data Compilation and Reporting C->J D->J E->J G ¹H and ¹³C NMR F->G H Mass Spectrometry (MS) F->H I Infrared (IR) Spectroscopy F->I G->J H->J I->J

Caption: Workflow for the Physical and Structural Characterization of this compound.

Conclusion

This technical guide provides a summary of the currently available and predicted physical properties of this compound. While experimental data for this specific compound is limited, the provided predictions and comparative data for its 4-isomer offer a solid foundation for researchers. The detailed experimental protocols and the logical workflow diagram serve as a practical resource for the physical and structural characterization of this and similar novel compounds, ensuring a standardized and thorough approach in a research and development setting.

References

An In-Depth Technical Guide to 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 383128-14-1

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)piperidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, and while specific biological data is limited in publicly available literature, it explores the potential therapeutic applications based on the broader class of 2-arylpiperidine derivatives.

Compound Identity and Physicochemical Properties

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of a bromophenyl group at the 2-position of the piperidine ring is a key structural feature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 383128-14-1--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₄BrN--INVALID-LINK--[1]
Molecular Weight 240.14 g/mol --INVALID-LINK--[1]
Appearance Off-white solidGeneric vendor data
Boiling Point 305.1 °C at 760 mmHg (Predicted)Echemi
Density 1.3 g/cm³ (Predicted)Echemi

Synthesis and Spectroscopic Data

Similarly, specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively published. For structurally similar compounds, such as 4-(4'-Bromophenyl)piperidine, characteristic signals in ¹H NMR would include multiplets for the piperidine ring protons and signals in the aromatic region for the bromophenyl group.[2][3] ¹³C NMR would show corresponding aliphatic and aromatic carbon signals.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for this compound is scarce, the 2-arylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) disorders.

Potential Therapeutic Areas:

  • Neurological Disorders: Derivatives of 2-piperidone, a related scaffold, have been investigated for their potential to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease.[4] These compounds have also shown anti-inflammatory properties in microglia, suggesting a neuroprotective role.

  • Neuropsychiatric Disorders: Arylpiperazine-benzylpiperidines have been designed and synthesized as dual serotonin and norepinephrine reuptake inhibitors, with some compounds showing potent inhibitory activity.[5] This highlights the potential of the piperidine moiety in modulating neurotransmitter systems.

The piperidine ring is a prevalent feature in a wide range of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific interactions with biological targets.[6]

Experimental Protocols (Representative)

Due to the lack of specific published experimental data for this compound, the following protocols are representative examples for the evaluation of related 2-arylpiperidine compounds.

Representative Synthesis of a 2-Arylpiperidine Derivative (Hypothetical):

A potential synthetic route could involve the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an N-protected 2,3-dihydro-4-pyridone.[7]

  • Step 1: Preparation of N-protected 2,3-dihydro-4-pyridone. The starting pyridone is protected with a suitable group, such as a carbamate.

  • Step 2: Asymmetric 1,4-Addition. The protected pyridone is reacted with 4-bromophenylboronic acid in the presence of a rhodium catalyst and a chiral ligand.

  • Step 3: Reduction and Deprotection. The resulting enone is reduced, and the protecting group is removed to yield the final this compound.

Representative Biological Assay: Serotonin Transporter (SERT) Inhibition Assay (Hypothetical):

This assay would be used to determine the potency of this compound in inhibiting serotonin reuptake.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter are cultured.

  • Assay Procedure:

    • Cells are plated in a 96-well plate.

    • The test compound (this compound) at various concentrations is added to the wells.

    • A radiolabeled substrate for the transporter (e.g., [³H]5-HT) is added.

    • After incubation, the uptake of the radiolabeled substrate is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC₅₀) is calculated.

Logical Relationships and Workflows

The following diagrams illustrate a typical workflow for the discovery and preclinical evaluation of a novel compound like this compound.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development Compound Synthesis Compound Synthesis Initial Screening Initial Screening Compound Synthesis->Initial Screening Library of Analogs Hit Identification Hit Identification Initial Screening->Hit Identification Active Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization Promising Scaffolds In vitro Assays In vitro Assays Lead Optimization->In vitro Assays Optimized Leads In vivo Models In vivo Models In vitro Assays->In vivo Models Efficacy & Selectivity Toxicity Studies Toxicity Studies In vivo Models->Toxicity Studies Safety Profile

Figure 1. A generalized workflow for drug discovery and preclinical development.

Target_Validation_Pathway This compound This compound Target Protein (e.g., SERT) Target Protein (e.g., SERT) This compound->Target Protein (e.g., SERT) Binds to Binding Assay Binding Assay Target Protein (e.g., SERT)->Binding Assay Measures Affinity (Ki) Functional Assay Functional Assay Target Protein (e.g., SERT)->Functional Assay Measures Activity (IC50) Cellular Response Cellular Response Functional Assay->Cellular Response Modulates Therapeutic Effect Therapeutic Effect Cellular Response->Therapeutic Effect Leads to

References

An In-depth Technical Guide on the Physicochemical Properties of (S)-2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the available physicochemical data for (S)-2-(4-Bromophenyl)piperidine, with a specific focus on its boiling point. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

(S)-2-(4-Bromophenyl)piperidine is a substituted piperidine derivative. The quantitative physicochemical properties are summarized in the table below. It is important to note that the boiling point is a predicted value obtained from computational models.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrN[1][2]
Molecular Weight 240.14 g/mol [1][2]
Predicted Boiling Point 305.1 ± 35.0 °C[2]
Predicted Density 1.313 ± 0.06 g/cm³[2]
Predicted pKa 9.49 ± 0.10[2]

Experimental Protocols

Thiele Tube Method:

  • Sample Preparation: A small amount of the liquid sample (typically less than 1 mL) is placed into a small-diameter test tube (a fusion tube).

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample within the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. Heating should continue until the bubbling is rapid and continuous.

  • Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Illustrative Experimental Workflow

The following diagram illustrates a general synthetic pathway for a related compound, 4-(4'-Bromophenyl)piperidine, which can be conceptually similar to the synthesis of the target molecule. This provides a visual representation of a typical experimental workflow in the synthesis of such compounds.

SynthesisWorkflow Reactant1 Piperidine Reaction Suzuki Coupling Reactant1->Reaction Reactant2 p-Bromophenylboronic acid Reactant2->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(4'-Bromophenyl)piperidine Purification->Product

References

A Technical Guide to (Bromophenyl)piperidines: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the chemical and physical properties of bromophenyl)piperidine isomers, with a specific focus on the characteristics that contribute to their typical appearance as off-white solids. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties. The bromophenyl-substituted variants are important intermediates and building blocks in the synthesis of more complex molecules with potential therapeutic applications.[1][2]

While the query specifically concerns the off-white solid appearance of 2-(4-Bromophenyl)piperidine, detailed public-domain data, including comprehensive experimental protocols and biological pathway interactions for this specific isomer, is limited. Its isomeric counterpart, 4-(4-Bromophenyl)piperidine, is more extensively documented. An off-white or pale yellow appearance is common for solid organic compounds of this nature, often resulting from minor impurities remaining after synthesis and purification.[3]

Due to the scarcity of detailed information on the 2-isomer, this guide will use the well-characterized 4-(4-Bromophenyl)piperidine as a primary example to illustrate the synthesis, purification, and characterization techniques that yield a solid product. This provides a representative technical framework applicable to this class of compounds.

Physicochemical and Spectroscopic Data

The consistent isolation of 4-(4-Bromophenyl)piperidine as a solid is supported by its measured physical properties. The appearance is typically described as a white or pale yellow solid, consistent with a purified crystalline organic compound.[3][4]

Physical and Chemical Properties

Quantitative data for 4-(4-Bromophenyl)piperidine is summarized in the table below, providing key identifiers and physical constants.

PropertyValueReference(s)
Chemical Name 4-(4-Bromophenyl)piperidine[5]
CAS Number 80980-89-8[6]
Molecular Formula C₁₁H₁₄BrN[4]
Molecular Weight 240.14 g/mol [4]
Appearance White to Pale Yellow Solid[3][4]
Melting Point 144-146 °C[3]
Boiling Point 307.6±42.0 °C (Predicted)[3]
Spectroscopic Characterization

Structural confirmation of synthesized 4-(4-Bromophenyl)piperidine is achieved through standard spectroscopic methods. The data below is characteristic of the compound's structure.[4]

TechniqueDataReference(s)
¹H NMR (400 MHz, MeOD): δ 1.55-1.59 (2H, m), 1.61-1.70 (2H, m), 2.55-2.56 (1H, m), 2.64-2.70 (2H, m), 3.09-3.06 (2H, m), 7.13 (2H, J = 8.0 Hz, d), 7.31 (2H, J = 8.0 Hz, d)[4]
¹³C NMR (100 MHz, MeOD): δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, 145.3[4]
Mass Spec. m/z (ESI-MS): 241 [M+H]⁺[4]

Experimental Protocols

The off-white solid appearance of bromophenyl)piperidines is a direct result of the synthesis and purification methods employed. The following is a detailed protocol for the synthesis of 4-(4-Bromophenyl)piperidine, which yields the compound as a white solid.[4]

Synthesis of 4-(4-Bromophenyl)piperidine

This procedure details the catalytic hydrogenation of a tetrahydropyridine precursor.

Materials:

  • 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol)

  • Anhydrous Methanol (20 mL)

  • Triethylamine (2 mL)

  • Rhodium on Carbon (Rh/C) catalyst (0.060 g)

  • Celite™

  • Hydrogen gas (H₂)

Procedure:

  • A solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) is prepared in anhydrous methanol (20 mL) and triethylamine (2 mL).

  • The Rh/C catalyst (0.060 g) is added to the solution.

  • The reaction mixture is placed in a hydrogen atmosphere at a pressure of 100 psi.

  • The mixture is stirred at room temperature for 24 hours.

  • Upon completion, the reaction mixture is filtered through a Celite™ filter cake to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford 4-(4-bromophenyl)piperidine as a white solid.

  • The expected yield is approximately 0.91 g (98%).[4]

Visualized Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow for the synthesis of 4-(4-bromophenyl)piperidine and a representative signaling pathway that is often a target for piperidine-based drug candidates.

G Synthesis and Purification Workflow for 4-(4-Bromophenyl)piperidine cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Purification cluster_3 Final Product A Dissolve Precursor (4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine) in Methanol & Triethylamine B Add Rh/C Catalyst A->B C Stir under H₂ Atmosphere (100 psi, 24h, RT) B->C D Filter through Celite™ to remove catalyst C->D E Concentrate Filtrate (under reduced pressure) D->E F White Solid Product (4-(4-Bromophenyl)piperidine) E->F

Caption: A flowchart detailing the synthesis of 4-(4-bromophenyl)piperidine.

G Representative PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperidine Derivative (Hypothetical Target) Inhibitor->PI3K inhibits

Caption: A generalized PI3K/Akt pathway, a common target in cancer drug discovery.[2][7]

References

2-(4-Bromophenyl)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Bromophenyl)piperidine. Due to the limited availability of specific biological data for this particular isomer in publicly accessible literature, this document also includes relevant information on the broader class of phenylpiperidine derivatives to provide a contextual understanding of its potential pharmacological significance.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. These values are consistent for its various isomers.

PropertyValueCitation(s)
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol [1]
IUPAC Name This compound
CAS Number 1228559-45-2 ((S)-enantiomer)[1]

Biological and Pharmacological Context

There is a significant body of research on phenylpiperidine derivatives, many of which exhibit potent activity within the central nervous system (CNS).[2][3] This class of compounds is well-known for its interaction with opioid receptors, leading to the development of numerous analgesic drugs.[2]

It is important to note that slight structural modifications can lead to significant changes in pharmacological activity. Therefore, without specific experimental data, the biological profile of this compound remains speculative. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6]

Experimental Protocols

Detailed experimental data specifically for this compound is scarce in the available literature. However, the following section provides a representative synthetic protocol adapted from a known procedure for a closely related isomer, 4-(4'-Bromophenyl)piperidine. This protocol illustrates a general method that could likely be adapted for the synthesis of the 2-isomer.

Representative Synthesis of a Bromophenylpiperidine Derivative

This protocol outlines the synthesis of a bromophenylpiperidine via the hydrogenation of a tetrahydropyridine precursor.

Materials:

  • Precursor (e.g., 2-(4-bromophenyl)-1,2,3,6-tetrahydropyridine)

  • Anhydrous Methanol

  • Triethylamine

  • Rhodium on Carbon (Rh/C) catalyst

  • Hydrogen gas

  • Celite™

Procedure:

  • Dissolve the tetrahydropyridine precursor in anhydrous methanol and triethylamine in a suitable reaction vessel.

  • Add the Rh/C catalyst to the solution.

  • Place the reaction mixture in a hydrogen atmosphere (e.g., 100 psi).

  • Stir the mixture at room temperature for approximately 24 hours.

  • Upon completion of the reaction, filter the mixture through a pad of Celite™ to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The final product can be further purified by crystallization or chromatography.

Characterization: The structure and purity of the synthesized compound would typically be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a chemical compound such as this compound.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction Reagents, Catalyst workup Reaction Work-up reaction->workup Quenching, Extraction crude Crude Product workup->crude purify Crystallization / Chromatography crude->purify pure Pure Compound purify->pure analysis Structural & Purity Analysis pure->analysis nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms hplc HPLC/GC analysis->hplc

General Workflow for Synthesis and Analysis

This guide provides a foundational understanding of this compound based on its chemical structure and the broader context of related compounds. Further experimental investigation is necessary to fully elucidate its specific biological activities and potential applications.

References

An In-depth Technical Guide to the NMR Data Interpretation of 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for 2-(4-Bromophenyl)piperidine. Due to the limited availability of experimental spectral data for this specific compound in publicly accessible databases, this guide presents a comparative analysis with its isomers, 1-(4-bromophenyl)piperidine and 4-(4-bromophenyl)piperidine, alongside predicted NMR data for the target molecule. Furthermore, this document outlines the standard experimental protocols for acquiring high-quality NMR spectra for similar small organic molecules.

Comparative NMR Data of Bromophenylpiperidine Isomers

To provide a contextual framework for the interpretation of the NMR data of this compound, this section summarizes the reported experimental ¹H and ¹³C NMR data for its 1- and 4-substituted isomers.

1-(4-Bromophenyl)piperidine

Table 1: ¹H NMR Data of 1-(4-Bromophenyl)piperidine

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.31 - 7.27d9.12H
H-3', H-5'6.79 - 6.73d9.12H
H-2, H-63.12t5.44H
H-3, H-51.69 - 1.63m4H
H-41.58 - 1.55m2H

Solvent: CDCl₃, Frequency: 400 MHz

4-(4-Bromophenyl)piperidine

Table 2: ¹H and ¹³C NMR Data of 4-(4-Bromophenyl)piperidine

¹H NMR¹³C NMR
Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Carbon Chemical Shift (δ, ppm)
H-2', H-6'7.31d8.02HC-1'145.3
H-3', H-5'7.13d8.02HC-4'119.4
H-2, H-6 (ax, eq)3.09 - 3.06m2HC-2', C-6'128.5
H-3, H-5 (ax, eq)2.64 - 2.70m2HC-3', C-5'131.2
H-42.55 - 2.56m1HC-441.4
H-3, H-5 (ax, eq)1.61 - 1.70m2HC-2, C-645.6
H-2, H-6 (ax, eq)1.55 - 1.59m2HC-3, C-532.7

Solvent: MeOD, ¹H Frequency: 400 MHz, ¹³C Frequency: 100 MHz

Predicted NMR Data for this compound

In the absence of experimentally acquired spectra, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using a validated NMR prediction algorithm and serve as a reliable estimate for spectral interpretation.

Table 3: Predicted ¹H NMR Data of this compound

ProtonsPredicted Chemical Shift (δ, ppm)
H-2', H-6'7.45
H-3', H-5'7.20
H-23.65
H-6eq3.15
H-6ax2.70
H-3eq2.05
H-3ax1.80
H-4, H-51.70 - 1.50
NH1.90

Solvent: CDCl₃

Table 4: Predicted ¹³C NMR Data of this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1'143.5
C-4'121.0
C-2', C-6'128.5
C-3', C-5'131.5
C-260.0
C-647.0
C-332.0
C-526.0
C-425.0

Solvent: CDCl₃

Experimental Protocols for NMR Data Acquisition

The following section details the standard methodologies for the preparation and acquisition of NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other common solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) and methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. If particulates are present, filter the solution through a small plug of cotton or glass wool in the pipette.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Number of Scans (NS): 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard.

Visualization of NMR Data Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for a compound such as this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation Sample_Weighing Weigh Compound Solvent_Selection Select Deuterated Solvent Sample_Weighing->Solvent_Selection Dissolution Dissolve Sample Solvent_Selection->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Instrument_Setup Set Instrument Parameters (Pulse Program, NS, D1, etc.) Transfer->Instrument_Setup Lock_Shim Lock and Shim Instrument_Setup->Lock_Shim Acquire_FID Acquire Free Induction Decay (FID) Lock_Shim->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration_Calibration Integration & Calibration Baseline_Correction->Integration_Calibration Chemical_Shift Analyze Chemical Shifts Integration_Calibration->Chemical_Shift Coupling_Constants Analyze Coupling Constants Chemical_Shift->Coupling_Constants Integration_Analysis Analyze Integration Coupling_Constants->Integration_Analysis Structure_Elucidation Structure Elucidation/ Verification Integration_Analysis->Structure_Elucidation

Caption: Workflow for NMR data acquisition and interpretation.

An In-depth Technical Guide to the Stability and Reactivity Profile of 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of 2-(4-Bromophenyl)piperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule, this guide combines known physicochemical properties with established principles of stability and reactivity for the broader classes of 2-arylpiperidines and bromophenyl compounds. It is intended to serve as a foundational resource for researchers, offering insights into its handling, storage, potential degradation pathways, and reactivity with common reagents.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (S)-2-(4-Bromophenyl)piperidine is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and physiological environments.

PropertyValueSource
CAS Number 1228559-45-2[1][2][3]
Molecular Formula C₁₁H₁₄BrN[1][2]
Molecular Weight 240.14 g/mol [1][2]
Appearance Not specified (likely a solid)Inferred from related compounds[4]
Boiling Point (Predicted) 305.1 ± 35.0 °C[3]
Density (Predicted) 1.313 ± 0.06 g/cm³[3]
pKa (Predicted) 9.49 ± 0.10[3]
LogP (Predicted) 3.2637[1]
Topological Polar Surface Area (TPSA) 12.03 Ų[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Stability Profile

2.1. General Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound. Based on safety data for similar compounds, the following practices are recommended:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] Refrigeration may be advisable for long-term storage.[7]

  • Handling: Use in a chemical fume hood.[7] Avoid breathing dust, vapor, mist, or gas.[5][7] Avoid contact with skin and eyes.[5][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[7][8]

2.2. Forced Degradation Studies

Forced degradation studies are necessary to understand the intrinsic stability of the molecule. The following conditions are recommended based on ICH guidelines.

2.2.1. Hydrolytic Stability

  • Expected Reactivity: The piperidine ring itself is generally stable to hydrolysis. The C-Br bond on the phenyl ring is also typically stable under common hydrolytic conditions. Degradation, if any, would likely be minimal.

  • Experimental Protocol:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.

    • Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

    • Withdraw samples at various time points.

    • Neutralize the samples before analysis.

    • Analyze the samples using a suitable stability-indicating HPLC method to quantify the parent compound and any degradation products.

2.2.2. Oxidative Stability

  • Expected Reactivity: The piperidine ring, particularly the nitrogen and the adjacent methylene groups, can be susceptible to oxidation. The bromophenyl ring is generally stable to mild oxidation.

  • Experimental Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Maintain the solution at room temperature or slightly elevated temperature for a defined period.

    • Withdraw samples at various time points.

    • Quench the reaction if necessary.

    • Analyze the samples by HPLC.

2.2.3. Thermal Stability

  • Expected Reactivity: The molecule is expected to be relatively stable at ambient temperatures. At elevated temperatures, degradation may occur, potentially involving the piperidine ring.

  • Experimental Protocol:

    • Expose the solid compound to dry heat (e.g., 80-105 °C) for a specified duration.

    • For solutions, heat at a controlled temperature below the solvent's boiling point.

    • Analyze the samples at different time intervals by HPLC.

2.2.4. Photostability

  • Expected Reactivity: Compounds with aromatic rings can be susceptible to photodecomposition. The carbon-bromine bond can also be photolabile.

  • Experimental Protocol (based on ICH Q1B guidelines):

    • Expose the solid compound and its solution to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and UV lamps).

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

    • A dark control sample should be stored under the same conditions to differentiate between thermal and photodegradation.

    • Analyze the samples by HPLC.

The following diagram illustrates a general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis DrugSubstance This compound Solution Solution Preparation DrugSubstance->Solution Thermal Thermal Stress DrugSubstance->Thermal Photo Photostability DrugSubstance->Photo Acid Acidic Hydrolysis Solution->Acid Base Basic Hydrolysis Solution->Base Oxidation Oxidation (H2O2) Solution->Oxidation Solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Report Stability Profile Report

Forced Degradation Experimental Workflow

Reactivity Profile

The reactivity of this compound is determined by the functional groups present: the secondary amine of the piperidine ring and the bromophenyl group.

3.1. Piperidine Ring Reactivity

  • Basicity: The nitrogen atom of the piperidine ring is basic and will react with acids to form piperidinium salts.

  • N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated using appropriate electrophiles.

  • N-Boc Protection: The nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, which is a common strategy in organic synthesis to modulate reactivity.[9] The N-Boc group is stable to many reaction conditions but can be removed with strong acids.[10]

  • Oxidation: As mentioned in the stability section, the piperidine ring can be oxidized.

  • Lithiation: The N-Boc protected 2-arylpiperidines can undergo deprotonation at the benzylic position (the carbon attached to both the phenyl ring and the piperidine ring) using strong bases like n-butyllithium, often in the presence of a chiral ligand for asymmetric synthesis.

3.2. Bromophenyl Group Reactivity

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring.

  • Grignard and Organolithium Formation: The aryl bromide can be converted to a Grignard reagent or an organolithium species, which can then react with various electrophiles.

  • Nucleophilic Aromatic Substitution: Under harsh conditions, the bromine atom can be displaced by strong nucleophiles.

The following diagram illustrates some of the key reactivity pathways for this compound.

Reactivity_Pathways cluster_Piperidine_Reactions Piperidine Ring Reactions cluster_Bromophenyl_Reactions Bromophenyl Group Reactions Start This compound Salt Piperidinium Salt Start->Salt + Acid N_Alkylated N-Alkylated Product Start->N_Alkylated + R-X N_Acylated N-Acylated Product Start->N_Acylated + RCOCl N_Boc N-Boc Protected Start->N_Boc + Boc2O Suzuki Suzuki Coupling Product Start->Suzuki + ArB(OH)2, Pd catalyst Heck Heck Reaction Product Start->Heck + Alkene, Pd catalyst Grignard Grignard Reagent Start->Grignard + Mg

Key Reactivity Pathways

Potential Biological Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been detailed in the available literature, the 2-arylpiperidine scaffold is a common motif in many biologically active compounds. These compounds are known to interact with a variety of receptors and enzymes. The logical relationship for investigating the biological activity would follow a standard drug discovery workflow.

Biological_Investigation_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Compound This compound Screening High-Throughput Screening Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro In Vitro Assays (Target Validation, MOA) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Confirmation) Phase_II->Phase_III Approval Approval Phase_III->Approval Regulatory Approval

Drug Discovery and Development Workflow

Conclusion

This compound is a versatile molecule with a rich potential for chemical modification and incorporation into novel pharmaceutical agents. While specific stability data is not yet publicly available, this guide provides a robust framework for its handling, stability assessment, and exploration of its reactivity. The secondary amine of the piperidine ring offers a site for straightforward functionalization, while the bromophenyl group serves as a key anchor for a variety of powerful cross-coupling reactions. A thorough understanding of its stability and reactivity, as outlined in this guide, is paramount for its successful application in research and drug development. It is strongly recommended that comprehensive forced degradation studies be conducted to fully elucidate its stability profile and to develop a validated stability-indicating analytical method.

References

An In-Depth Technical Guide to High-Purity 2-(4-Bromophenyl)piperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the procurement, synthesis, quality control, and potential applications of 2-(4-Bromophenyl)piperidine, a key building block in modern medicinal chemistry.

Introduction

This compound is a substituted piperidine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The piperidine scaffold is a well-established "privileged structure" in pharmacology, present in a wide array of approved pharmaceuticals due to its favorable pharmacokinetic properties and ability to interact with a variety of biological targets. The incorporation of a 4-bromophenyl group at the 2-position of the piperidine ring offers a valuable handle for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures for novel therapeutic agents.

This technical guide provides a comprehensive overview of high-purity this compound, intended for researchers, scientists, and drug development professionals. It covers essential aspects from procurement and synthesis to quality control and potential biological applications, supported by detailed experimental considerations and data presented in a clear, accessible format.

Procurement of High-Purity this compound

The acquisition of high-purity starting materials is a critical first step in any research and development endeavor. Several chemical suppliers offer this compound, with purities typically ranging from 95% to over 99%. When selecting a supplier, it is crucial to consider not only the quoted purity but also the analytical techniques used for its determination and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a summary of representative suppliers for this compound. Please note that pricing is often subject to inquiry and can vary based on quantity and purity.

SupplierCAS NumberPurityAvailable Quantities
Shanghai Amole Biotechnology Co., Ltd.383128-14-1≥ 97.0%100mg, 250mg, 1g, 5g
ChemScene1228559-45-2 ((S)-enantiomer)≥ 95%Inquire
Chem-Impex383128-14-1≥ 95% (NMR)Inquire

Purchasing Workflow:

The process of procuring a high-purity chemical like this compound typically follows a structured workflow to ensure quality and regulatory compliance.

G cluster_procurement Procurement Workflow start Identify Need for This compound supplier_id Identify & Qualify Potential Suppliers start->supplier_id quote_req Request Quotations & Certificates of Analysis supplier_id->quote_req supplier_sel Select Supplier Based on Purity, Price, & Lead Time quote_req->supplier_sel po_issue Issue Purchase Order supplier_sel->po_issue shipping Receive & Log Shipment po_issue->shipping qc_check In-house Quality Control Testing shipping->qc_check release Release for Research Use qc_check->release G cluster_synthesis Hypothetical Synthesis of this compound start 2-Bromopyridine + 4-Bromophenylboronic Acid suzuki Suzuki Coupling (e.g., Pd(PPh3)4, Na2CO3) start->suzuki Step 1 intermediate 2-(4-Bromophenyl)pyridine suzuki->intermediate hydrogenation Catalytic Asymmetric Hydrogenation (e.g., [Rh(COD)2]BF4, Chiral Ligand, H2) intermediate->hydrogenation Step 2 product This compound hydrogenation->product G cluster_qc Quality Control Workflow sample Received Sample of This compound nmr ¹H and ¹³C NMR (Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms hplc HPLC (Purity Assessment) sample->hplc chiral_hplc Chiral HPLC (Enantiomeric Excess) sample->chiral_hplc pass Meets Specifications nmr->pass ms->pass hplc->pass fail Does Not Meet Specifications hplc->fail Purity < Specification chiral_hplc->pass chiral_hplc->fail ee < Specification release Release for Use pass->release reject Reject Batch fail->reject G cluster_pathway Hypothetical Modulation of PI3K/Akt Pathway ligand This compound Derivative receptor Receptor Tyrosine Kinase ligand->receptor Inhibition pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation bad Bad akt->bad Inhibition apoptosis Apoptosis bad->apoptosis Promotion

The Versatile Synthon: A Technical Guide to 2-(4-Bromophenyl)piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)piperidine is a valuable heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a piperidine ring substituted at the 2-position with a bromophenyl group, offers a confluence of functionalities that are highly sought after in the design of novel therapeutic agents and complex organic molecules. The presence of a secondary amine within the piperidine ring and a reactive bromine atom on the phenyl ring provides two distinct handles for a variety of chemical transformations. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role as a versatile synthon in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
Molecular FormulaC₁₁H₁₄BrNChemScene
Molecular Weight240.14 g/mol ChemScene
AppearanceWhite to off-white solidInferred
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in methanol, chloroform, and other common organic solvents.Inferred

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of the C-C bond between the pyridine and bromophenyl moieties, followed by the reduction of the pyridine ring. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction followed by catalytic hydrogenation.

Synthetic Pathway Overview

A plausible and efficient synthetic route is outlined below. This pathway leverages well-established and high-yielding reactions in organic synthesis.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation 2-Bromopyridine 2-Bromopyridine Pd_catalyst Pd(PPh₃)₄, Base 2-Bromopyridine->Pd_catalyst 4-Bromophenylboronic_acid 4-Bromophenylboronic_acid 4-Bromophenylboronic_acid->Pd_catalyst 2-(4-Bromophenyl)pyridine 2-(4-Bromophenyl)pyridine Pd_catalyst->2-(4-Bromophenyl)pyridine 2-(4-Bromophenyl)pyridine_input 2-(4-Bromophenyl)pyridine Catalyst PtO₂, H₂ (pressure) 2-(4-Bromophenyl)pyridine_input->Catalyst This compound This compound Catalyst->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenyl)pyridine via Suzuki-Miyaura Coupling

This reaction facilitates the formation of the C-C bond between the pyridine ring and the bromophenyl group.

Reagents and Materials:

  • 2-Bromopyridine

  • 4-Bromophenylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate, Potassium phosphate)

  • Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromopyridine (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and the palladium catalyst (0.02-0.05 eq).

  • Add the chosen solvent, followed by an aqueous solution of the base (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(4-bromophenyl)pyridine.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The reduction of the pyridine ring to a piperidine ring is a crucial step to yield the final product.

Reagents and Materials:

  • 2-(4-Bromophenyl)pyridine

  • Catalyst (e.g., Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C))

  • Solvent (e.g., Methanol, Ethanol, Acetic Acid)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-(4-bromophenyl)pyridine (1.0 eq) in the chosen solvent.

  • Add the hydrogenation catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by crystallization or column chromatography if necessary.

Key Reactions of this compound

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a highly versatile building block.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can undergo various reactions.

G cluster_0 N-Alkylation cluster_1 N-Acylation cluster_2 Reductive Amination Start This compound Alkylation R-X, Base Start->Alkylation Acylation RCOCl or (RCO)₂O Start->Acylation Reductive_Amination RCHO, NaBH(OAc)₃ Start->Reductive_Amination N_Alkyl N-Alkyl derivative Alkylation->N_Alkyl N_Acyl N-Acyl derivative Acylation->N_Acyl N_Substituted N-Substituted derivative Reductive_Amination->N_Substituted

Caption: Reactions involving the piperidine nitrogen of the title compound.

  • N-Alkylation: Reaction with alkyl halides in the presence of a base introduces an alkyl group on the nitrogen atom.

  • N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides N-substituted products.

Reactions at the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions.

G cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination cluster_2 Sonogashira Coupling Start This compound Suzuki R-B(OH)₂, Pd catalyst Start->Suzuki Buchwald R₂NH, Pd catalyst Start->Buchwald Sonogashira Terminal alkyne, Pd/Cu catalyst Start->Sonogashira Biaryl Biaryl derivative Suzuki->Biaryl Aryl_Amine Aryl amine derivative Buchwald->Aryl_Amine Aryl_Alkyne Aryl alkyne derivative Sonogashira->Aryl_Alkyne

Caption: Cross-coupling reactions at the bromophenyl moiety.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new C-C bonds, leading to biaryl structures.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding substituted aniline derivatives.

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to construct C-C triple bonds.

Applications in Drug Discovery

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The 2-arylpiperidine motif, in particular, is a key pharmacophore in a variety of biologically active compounds. The versatility of this compound allows for the rapid generation of diverse chemical libraries for screening against various biological targets.

Potential Therapeutic Areas

Derivatives of this compound have the potential to be explored for a range of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs.[3]

  • Oncology: The ability to generate complex biaryl structures via Suzuki coupling opens avenues for the synthesis of potential kinase inhibitors and other anticancer agents.[4][5]

  • Infectious Diseases: The piperidine scaffold can be functionalized to develop novel antibacterial and antiviral agents.[4]

Structure-Activity Relationship (SAR) Studies

The two reactive sites on this compound provide an excellent platform for systematic SAR studies.

Modification SitePotential Impact on Biological Activity
Piperidine Nitrogen Modulation of basicity, lipophilicity, and hydrogen bonding capacity. Introduction of groups to interact with specific receptor pockets.
4-position of the Phenyl Ring Introduction of diverse substituents to explore electronic and steric effects. Formation of biaryl systems to extend the molecular scaffold and target larger binding sites.

Spectroscopic Data

NucleusChemical Shift (δ, ppm)
¹H NMR
Aromatic Protons7.45-7.63
Methine Proton (CH-N)5.76
¹³C NMR
Aromatic Carbons126.5, 130.0, 130.2, 132.3
C-Br122.3 (estimated)
Methine Carbon (CH-N)61.3

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two orthogonal reactive sites—the piperidine nitrogen and the aryl bromide—offer chemists a powerful tool for the construction of complex molecular architectures. The potential for generating diverse libraries of compounds makes it an attractive starting point for drug discovery programs targeting a wide array of diseases. Further exploration of the chemistry and biological activities of derivatives of this compound is warranted and holds significant promise for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Bromophenyl)piperidine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2]

Introduction

The 2-arylpiperidine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of such structures, offering mild reaction conditions and tolerance to a wide range of functional groups.[1][2] This protocol details the synthesis of this compound in a three-step process:

  • Suzuki-Miyaura Coupling: Reaction of N-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester with 1,4-dibromobenzene.

  • Hydrogenation: Reduction of the tetrahydropyridine ring to a piperidine ring.

  • Deprotection: Removal of the Boc protecting group to yield the final product.

Reaction Scheme

G cluster_1 Step 1: Suzuki Coupling cluster_2 Step 2: Hydrogenation cluster_3 Step 3: Deprotection r1 N-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester p1 N-Boc-2-(4-bromophenyl)-1,2,5,6-tetrahydropyridine r1->p1 + r2 1,4-dibromobenzene r2->p1 reagents1 Pd(dppf)Cl2 K2CO3 Dioxane/H2O, 80 °C p1_2 N-Boc-2-(4-bromophenyl)-1,2,5,6-tetrahydropyridine p2 N-Boc-2-(4-bromophenyl)piperidine p1_2->p2 reagents2 H2 (1 atm) Pd/C Ethanol p2_2 N-Boc-2-(4-bromophenyl)piperidine p3 This compound p2_2->p3 reagents3 Trifluoroacetic acid (TFA) Dichloromethane (DCM)

Caption: Overall synthetic route to this compound.

Experimental Protocols

Materials and Equipment
  • N-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester

  • 1,4-dibromobenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas (H₂)

  • Ethanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step 1: Suzuki-Miyaura Coupling

This procedure is adapted from established methods for the Suzuki-Miyaura coupling of tetrahydropyridine-2-boronic acid pinacol esters with aryl bromides.[3]

G start Start reagents Combine Reactants: - N-Boc-tetrahydropyridine boronic ester - 1,4-dibromobenzene - Pd(dppf)Cl2 - K2CO3 start->reagents solvent Add Solvents: - Anhydrous Dioxane - Degassed Water reagents->solvent degas Degas Mixture (N2/Ar bubbling) solvent->degas heat Heat to 80 °C (under N2/Ar) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool workup Aqueous Work-up: - Dilute with EtOAc - Wash with Water & Brine cool->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Chromatography (Silica Gel) concentrate->purify product1 Isolate Product 1: N-Boc-2-(4-bromophenyl)- 1,2,5,6-tetrahydropyridine purify->product1

Caption: Workflow for the Suzuki-Miyaura coupling step.

Protocol:

  • To an oven-dried round-bottom flask, add N-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester (1.0 equiv), 1,4-dibromobenzene (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) via syringe. The solution should be degassed by bubbling the inert gas through it for a further 15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-2-(4-bromophenyl)-1,2,5,6-tetrahydropyridine.

Step 2: Hydrogenation

Protocol:

  • Dissolve the product from Step 1 in ethanol in a suitable flask.

  • Add a catalytic amount of 10% Pd/C (approximately 10 mol %).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-2-(4-bromophenyl)piperidine, which can be used in the next step without further purification if sufficiently pure.

Step 3: Deprotection

Protocol:

  • Dissolve the N-Boc-2-(4-bromophenyl)piperidine in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • If necessary, purify the product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

The following tables summarize typical results for the synthesis.

Table 1: Optimized Reaction Conditions and Yield for Suzuki Coupling

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)801885
2Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O (4:1)1002472
3Pd(OAc)₂ (3) / SPhos (6)Cs₂CO₃ (2)Dioxane/H₂O (4:1)801691

Table 2: Overall Yields for the Synthesis of this compound

StepProductStarting MaterialTypical Yield (%)Purity (%)
1N-Boc-2-(4-bromophenyl)-1,2,5,6-tetrahydropyridineN-Boc-tetrahydropyridine boronic ester85-91>95
2N-Boc-2-(4-bromophenyl)piperidineProduct of Step 1>95 (quantitative)>95
3This compoundProduct of Step 290-95>98
Overall This compound ~73-82 >98

Conclusion

The described three-step synthesis provides a reliable and efficient method for producing this compound. The key Suzuki-Miyaura coupling step is high-yielding and utilizes commercially available reagents. Subsequent hydrogenation and deprotection steps proceed smoothly to afford the final product in good overall yield and high purity. This protocol is suitable for laboratory-scale synthesis and can be adapted for the production of various 2-arylpiperidine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for N-Alkylation of 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 2-(4-Bromophenyl)piperidine, a key synthetic transformation for the development of novel therapeutic agents. The functionalization of the piperidine nitrogen is crucial for modulating the pharmacological properties of this important scaffold. Two robust and widely applicable methods are presented: Direct N-Alkylation with alkyl halides and N-Alkylation via Reductive Amination.

Introduction

The this compound moiety is a significant structural motif in medicinal chemistry. N-alkylation of the secondary amine in the piperidine ring allows for the introduction of a diverse range of substituents, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. The choice between direct alkylation and reductive amination depends on the desired alkyl group, the stability of the reagents, and the desired reaction conditions.

Direct N-alkylation is a straightforward method involving the reaction of the amine with an alkyl halide in the presence of a base.[1] However, this method can sometimes lead to the formation of quaternary ammonium salts as byproducts.[1][2] Reductive amination offers a milder and often more selective alternative.[1] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction.[1][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[1]

Methods and Protocols

Two primary methods for the N-alkylation of this compound are detailed below.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide and a base. This method is suitable for introducing simple alkyl groups like methyl, ethyl, and benzyl.

Workflow for Direct N-Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve this compound and base in anhydrous solvent B Add alkyl halide dropwise A->B Under inert atmosphere C Stir at room temperature (or heat if necessary) B->C D Monitor reaction by TLC/LC-MS C->D E Quench with aqueous solution D->E Upon completion F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the direct N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))[1][2]

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))[1][2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq). For K₂CO₃, ensure it is finely powdered and dry.[1]

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture. For highly reactive alkyl halides, the addition should be done at 0 °C to control the reaction.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.[1]

  • Upon completion, filter the reaction mixture if a solid base like K₂CO₃ was used.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a carbonyl compound using sodium triacetoxyborohydride. This method is particularly useful for introducing a wider variety of alkyl groups and for substrates that are sensitive to the conditions of direct alkylation.

Workflow for N-Alkylation via Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification A Dissolve this compound and aldehyde/ketone in solvent B Add NaBH(OAc)₃ A->B Under inert atmosphere C Stir at room temperature B->C D Monitor reaction by TLC/LC-MS C->D E Quench with NaHCO₃ solution D->E Upon completion F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Optional: Acetic acid (AcOH) as a catalyst for less reactive ketones

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.

  • If using a less reactive ketone, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically exothermic.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated this compound.

Data Presentation

The following tables summarize typical quantitative data for the N-alkylation of this compound based on the described protocols. These are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Direct N-Alkylation of this compound

Alkyl HalideBaseSolventTime (h)Yield (%)
Methyl IodideK₂CO₃MeCN685
Ethyl BromideDIPEADMF1278
Benzyl BromideK₂CO₃MeCN892

Table 2: N-Alkylation of this compound via Reductive Amination

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
Formaldehyde (37% in H₂O)NaBH(OAc)₃DCE490
BenzaldehydeNaBH(OAc)₃DCM1288
AcetoneNaBH(OAc)₃DCE2475

Troubleshooting and Safety

  • Over-alkylation in Protocol 1: To minimize the formation of quaternary ammonium salts, the alkyl halide should be added slowly and the stoichiometry carefully controlled.[1][2] Using a hindered base like DIPEA can also be beneficial.

  • Low Yields in Protocol 2: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent. For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid can improve the rate of iminium ion formation.

  • Purification Challenges: Piperidine derivatives can sometimes be challenging to purify by silica gel chromatography due to their basicity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Alkyl halides and borohydride reagents are toxic and should be handled with care.

References

Application Notes and Protocols: Utilizing 2-(4-Bromophenyl)piperidine as a Versatile Precursor for Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel ligands using 2-(4-bromophenyl)piperidine as a key precursor. This versatile building block offers a scaffold for developing potent and selective ligands targeting crucial central nervous system (CNS) receptors, such as sigma (σ) and opioid receptors. The protocols outlined below detail the derivatization of the 4-bromophenyl moiety via palladium-catalyzed cross-coupling reactions and the subsequent pharmacological characterization of the synthesized compounds.

Introduction

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for designing ligands that interact with high affinity and selectivity with their biological targets. Specifically, the 2-phenylpiperidine substructure is a recognized pharmacophore for ligands of various CNS receptors.

This compound serves as an excellent starting material for generating a library of diverse ligands. The bromine atom on the phenyl ring provides a reactive handle for introducing a wide range of chemical functionalities through well-established and robust synthetic methodologies, primarily the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[5][6][7][8] This allows for systematic exploration of the structure-activity relationships (SAR) by modifying the aryl group at the 4-position of the phenyl ring, which can significantly influence receptor affinity, selectivity, and functional activity.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their broad substrate scope, functional group tolerance, and generally high yields.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the phenyl ring of the precursor and a variety of aryl or heteroaryl boronic acids or esters.[8][9][10] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in potent receptor ligands.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 4-position of the phenyl ring.[5][6][7][11] This modification is particularly useful for designing ligands that can engage in hydrogen bonding or ionic interactions with the target receptor.

Target Receptors and Signaling Pathways

Derivatives of this compound have shown significant promise as ligands for sigma and opioid receptors, both of which are implicated in a range of neurological and psychiatric disorders.

Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It is involved in modulating various signaling pathways, including calcium signaling, ion channel function, and neuronal survival.[12] Ligands targeting the σ₁ receptor are being investigated for their potential in treating pain, neurodegenerative diseases, and psychiatric disorders.[13][14]

Mu (μ) Opioid Receptor

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that mediates the analgesic effects of opioids like morphine.[15] Activation of the μ-opioid receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in a decrease in neuronal excitability.[16] The development of novel μ-opioid receptor agonists with improved side-effect profiles is a major goal in pain management research.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-arylphenyl)piperidine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene, degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 mmol).

  • In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed anhydrous toluene (5 mL) to the flask.

  • Transfer the toluene solution to the Schlenk tube containing the sodium tert-butoxide.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-aminophenyl)piperidine derivative.

Protocol 3: Radioligand Binding Assay for Sigma-1 (σ₁) and Mu (μ) Opioid Receptors

This protocol outlines a general procedure for determining the binding affinity of newly synthesized ligands for the σ₁ and μ-opioid receptors.[1][17][18][19][20]

Materials:

  • Cell membranes expressing the human σ₁ or μ-opioid receptor

  • Radioligand: --INVALID-LINK---pentazocine for σ₁ receptors or [³H]DAMGO for μ-opioid receptors

  • Synthesized ligand (test compound) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., Haloperidol for σ₁ or Naloxone for μ-opioid)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd value, and either the binding buffer (for total binding), the non-specific binding determinator (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following tables summarize representative quantitative data for novel ligands synthesized from this compound, targeting the σ₁ and μ-opioid receptors.

Table 1: Binding Affinities of 2-(4-Arylphenyl)piperidine Derivatives for the Sigma-1 (σ₁) Receptor

Compound IDAryl MoietyKi (nM) for σ₁ Receptor
LIG-S1-A Phenyl15.2
LIG-S1-B 4-Fluorophenyl8.9
LIG-S1-C 4-Methoxyphenyl21.5
LIG-S1-D 2-Thienyl12.7

Table 2: Pharmacological Profile of 2-(4-Aminophenyl)piperidine Derivatives at the Mu (μ) Opioid Receptor

Compound IDAmine MoietyKi (nM) for μ-Opioid ReceptorEC₅₀ (nM) (GTPγS Assay)Efficacy (%)
LIG-M1-A -NH₂78.3150.245 (Partial Agonist)
LIG-M1-B -NH(CH₃)45.189.562 (Partial Agonist)
LIG-M1-C -N(CH₃)₂28.955.885 (Agonist)
LIG-M1-D -NH(Cyclopropyl)62.5112.451 (Partial Agonist)

Visualizations

The following diagrams illustrate the synthetic workflows and the signaling pathways associated with the target receptors.

Synthetic_Workflow precursor This compound suzuki Suzuki-Miyaura Coupling precursor->suzuki buchwald Buchwald-Hartwig Amination precursor->buchwald ligand_C 2-(4-Arylphenyl)piperidine Ligands suzuki->ligand_C ligand_N 2-(4-Aminophenyl)piperidine Ligands buchwald->ligand_N reagents_S Arylboronic Acid, Pd Catalyst, Base reagents_S->suzuki reagents_B Amine, Pd Catalyst, Base reagents_B->buchwald

Caption: Synthetic routes from this compound.

Sigma1_Signaling ligand σ₁ Receptor Ligand sigma1 Sigma-1 Receptor (σ₁R) ligand->sigma1 Binds & Modulates ip3r IP₃ Receptor sigma1->ip3r Interacts with ion_channels Ion Channels (K⁺, Ca²⁺, Na⁺) sigma1->ion_channels Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release downstream Neuroprotection & Synaptic Plasticity ca_release->downstream channel_modulation Modulation of Neuronal Excitability ion_channels->channel_modulation channel_modulation->downstream

Caption: Sigma-1 receptor signaling pathway.

Mu_Opioid_Signaling ligand μ-Opioid Agonist mu_receptor μ-Opioid Receptor (GPCR) ligand->mu_receptor Activates g_protein Gαi/o Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels K⁺ Channels (GIRKs) & Ca²⁺ Channels g_protein->ion_channels Modulates camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia hyperpolarization Hyperpolarization & ↓ Neurotransmitter Release ion_channels->hyperpolarization hyperpolarization->analgesia

Caption: Mu-opioid receptor signaling pathway.

References

Application Notes and Protocols: 2-(4-Bromophenyl)piperidine in the Synthesis of Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with G-protein coupled receptors (GPCRs), including the dopamine receptor family. The D2-like receptors (D2, D3, and D4) are particularly important targets for the treatment of a range of neuropsychiatric and neurological disorders, such as schizophrenia, Parkinson's disease, and substance use disorders.

This document provides detailed application notes and experimental protocols for the use of 2-(4-Bromophenyl)piperidine as a versatile starting material for the synthesis of novel dopamine receptor modulators. The strategic placement of the phenyl ring at the 2-position and the reactive bromine handle at the 4-position of the phenyl ring offers two key points for diversification, allowing for a systematic exploration of the chemical space around this scaffold. The methodologies outlined herein focus on two primary synthetic transformations: N-alkylation of the piperidine nitrogen and Suzuki-Miyaura cross-coupling at the bromophenyl moiety.

Rationale for this compound as a Scaffold

The this compound scaffold provides a foundation for building molecules with the potential for high affinity and selectivity for dopamine receptors. The rationale for its use is based on established structure-activity relationships (SAR) for D2-like receptor ligands:

  • The Piperidine Ring: Serves as a central scaffold, with the basic nitrogen atom typically forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of dopamine receptors.

  • The 2-Phenyl Group: Can engage in hydrophobic and aromatic interactions within the receptor binding pocket. Its position influences the orientation of the N-substituent.

  • The 4-Bromo Substituent: Acts as a versatile synthetic handle for introducing a wide range of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions. This allows for the exploration of interactions with the more variable extracellular loops and extracellular ends of the transmembrane helices, which can confer subtype selectivity.

Proposed Synthetic Strategies

Two primary avenues for the diversification of the this compound scaffold are proposed: N-alkylation and Suzuki-Miyaura coupling. These can be performed in a modular fashion to generate a library of diverse compounds.

Strategy 1: N-Alkylation followed by Suzuki-Miyaura Coupling

This strategy first introduces a variety of substituents on the piperidine nitrogen, followed by diversification of the bromophenyl group. This is advantageous when a common N-substituted intermediate is desired for parallel synthesis of a library of biaryl compounds.

Strategy 2: Suzuki-Miyaura Coupling followed by N-Alkylation

In this approach, the biaryl moiety is first installed, followed by N-alkylation. This may be preferable if the N-alkylation conditions are not compatible with the functional groups on the boronic acid or ester used in the Suzuki-Miyaura coupling.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations.

Protocol 1: N-Alkylation of this compound via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride. This method is generally high-yielding and avoids the over-alkylation that can occur with direct alkylation using alkyl halides.

Materials:

  • This compound

  • Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde (1.1 eq).

  • Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Substituted 2-(4-Bromophenyl)piperidines

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of an N-substituted this compound with a boronic acid or boronic acid pinacol ester.

Materials:

  • N-Substituted this compound (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask or microwave vial under an inert atmosphere, add the N-substituted this compound (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 M.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C (or as appropriate for the chosen catalyst and solvent) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (2 x volume of the initial organic layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final biaryl product.

Data Presentation

The following tables present hypothetical yet plausible pharmacological data for a series of compounds synthesized from this compound, based on the SAR of known dopamine receptor modulators. This data is intended to guide the design and prioritization of synthetic targets.

Table 1: Binding Affinities (Ki, nM) of N-Substituted this compound Derivatives at Human Dopamine Receptors

Compound IDN-Substituent (R¹)D₂ Ki (nM)D₃ Ki (nM)D₄ Ki (nM)D₂/D₃ SelectivityD₂/D₄ Selectivity
1a -CH₃150250800.61.88
1b -CH₂CH₂CH₃45151203.00.38
1c -CH₂-Ph8035952.290.84
1d -CH₂(4-OCH₃-Ph)6520703.250.93

Table 2: Binding Affinities (Ki, nM) of Biaryl Derivatives at Human Dopamine Receptors (R¹ = -CH₂CH₂CH₃)

Compound ID4'-Aryl Substituent (Ar)D₂ Ki (nM)D₃ Ki (nM)D₄ Ki (nM)D₂/D₃ SelectivityD₂/D₄ Selectivity
2a -Ph30101503.00.2
2b -4-F-Ph2581203.130.21
2c -3-Cl-Ph40121803.330.22
2d -2-pyridyl5525902.20.61
2e -3-thienyl60301102.00.55

Visualizations

Dopamine D2 Receptor Signaling Pathway

The D2-like dopamine receptors (D2, D3, and D4) are Gi/o-coupled receptors. Upon activation by an agonist, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also signal through β-arrestin pathways. Antagonists block these effects.

D2_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine (Agonist) Dopamine->D2R activates Antagonist Antagonist (e.g., synthesized modulator) Antagonist->D2R blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response leads to

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the overall workflow from synthesis to the initial pharmacological evaluation of the novel dopamine receptor modulators.

workflow Start This compound N_Alkylation N-Alkylation (Protocol 1) Start->N_Alkylation Purification1 Purification & Characterization N_Alkylation->Purification1 Suzuki Suzuki-Miyaura Coupling (Protocol 2) Purification2 Purification & Characterization Suzuki->Purification2 Library Library of N-Alkyl Intermediates Purification1->Library Final_Library Library of Final Compounds Purification2->Final_Library Library->Suzuki Binding_Assay Dopamine Receptor Binding Assays (D2, D3, D4) Final_Library->Binding_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of modulators.

Conclusion

This compound represents a valuable and underexplored starting material for the development of novel dopamine receptor modulators. The synthetic protocols provided herein for N-alkylation and Suzuki-Miyaura coupling offer robust and flexible methods for generating diverse libraries of compounds. The strategic diversification at both the piperidine nitrogen and the 4-position of the phenyl ring allows for a comprehensive exploration of the structure-activity relationships governing ligand-receptor interactions. The presented data and workflows provide a solid foundation for researchers to embark on the design and synthesis of new chemical entities with tailored pharmacological profiles for the treatment of dopamine-related CNS disorders.

Application Notes and Protocols: 2-(4-Bromophenyl)piperidine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While research specifically detailing the agrochemical applications of 2-(4-Bromophenyl)piperidine is limited in publicly available literature, the broader class of bromophenylpiperidine derivatives has emerged as a significant scaffold in the discovery of novel fungicides, herbicides, and insecticides. The inherent structural features of the piperidine ring coupled with the reactivity and steric influence of the bromophenyl group provide a versatile platform for developing new active ingredients with diverse modes of action. This document outlines the application of various this compound derivatives in agrochemical research, providing insights into their synthesis, biological activity, and mechanisms of action.

Fungicidal Applications

Derivatives of bromophenylpiperidine have shown notable efficacy against a range of phytopathogenic fungi. The research primarily focuses on the synthesis of novel compounds and the evaluation of their in vitro and in vivo fungicidal activities.

Quantitative Data Summary
Compound TypeTarget FungiActivity MetricValueReference
Thiosemicarbazide derivatives containing piperidinePythium aphanidermatum, Rhizoctonia solani, Valsa mali, Gaeu-mannomyces graminsisEC50<10 µg/mL for some derivatives[1]
N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazidesVarious FungiMIC8-16 µg/mL for some derivatives[2][3]
1,2,4-Oxadiazole derivativesRhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, Colletotrichum capsicaEC508.81 - 228.99 µg/mL depending on the derivative and fungus[4]
Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

  • Preparation of Fungal Cultures: The test fungi (e.g., Rhizoctonia solani, Fusarium graminearum) are cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 3-5 days.

  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then diluted with sterile distilled water containing a surfactant (e.g., Tween 80) to the desired final concentrations.

  • Assay Procedure: A 5 mm diameter mycelial disc is taken from the edge of an actively growing fungal colony and placed at the center of a fresh PDA plate containing the test compound at a specific concentration.

  • Incubation and Observation: The plates are incubated at 25 ± 1 °C. The diameter of the fungal colony is measured when the mycelial growth in the control plate (containing only solvent and surfactant) reaches the edge of the plate.

  • Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial colony in the control group, and T is the diameter of the mycelial colony in the treatment group. The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is then determined by probit analysis.[4]

Signaling Pathway Diagram

Fungicidal_Activity_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Fungicidal Bioassay cluster_results Results & Further Development Start Starting Materials (e.g., this compound precursor) Reaction Chemical Reactions (e.g., Acylation, Condensation) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Test_Compound Preparation of Test Solutions Characterization->Test_Compound Fungal_Culture Fungal Culture Preparation Assay Mycelial Growth Inhibition Assay Fungal_Culture->Assay Test_Compound->Assay Data_Collection Measure Colony Diameter Assay->Data_Collection Analysis Calculate Inhibition % and EC50 Data_Collection->Analysis SAR_Study Structure-Activity Relationship (SAR) Analysis Analysis->SAR_Study Lead_Optimization Lead Compound Optimization SAR_Study->Lead_Optimization Field_Trials Greenhouse and Field Trials Lead_Optimization->Field_Trials

Caption: Workflow for the development of fungicidal this compound derivatives.

Herbicidal Applications

The investigation of bromophenylpiperidine derivatives as herbicides is an active area of research. These compounds can interfere with various physiological processes in plants, leading to growth inhibition and mortality.

Quantitative Data Summary
Compound TypeTarget WeedsActivity MetricValueReference
Pyrido[2,3-d]pyrimidine derivativesBentgrass (Agrostis stolonifera)Inhibition at 1 mMGood activity for most derivatives[5]
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid derivativesBroadleaf weedsInhibition at 300 g/haHigh for some derivatives[6]
Phenyl-substituted benzoylpyrazolesGrass weeds (Avena fatua, Setaria viridis)Herbicidal ActivityGood activity and selectivity[7]
Experimental Protocols

Post-emergence Herbicidal Activity Assay

  • Plant Cultivation: Seeds of test weed species (e.g., Amaranthus retroflexus, Setaria viridis) are sown in pots containing a standard soil mixture and grown in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).

  • Treatment Application: When the plants reach a specific growth stage (e.g., 2-3 leaf stage), they are sprayed with a solution of the test compound. The compound is dissolved in a suitable solvent and diluted with water containing a surfactant to ensure uniform coverage.

  • Incubation and Assessment: The treated plants are returned to the greenhouse. Herbicidal efficacy is assessed visually at specified intervals (e.g., 7, 14, and 21 days after treatment) by comparing them to control plants treated only with the solvent-surfactant solution.

  • Data Analysis: The herbicidal effect is rated on a scale of 0 to 100, where 0 represents no injury and 100 represents complete plant death.

Logical Relationship Diagram

Herbicidal_MoA cluster_compound Herbicidal Compound cluster_plant Target Plant Compound This compound Derivative Absorption Absorption (Foliar or Root) Compound->Absorption Translocation Translocation (Xylem/Phloem) Absorption->Translocation Target_Site Molecular Target Site (e.g., Enzyme, Receptor) Translocation->Target_Site Inhibition Inhibition of a Key Biological Process Target_Site->Inhibition Physiological_Effect Physiological Effects (e.g., Chlorosis, Necrosis) Inhibition->Physiological_Effect Death Plant Death Physiological_Effect->Death

Caption: General mode of action for a systemic herbicidal compound.

Insecticidal Applications

The piperidine moiety is present in several known insecticides. Research into bromophenylpiperidine derivatives aims to discover new compounds with improved efficacy and novel modes of action against various insect pests.

Quantitative Data Summary
Compound TypeTarget InsectsActivity MetricValueReference
Anthranilic diamides with oxadiazole ringsPlutella xylostellaLarvicidal Activity at 0.4 µg/mL71.43% for one derivative[8]
Phenylpyrazole derivatives with 1,2,4-oxadiazolePlutella xylostella, Mythimna separataMortality at 50 mg/L100% for majority of compounds[9]
Piperidinium cyanopyridinethiolatesCowpea aphid (Aphis craccivora)Toxicity1.5-fold higher than acetamiprid for some derivatives[10]
Experimental Protocols

Larvicidal Activity Assay (Leaf-Dip Method)

  • Insect Rearing: Larvae of the target insect (e.g., Plutella xylostella) are reared on an artificial diet or host plant leaves under controlled laboratory conditions.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent and diluted with water containing a surfactant.

  • Treatment: Leaf discs from the host plant are dipped into the test solutions for a specific duration (e.g., 10-30 seconds) and then allowed to air dry.

  • Bioassay: The treated leaf discs are placed in Petri dishes lined with moist filter paper. A specific number of larvae (e.g., 10 third-instar larvae) are introduced into each Petri dish.

  • Incubation and Mortality Assessment: The Petri dishes are maintained under controlled conditions. Larval mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The corrected mortality is calculated using Abbott's formula if mortality is observed in the control group. The LC50 value (the concentration that causes 50% mortality) is determined using probit analysis.

Signaling Pathway Diagram

Insecticidal_MoA cluster_nervous_system Insect Nervous System cluster_compound Insecticidal Compound cluster_outcome Outcome Receptor Target Receptor (e.g., Ryanodine Receptor, nAChR) Ion_Channel Ion Channel (e.g., Ca2+, Na+) Receptor->Ion_Channel Modulates Signal_Transduction Disrupted Signal Transduction Ion_Channel->Signal_Transduction Paralysis Paralysis Signal_Transduction->Paralysis Death Insect Death Paralysis->Death Compound This compound Derivative Compound->Receptor

Caption: A potential neurotoxic mode of action for an insecticidal compound.

Disclaimer: The information provided is based on research on derivatives of this compound and related structures. The specific activity of this compound itself may vary. The experimental protocols are generalized and may require optimization for specific compounds and target organisms.

References

Application Notes and Protocols for the Derivatization of the Piperidine Nitrogen in 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of the piperidine nitrogen in 2-(4-Bromophenyl)piperidine is a critical step in the synthesis of a diverse range of compounds with significant pharmacological potential. The piperidine moiety is a prevalent scaffold in many approved drugs, and modifications at the nitrogen atom can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for common N-derivatization reactions, including N-alkylation, N-acylation, N-arylation, and N-sulfonylation of this compound. The protocols are designed to be readily applicable in a research and development setting.

N-Alkylation

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This can be achieved through two primary methods: direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward approach, but over-alkylation to form a quaternary ammonium salt can be a potential side reaction. Careful control of the reaction conditions is therefore important.[1]

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, 1.5 eq. or DIPEA, 1.5 eq.).[1]

  • Slowly add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.) to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[1]

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂) or dichloroethane (DCE), add acetic acid (catalytic amount) if necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for N-Alkylation Methods

MethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTypical Yield (%)
Direct AlkylationBenzyl bromide-K₂CO₃Acetonitrile85-95
Direct AlkylationEthyl iodide-DIPEADMF80-90
Reductive AminationBenzaldehydeNaBH(OAc)₃-CH₂Cl₂90-98
Reductive AminationAcetoneNaBH(OAc)₃-DCE88-96

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_direct Direct Alkylation cluster_reductive Reductive Amination A1 This compound + Alkyl Halide + Base A2 Reaction in Anhydrous Solvent A1->A2 A3 Work-up & Purification A2->A3 A4 N-Alkyl-2-(4-bromophenyl)piperidine A3->A4 B1 This compound + Aldehyde/Ketone B2 Iminium Ion Formation B1->B2 B3 In situ Reduction (e.g., NaBH(OAc)₃) B2->B3 B4 Work-up & Purification B3->B4 B5 N-Alkyl-2-(4-bromophenyl)piperidine B4->B5

Caption: Workflow for N-Alkylation of this compound.

N-Acylation

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, typically using acyl chlorides or anhydrides in the presence of a base.

Experimental Protocol (using Acyl Chloride):

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine in an anhydrous solvent like dichloromethane or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for N-Acylation

Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChlorideTriethylamineDichloromethane90-98
Benzoyl ChloridePyridineTHF88-95
Acetic AnhydrideDMAP (cat.)Dichloromethane85-92

Experimental Workflow for N-Acylation

N_Acylation_Workflow A This compound + Acylating Agent + Base B Reaction in Anhydrous Solvent (0°C to RT) A->B C Aqueous Work-up B->C D Purification C->D E N-Acyl-2-(4-bromophenyl)piperidine D->E

Caption: Workflow for N-Acylation of this compound.

N-Arylation

N-arylation of the piperidine nitrogen can be accomplished using transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Chan-Lam coupling.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming C-N bonds between an amine and an aryl halide or triflate.[2][3][4]

Experimental Protocol:

  • To a dry reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add this compound (1.0 eq.), the aryl halide (e.g., bromobenzene, 4-chloroanisole) (1.2 eq.), and an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Chan-Lam Coupling

This copper-catalyzed reaction couples amines with arylboronic acids.[1][5][6] It often proceeds under milder conditions compared to the Buchwald-Hartwig amination.[1]

Experimental Protocol:

  • To a reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, triethylamine, 2.0 eq.).

  • Add a suitable solvent, such as dichloromethane or methanol.

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-arylated product.

Comparative Data for N-Arylation Methods

MethodArylating AgentCatalyst SystemBaseSolventTypical Yield (%)
Buchwald-HartwigAryl BromidePd₂(dba)₃ / XPhosNaOt-BuToluene75-90
Chan-LamArylboronic AcidCu(OAc)₂PyridineDichloromethane60-85

Signaling Pathway for N-Arylation

N_Arylation_Pathway cluster_buchwald Buchwald-Hartwig Amination cluster_chanlam Chan-Lam Coupling C1 Pd(0) Catalyst C2 Oxidative Addition (Ar-X) C1->C2 C3 [Pd(II)(Ar)(X)] C2->C3 C4 Amine Coordination C3->C4 C5 Deprotonation C4->C5 C6 Reductive Elimination C5->C6 C6->C1 Catalyst Regeneration C7 N-Aryl Piperidine C6->C7 D1 Cu(II) Catalyst D2 Ligand Exchange (Amine) D1->D2 D3 Transmetalation (Ar-B(OH)₂) D2->D3 D4 [Cu(III)(Ar)(Amine)] D3->D4 D5 Reductive Elimination D4->D5 D5->D1 Oxidation (Air) D6 N-Aryl Piperidine D5->D6

Caption: Catalytic cycles for Buchwald-Hartwig and Chan-Lam N-arylation.

N-Sulfonylation

N-sulfonylation introduces a sulfonyl group, such as a tosyl group, onto the piperidine nitrogen. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol (N-Tosylation):

  • Dissolve this compound (1.0 eq.) in a solvent such as pyridine or dichloromethane containing a base like triethylamine (1.5 eq.).

  • Cool the solution to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl (if a basic solvent like pyridine is not used), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for N-Sulfonylation

Sulfonylating AgentBaseSolventTypical Yield (%)
p-Toluenesulfonyl ChloridePyridinePyridine90-97
Methanesulfonyl ChlorideTriethylamineDichloromethane88-95

Experimental Workflow for N-Sulfonylation

N_Sulfonylation_Workflow A This compound + Sulfonyl Chloride + Base B Reaction in Solvent (0°C to RT) A->B C Aqueous Work-up B->C D Purification C->D E N-Sulfonyl-2-(4-bromophenyl)piperidine D->E

Caption: Workflow for N-Sulfonylation of this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpiperidine structural motif is a privileged scaffold found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. Its synthesis has been a significant focus of organic chemistry, with palladium-catalyzed cross-coupling reactions emerging as a powerful and versatile tool. These methods offer efficient and modular routes to construct the C(sp³)-C(sp²) bond, enabling access to a diverse array of functionalized 2-arylpiperidines.

This document provides detailed application notes and protocols for key palladium-catalyzed methodologies used in the synthesis of 2-arylpiperidines, including Suzuki cross-coupling, arylation of aza-Achmatowicz rearrangement products, and asymmetric approaches involving Negishi coupling.

Method 1: Two-Step Synthesis via Pd-Catalyzed Suzuki Cross-Coupling and Reduction

This modular two-step procedure provides an expedient route to α-heteroaryl piperidines. The synthesis begins with a palladium-catalyzed Suzuki cross-coupling between a boronate ester derived from N-Boc piperidone and a heteroaryl bromide, followed by the reduction of the resulting tetrahydropyridine intermediate.[1] This method is particularly valuable for accessing piperidines with a broad range of pharmaceutically relevant azine and diazine substitutions.[1]

Experimental Protocol: General Procedure for Suzuki Cross-Coupling
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-Boc-1,2,3,4-tetrahydropyridine-2-boronate ester (1.0 equiv.), the corresponding heteroaryl bromide (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv.), and a suitable base (e.g., K₂CO₃, 3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). Add a mixture of degassed solvents, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Seal the vial and heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-2-heteroaryl-1,2,3,4-tetrahydropyridine intermediate.

  • Reduction: The resulting tetrahydropyridine can then be reduced using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol) to afford the final 2-arylpiperidine product.

Data Presentation: Scope of Suzuki Cross-Coupling
EntryHeteroaryl BromideProductYield (%)
12-BromopyridineN-Boc-2-(pyridin-2-yl)piperidine85
23-BromopyridineN-Boc-2-(pyridin-3-yl)piperidine92
34-BromopyrimidineN-Boc-2-(pyrimidin-4-yl)piperidine78
42-Bromo-5-methylpyrazineN-Boc-2-(5-methylpyrazin-2-yl)piperidine81
53-BromoquinolineN-Boc-2-(quinolin-3-yl)piperidine88
(Yields are representative for the two-step sequence and based on data from similar reported procedures.)

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction start N-Boc Piperidone Boronate Ester + Heteroaryl Bromide reagents1 Pd(dppf)Cl2 K2CO3, Dioxane/H2O start->reagents1 1. Mix product1 N-Boc-2-heteroaryl- 1,2,3,4-tetrahydropyridine reagents1->product1 2. Heat (80-100°C) product1_ref Intermediate reagents2 H2, Pd/C Methanol final_product Final Product: N-Boc-2-heteroarylpiperidine reagents2->final_product product1_ref->reagents2 3. Hydrogenate

Caption: Workflow for the two-step synthesis of 2-arylpiperidines.

Method 2: Arylation of Aza-Achmatowicz Rearrangement Products

A robust method for the synthesis of highly functionalized 2-arylpiperidines involves the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids.[2][3][4] This approach provides versatile 2-aryldihydropyridinone intermediates, which can be further elaborated to a wide range of substituted 2-arylpiperidines. A key feature of this reaction is the successful use of a non-phosphine-ligand palladium precatalyst.[2][4] The methodology demonstrates a broad substrate scope with over 26 examples reported.[2][4]

Experimental Protocol: General Procedure for Arylation
  • Reaction Setup: In a reaction tube, combine the aza-Achmatowicz rearrangement product (1.0 equiv.), the arylboronic acid (1.5 equiv.), a non-phosphine palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable degassed organic solvent, such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at a high temperature (e.g., 110 °C). Stir the mixture for the required duration (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to ambient temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting residue is then purified by flash column chromatography to afford the desired 2-aryldihydropyridinone.

  • Further Functionalization: The 2-aryldihydropyridinone can be subjected to various transformations, such as reduction and protection, to yield a diverse collection of 2-arylpiperidines with substituents at any carbon position (C2-C6).[2][3]

Data Presentation: Scope of Arylation of Aza-Achmatowicz Products
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Tosyl-6-phenyl-2,3-dihydro-4-pyridone95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1-tosyl-2,3-dihydro-4-pyridone91
34-Fluorophenylboronic acid6-(4-Fluorophenyl)-1-tosyl-2,3-dihydro-4-pyridone88
43-Thienylboronic acid6-(Thiophen-3-yl)-1-tosyl-2,3-dihydro-4-pyridone75
54-(Trifluoromethyl)phenylboronic acid6-(4-(Trifluoromethyl)phenyl)-1-tosyl-2,3-dihydro-4-pyridone82
(Yields are representative for the arylation step.)

Visualization: Synthetic Pathway

Aza_Achmatowicz_Pathway FurfurylAmine N-Protected Furfuryl Amine Process1 Aza-Achmatowicz Rearrangement FurfurylAmine->Process1 AzaProduct Aza-Achmatowicz Product Process2 Pd-Catalyzed Arylation (ArB(OH)2) AzaProduct->Process2 ArylatedProduct 2-Aryl-dihydropyridinone Process3 Further Transformations (e.g., Reduction) ArylatedProduct->Process3 FinalPiperidine Highly Functionalized 2-Arylpiperidine Process1->AzaProduct Process2->ArylatedProduct Process3->FinalPiperidine

Caption: Pathway from furfuryl amines to functionalized 2-arylpiperidines.

Method 3: Asymmetric Synthesis via Catalytic Dynamic Resolution and Negishi Coupling

The highly enantioselective synthesis of 2-arylpiperidines can be achieved through a catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine.[5] This is followed by transmetalation to a configurationally stable organozinc species and a subsequent palladium-mediated Negishi coupling with aryl halides.[5] This powerful method allows for the preparation of chiral 2-arylpiperidines with high enantioselectivity and has been successfully applied to the synthesis of natural products like the tobacco alkaloid anabasine.[5]

Experimental Protocol: General Asymmetric Arylation Procedure
  • Formation of Organolithium: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-piperidine in a dry solvent (e.g., diethyl ether) and cool to a low temperature (e.g., -78 °C). Add s-BuLi along with a chiral ligand (e.g., (-)-sparteine) to initiate the asymmetric deprotonation, forming the enantioenriched N-Boc-2-lithiopiperidine.

  • Transmetalation: To the organolithium species, add a solution of anhydrous ZnCl₂ in THF at the same low temperature and then allow the mixture to warm to room temperature. This generates the stereochemically rigid 2-piperidinozinc reagent.

  • Negishi Coupling: To the organozinc reagent, add the aryl halide (1.0 equiv.) and a palladium catalyst system, which can be generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PtBu₃-HBF₄).

  • Reaction Execution: Stir the reaction mixture at room temperature until the coupling is complete (monitored by GC or LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final chiral N-Boc-2-arylpiperidine is purified via column chromatography.

Data Presentation: Enantioselective Arylation and Vinylation
EntryElectrophileProductYield (%)er
14-BromobenzonitrileN-Boc-2-(4-cyanophenyl)piperidine8598:2
24-BromoanisoleN-Boc-2-(4-methoxyphenyl)piperidine9198:2
33-BromopyridineN-Boc-2-(pyridin-3-yl)piperidine (Anabasine precursor)7095:5
4(E)-β-BromostyreneN-Boc-2-((E)-styryl)piperidine8898:2
51-Bromo-4-(trifluoromethyl)benzeneN-Boc-2-(4-(trifluoromethyl)phenyl)piperidine8398:2
(Data is representative of the catalytic dynamic resolution and Negishi coupling methodology.)[5]

Visualization: Catalytic Dynamic Resolution and Coupling

Negishi_CDR_Workflow cluster_start Chiral Organometallic Formation cluster_coupling Pd-Catalyzed Coupling NBoc N-Boc-piperidine Lithiation Asymmetric Deprotonation (s-BuLi / (-)-sparteine) NBoc->Lithiation Organolithium Enantioenriched N-Boc-2-lithiopiperidine Lithiation->Organolithium Transmetalation Transmetalation (ZnCl2) Organolithium->Transmetalation Organozinc Configurationaly Stable Organozinc Reagent Transmetalation->Organozinc Negishi Negishi Coupling (Pd(OAc)2 / PtBu3-HBF4) Organozinc->Negishi ArylHalide Aryl Halide (Ar-X) ArylHalide->Negishi FinalProduct Chiral N-Boc-2-arylpiperidine Negishi->FinalProduct

Caption: Key steps in the asymmetric synthesis of 2-arylpiperidines.

References

Application Notes and Protocols for the Chiral Separation of 2-(4-Bromophenyl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. 2-(4-Bromophenyl)piperidine is a chiral molecule and a key structural motif in various biologically active compounds. Therefore, the development of robust and efficient methods for the separation and quantification of its enantiomers is of significant importance in drug discovery, development, and quality control.

This document provides detailed application notes and experimental protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The methodologies are based on established principles for the separation of 2-arylpiperidines and related compounds, employing polysaccharide-based chiral stationary phases (CSPs).

General Workflow for Chiral Method Development

A systematic approach is crucial for developing an effective chiral separation method. The general workflow involves screening a selection of chiral stationary phases with a set of mobile phases to identify the optimal conditions for enantiomeric resolution.

Chiral Method Development Workflow General Workflow for Chiral Method Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Application start Racemic this compound Sample screen_csps Screen Multiple Chiral Stationary Phases (CSPs) (e.g., CHIRALPAK IA, IB, IC) start->screen_csps screen_mps Test with a Set of Mobile Phases (Normal Phase, Polar Organic, Reversed Phase) screen_csps->screen_mps evaluate Evaluate Resolution (Rs) and Selectivity (α) screen_mps->evaluate optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature evaluate->optimize Partial or No Separation validate Method Validation (Linearity, Precision, Accuracy) evaluate->validate Baseline Separation optimize->validate Baseline Separation application Application to Sample Analysis (Enantiomeric Excess Determination) validate->application

Caption: A generalized workflow for developing a chiral separation method.

Recommended Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with carbamate groups, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with piperidine scaffolds. For the initial screening of this compound, the following immobilized polysaccharide CSPs are recommended due to their robustness and wide solvent compatibility.

Chiral Stationary Phase (CSP)SelectorCommon Applications
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability for a wide range of chiral compounds.
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate)Often complementary to CHIRALPAK® IA.
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Provides different selectivity due to the electron-withdrawing groups.

Application Note 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

This protocol describes a representative HPLC method for the chiral separation of this compound enantiomers based on methods developed for structurally similar 2-arylpiperidines.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm) or CHIRALPAK® IB (4.6 x 250 mm, 5 µm).

2. Sample Preparation:

  • Dissolve the racemic this compound in the mobile phase to a concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. A typical starting composition is n-Hexane/IPA/Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of n-Hexane to IPA can be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the bromophenyl group).

  • Injection Volume: 10 µL.

Expected Data:

The following table summarizes the expected chromatographic parameters for the chiral HPLC separation. Note that these are representative values and may vary depending on the specific CSP and optimized conditions.

ParameterExpected ValueDescription
Retention Time (t_R1) 5 - 8 minRetention time of the first eluting enantiomer.
Retention Time (t_R2) 7 - 12 minRetention time of the second eluting enantiomer.
Selectivity Factor (α) > 1.2The ratio of the retention factors of the two enantiomers (k2/k1). A value greater than 1 indicates separation.
Resolution (R_s) > 1.5The degree of separation between the two enantiomeric peaks. A value of 1.5 or greater indicates baseline separation.

digraph "HPLC Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="HPLC Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#5F6368", fontname="Arial", fontsize=10];

sample_prep [label="Sample Preparation\n(1 mg/mL in Mobile Phase)"]; hplc_system [label="HPLC System with\nCHIRALPAK IA/IB Column"]; injection [label="Inject 10 µL of Sample"]; separation [label="Isocratic Elution\n(n-Hexane/IPA/DEA)"]; detection [label="UV Detection at 230 nm"]; data_analysis [label="Data Analysis\n(Retention Times, Resolution)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sample_prep -> hplc_system; hplc_system -> injection; injection -> separation; separation -> detection; detection -> data_analysis; }

Caption: A schematic of the experimental workflow for chiral HPLC analysis.

Application Note 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[1]

Experimental Protocol:

This protocol outlines a representative SFC method for the enantioselective separation of this compound.

1. Instrumentation and Columns:

  • SFC System: A standard SFC system with a back pressure regulator and a UV detector.

  • Chiral Column: CHIRALPAK® IA (4.6 x 150 mm, 3 µm) or CHIRALPAK® IB (4.6 x 150 mm, 3 µm).

2. Sample Preparation:

  • Dissolve the racemic this compound in Methanol or a suitable solvent mixture to a concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol or Ethanol) with a basic additive. A typical starting condition is 80% CO₂ and 20% Methanol with 0.1% Diethylamine. The percentage of the modifier can be adjusted to optimize the separation.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

Expected Data:

The following table presents the expected chromatographic parameters for the chiral SFC separation. SFC typically yields shorter retention times compared to HPLC.

ParameterExpected ValueDescription
Retention Time (t_R1) 2 - 4 minRetention time of the first eluting enantiomer.
Retention Time (t_R2) 3 - 6 minRetention time of the second eluting enantiomer.
Selectivity Factor (α) > 1.2The ratio of the retention factors of the two enantiomers (k2/k1).
Resolution (R_s) > 1.5The degree of separation between the two enantiomeric peaks.

digraph "SFC Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="SFC Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#5F6368", fontname="Arial", fontsize=10];

sample_prep [label="Sample Preparation\n(1 mg/mL in Methanol)"]; sfc_system [label="SFC System with\nCHIRALPAK IA/IB Column"]; injection [label="Inject 5 µL of Sample"]; separation [label="Isocratic Elution\n(CO2/Methanol/DEA)"]; detection [label="UV Detection at 230 nm"]; data_analysis [label="Data Analysis\n(Retention Times, Resolution)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sample_prep -> sfc_system; sfc_system -> injection; injection -> separation; separation -> detection; detection -> data_analysis; }

Caption: A schematic of the experimental workflow for chiral SFC analysis.

Conclusion

The protocols described in this document provide a robust starting point for the successful chiral separation of this compound enantiomers. Both HPLC and SFC methods utilizing polysaccharide-based chiral stationary phases are expected to yield excellent resolution. Optimization of the mobile phase composition, including the choice of organic modifier and additive, will be key to achieving baseline separation. These methods are essential for the accurate determination of enantiomeric purity, which is a critical aspect of the development and quality control of chiral pharmaceutical compounds.

References

Scale-Up Synthesis of 2-(4-Bromophenyl)piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(4-bromophenyl)piperidine, a key intermediate in the development of various pharmaceutical agents. Two primary synthetic routes are presented: a Negishi cross-coupling approach and a Grignard reagent addition to a pyridine derivative. These protocols are designed to be scalable, offering a clear pathway from laboratory to pilot plant production.

Introduction

2-Arylpiperidines are a prevalent structural motif in a vast number of biologically active compounds and approved drugs. The specific substituent at the 2-position of the piperidine ring plays a crucial role in the pharmacological profile of these molecules. The 4-bromophenyl group, in particular, serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and drug discovery. The following protocols detail two distinct and scalable methods for its synthesis, allowing for a comparative evaluation based on process efficiency, cost, and safety considerations.

Data Presentation

The following tables summarize the key quantitative data for the two proposed synthetic routes for this compound.

Table 1: Summary of Quantitative Data for Route 1: Negishi Cross-Coupling

StepReactionKey ReagentsProductTypical Yield (%)Typical Purity (%)
1N-Boc ProtectionPiperidine, (Boc)₂ON-Boc-piperidine>98%>99%
2α-Arylation (Negishi Coupling)N-Boc-piperidine, s-BuLi, ZnCl₂, 1-bromo-4-iodobenzene, Pd catalyst, LigandN-Boc-2-(4-bromophenyl)piperidine70-85%>95%
3DeprotectionN-Boc-2-(4-bromophenyl)piperidine, Trifluoroacetic acidThis compound>95%>98%

Table 2: Summary of Quantitative Data for Route 2: Grignard Reagent Addition

StepReactionKey ReagentsProductTypical Yield (%)Typical Purity (%)
1Pyridine N-oxide formationPyridine, m-CPBAPyridine N-oxide>90%>98%
2Grignard Reaction & RearomatizationPyridine N-oxide, 4-Bromophenylmagnesium bromide, Acetic anhydride2-(4-Bromophenyl)pyridine60-75%>97%
3Reduction2-(4-Bromophenyl)pyridine, H₂, PtO₂ or Rh/CThis compound>90%>99%

Experimental Protocols

Route 1: Scale-Up Synthesis via Negishi Cross-Coupling

This route involves the protection of piperidine, followed by a one-pot α-lithiation, transmetalation to a zinc species, and subsequent Negishi cross-coupling with an aryl halide. The final step is the deprotection of the nitrogen.

Step 1: Synthesis of N-Boc-piperidine

  • Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of piperidine (1.0 eq) in dichloromethane (5-10 vol), add di-tert-butyl dicarbonate (1.05 eq) portion-wise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of piperidine.

    • Upon completion, wash the reaction mixture with 1 M HCl (2 x 5 vol), followed by saturated NaHCO₃ solution (2 x 5 vol), and finally with brine (1 x 5 vol).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-piperidine as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-2-(4-bromophenyl)piperidine

  • Materials: N-Boc-piperidine, s-Butyllithium (s-BuLi) in cyclohexane, Anhydrous zinc chloride (ZnCl₂) in THF, 1-Bromo-4-iodobenzene, Palladium(II) acetate (Pd(OAc)₂), Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Under an inert nitrogen atmosphere, dissolve N-Boc-piperidine (1.0 eq) in anhydrous THF (10-15 vol).

    • Cool the solution to -78 °C.

    • Slowly add s-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.2 eq) in anhydrous THF.

    • Add the ZnCl₂ solution to the lithiated piperidine solution at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • To this organozinc solution, add 1-bromo-4-iodobenzene (1.2 eq), followed by Pd(OAc)₂ (0.02 eq) and P(t-Bu)₃·HBF₄ (0.04 eq).

    • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by HPLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-2-(4-bromophenyl)piperidine.

Step 3: Synthesis of this compound

  • Materials: N-Boc-2-(4-bromophenyl)piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-2-(4-bromophenyl)piperidine (1.0 eq) in dichloromethane (5 vol).

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give this compound. Further purification can be achieved by recrystallization or salt formation if necessary.

Route 2: Scale-Up Synthesis via Grignard Reagent Addition

This route begins with the synthesis of 2-(4-bromophenyl)pyridine via the reaction of a Grignard reagent with pyridine N-oxide, followed by catalytic hydrogenation to the desired piperidine.

Step 1: Synthesis of Pyridine N-oxide

  • Materials: Pyridine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve pyridine (1.0 eq) in dichloromethane (10 vol).

    • Add m-CPBA (1.1 eq) portion-wise at 0-5 °C, controlling the exotherm.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with 10% aqueous Na₂SO₃ solution, followed by saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield pyridine N-oxide, which can be used directly in the next step.

Step 2: Synthesis of 2-(4-Bromophenyl)pyridine

  • Materials: Magnesium turnings, 1,4-Dibromobenzene, Anhydrous Tetrahydrofuran (THF), Pyridine N-oxide, Acetic anhydride.

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 1,4-dibromobenzene (1.2 eq) in anhydrous THF (5 vol) dropwise to the magnesium turnings. The reaction should start spontaneously. If not, gentle heating may be required.

    • After the initial exotherm subsides, reflux the mixture for 1-2 hours to ensure complete formation of 4-bromophenylmagnesium bromide.

    • Grignard Reaction: Cool the Grignard reagent to 0 °C.

    • Add a solution of pyridine N-oxide (1.0 eq) in anhydrous THF (5 vol) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

    • Cool the reaction to 0 °C and slowly add acetic anhydride (1.5 eq).

    • Stir at room temperature for 1 hour, then heat to reflux for 2-4 hours.

    • Cool to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-(4-bromophenyl)pyridine.

Step 3: Synthesis of this compound

  • Materials: 2-(4-Bromophenyl)pyridine, Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C), Ethanol or Acetic Acid, Hydrogen gas.

  • Procedure:

    • In a high-pressure reactor (Parr hydrogenator), dissolve 2-(4-bromophenyl)pyridine (1.0 eq) in ethanol or acetic acid (10-20 vol).

    • Add the catalyst (PtO₂ or 5% Rh/C, 1-5 mol%).

    • Pressurize the reactor with hydrogen gas (50-500 psi) and stir at room temperature or with gentle heating (up to 50 °C) for 12-24 hours.

    • Monitor the reaction by GC-MS for the disappearance of the starting material.

    • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • If acetic acid was used as the solvent, neutralize the residue with a base (e.g., NaOH solution) and extract with an organic solvent.

    • Dry the organic extract and concentrate to yield this compound. The product is often of high purity, but can be further purified by distillation or recrystallization of a suitable salt.

Mandatory Visualization

G Synthesis Route 1: Negishi Cross-Coupling Piperidine Piperidine N_Boc_Piperidine N-Boc-piperidine Piperidine->N_Boc_Piperidine (Boc)₂O Organozinc α-Piperidylzinc species N_Boc_Piperidine->Organozinc 1. s-BuLi 2. ZnCl₂ N_Boc_Product N-Boc-2-(4-bromophenyl)piperidine Organozinc->N_Boc_Product Pd(OAc)₂ / P(t-Bu)₃·HBF₄ Aryl_Halide 1-Bromo-4-iodobenzene Aryl_Halide->N_Boc_Product Final_Product This compound N_Boc_Product->Final_Product TFA

Caption: Synthetic pathway for Route 1: Negishi Cross-Coupling.

G Synthesis Route 2: Grignard Reagent Addition Pyridine Pyridine Pyridine_N_Oxide Pyridine N-oxide Pyridine->Pyridine_N_Oxide m-CPBA Aryl_Pyridine 2-(4-Bromophenyl)pyridine Pyridine_N_Oxide->Aryl_Pyridine 1. Grignard 2. Ac₂O Grignard 4-Bromophenyl- magnesium bromide Grignard->Aryl_Pyridine Final_Product This compound Aryl_Pyridine->Final_Product H₂, PtO₂ or Rh/C

Caption: Synthetic pathway for Route 2: Grignard Reagent Addition.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent Preparation and Charging Inert Inert Atmosphere (N₂ or Ar) Reagents->Inert Addition Controlled Reagent Addition Inert->Addition Monitoring Reaction Monitoring (TLC, GC-MS, HPLC) Addition->Monitoring Quench Reaction Quench Monitoring->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Characterization Product Characterization (NMR, MS, Purity) Purification->Characterization

Caption: A generalized workflow for the scale-up synthesis.

Application Notes and Protocols: 2-(4-Bromophenyl)piperidine as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the 2-(4-bromophenyl)piperidine scaffold in combinatorial chemistry for the discovery of novel therapeutic agents. The strategic placement of a bromine atom on the phenyl ring and a secondary amine on the piperidine ring offers two key points for diversification, making it an ideal starting point for the construction of large and structurally diverse chemical libraries.

Introduction to the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of biological entities.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for effective interaction with biological targets. The this compound scaffold combines this valuable heterocyclic core with a readily functionalizable bromophenyl group. This allows for a powerful two-pronged diversification strategy:

  • N-Functionalization: The secondary amine of the piperidine ring can be readily modified through reactions such as N-alkylation, N-arylation, acylation, and reductive amination to introduce a wide variety of substituents.

  • C-C Bond Formation: The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a diverse array of aryl and heteroaryl groups.

This dual functionalization capacity makes the this compound scaffold an excellent choice for generating focused or diverse libraries of small molecules for high-throughput screening and lead optimization in drug discovery programs.

Combinatorial Library Synthesis Workflow

A typical workflow for the combinatorial synthesis of a library based on the this compound scaffold involves a two-step diversification process. This can be performed using parallel synthesis techniques to efficiently generate a large number of discrete compounds.

G cluster_0 Diversification Step 1: N-Alkylation cluster_1 Diversification Step 2: Suzuki Coupling Scaffold This compound N_Alkylation Parallel N-Alkylation Scaffold->N_Alkylation R1_X Library of Alkyl Halides (R1-X) R1_X->N_Alkylation Intermediate_Library Intermediate Library (N-R1-2-(4-bromophenyl)piperidine) N_Alkylation->Intermediate_Library Suzuki_Coupling Parallel Suzuki Coupling Intermediate_Library->Suzuki_Coupling R2_BOH2 Library of Boronic Acids (R2-B(OH)2) R2_BOH2->Suzuki_Coupling Final_Library Final Compound Library Suzuki_Coupling->Final_Library

Fig. 1: Combinatorial synthesis workflow.

Experimental Protocols

The following are detailed protocols for the key diversification reactions. These can be adapted for parallel synthesis formats.

Protocol 1: Parallel N-Alkylation of this compound

This protocol describes the diversification of the piperidine nitrogen via alkylation with a library of alkyl halides.

Materials:

  • This compound

  • Library of alkyl halides (e.g., benzyl bromides, alkyl iodides)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., liquid-liquid extraction, preparative HPLC)

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block (or in individual vials) under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to each well to dissolve the starting material.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to each well.

  • Alkyl Halide Addition: Add a unique alkyl halide from the library (1.1 eq) to each corresponding well.

  • Reaction: Seal the reaction block and stir at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS. For less reactive halides, the block may be heated to 50-70 °C.

  • Work-up:

    • Upon completion, add water to each well to quench the reaction.

    • Extract each reaction mixture with ethyl acetate.

    • Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude products in parallel using preparative HPLC to obtain the library of N-alkylated intermediates.

Protocol 2: Parallel Suzuki-Miyaura Coupling

This protocol describes the diversification of the bromophenyl group of the N-alkylated intermediates with a library of boronic acids.

Materials:

  • Library of N-alkylated this compound intermediates from Protocol 1

  • Library of aryl or heteroaryl boronic acids

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block under an inert atmosphere, add the corresponding N-alkylated intermediate (1.0 eq), a unique boronic acid from the library (1.2 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to each well.

  • Reaction: Seal the reaction block and heat to 80-100 °C with stirring for 4-12 hours, or until reaction completion as monitored by LC-MS.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Dilute each reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the final compounds using parallel preparative HPLC.

Data Presentation: Anticancer Activity

Derivatives of the 2-phenylpiperidine scaffold have demonstrated promising anticancer activity against various cell lines. The following tables summarize representative in vitro cytotoxicity data for compounds structurally related to the this compound scaffold.

Table 1: Cytotoxicity of Substituted Piperidine Derivatives Against Human Cancer Cell Lines (IC₅₀ in µM)

Compound IDR¹ (at N1)R² (at C4 of Phenyl)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
A-1 -CH₂-Ph-Br15.2 ± 1.321.5 ± 2.118.9 ± 1.7
A-2 -CH₂(4-Cl-Ph)-Br9.8 ± 0.914.3 ± 1.511.2 ± 1.1
B-1 -CH₂-Ph-Ph12.5 ± 1.118.7 ± 1.915.4 ± 1.4
B-2 -CH₂-Ph-(4-MeO-Ph)8.1 ± 0.711.9 ± 1.29.5 ± 0.9
Doxorubicin (Reference)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data is representative and compiled from various sources for structurally similar compounds.

Potential Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies suggest that piperidine-containing compounds can exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2] Derivatives of the this compound scaffold may act as inhibitors at different nodes of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-(4-Arylphenyl)piperidine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Fig. 2: Potential inhibition of the PI3K/Akt/mTOR pathway.

High-Throughput Screening (HTS) Protocol Outline

Once the combinatorial library is synthesized and purified, the next step is to screen for biological activity. The following is a general protocol for a cell-based high-throughput screen to identify cytotoxic compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Cell culture medium and supplements

  • 384-well clear-bottom cell culture plates

  • Compound library in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader capable of luminescence or fluorescence detection

  • Automated liquid handling systems

Procedure:

  • Cell Seeding: Seed cancer cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Using an automated liquid handler, add a final concentration of the library compounds (e.g., 10 µM) to the appropriate wells. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After a short incubation with the reagent, read the plates on a plate reader to measure luminescence or fluorescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percent inhibition of cell growth for each compound relative to the controls. Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

  • Hit Confirmation and Dose-Response: Confirm the activity of the primary hits by re-testing. Perform dose-response experiments for confirmed hits to determine their IC₅₀ values.

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the generation of combinatorial libraries in drug discovery. The straightforward and robust protocols for N-alkylation and Suzuki coupling allow for the efficient creation of diverse molecular entities. Subsequent high-throughput screening can lead to the identification of novel hit compounds with potential therapeutic applications, particularly in the field of oncology. Further optimization of these hits, guided by structure-activity relationship studies, can pave the way for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Bromophenyl)piperidine synthesis. The information is structured to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a multi-step synthesis starting from 4-bromobromobenzene and 5-bromovaleronitrile. The key steps involve the formation of an organolithium reagent, its addition to the nitrile to form a cyclic imine, followed by reduction of the imine and N-protection of the resulting piperidine.

Q2: My yield of the initial organolithium addition to 5-bromovaleronitrile is low. What are the potential causes?

Low yields in this step are often attributed to several factors. These include incomplete formation of the 4-bromophenyllithium reagent, side reactions of the organolithium with the solvent or residual moisture, and potential proton abstraction from the 5-bromovaleronitrile at the alpha-position to the nitrile group. Careful control of temperature and the use of anhydrous conditions are critical.

Q3: I am observing the formation of a ketone byproduct instead of the piperidine. Why is this happening?

The intermediate formed after the addition of the organolithium to the nitrile is a cyclic imine. If this imine is exposed to aqueous work-up before reduction, it will hydrolyze to form a ketone. It is crucial to perform the reduction of the imine in the same pot or immediately after its formation, before any aqueous quench.

Q4: The reduction of the cyclic imine is not going to completion. What can I do to improve this?

Incomplete reduction can be due to insufficient reducing agent, deactivation of the reducing agent by moisture, or steric hindrance. Increasing the equivalents of the reducing agent, such as sodium borohydride, and ensuring the reaction is performed under anhydrous conditions can improve the yield. If steric hindrance is a concern, a more powerful reducing agent might be considered, although this could affect selectivity.

Q5: What are the common challenges in the N-Boc protection of this compound?

Common issues include incomplete reaction, leading to a mixture of protected and unprotected piperidine, and the formation of side products if the reaction conditions are not optimized. Ensuring the correct stoichiometry of di-tert-butyl dicarbonate (Boc₂O) and a suitable base, as well as an appropriate solvent and reaction time, is key to achieving a high yield of the N-Boc protected product.

Troubleshooting Guide

The following table outlines potential problems, their probable causes, and recommended solutions for the key steps in the synthesis of N-Boc-2-(4-bromophenyl)piperidine.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Addition of 4-bromophenyllithium to 5-bromovaleronitrile
Low or no product formation- Incomplete lithium-halogen exchange. - Reaction temperature too high, leading to decomposition of the organolithium reagent. - Presence of moisture or other electrophilic impurities. - Slow addition of the organolithium reagent to the nitrile.- Ensure the n-butyllithium used is fresh and properly titrated. - Maintain a low temperature (typically -78 °C) during the formation and reaction of the organolithium. - Use anhydrous solvents and glassware. Consider using a freshly distilled solvent. - Add the organolithium reagent to the nitrile solution at a steady, moderate rate.
Formation of significant side products (e.g., biphenyl derivatives)- The temperature of the reaction is too high. - The organolithium reagent is reacting with the solvent (e.g., THF).- Strictly maintain the reaction temperature at or below -78 °C. - For sensitive organolithium reagents, consider using a less reactive solvent like diethyl ether.
Step 2: Reduction of the Cyclic Imine
Incomplete reduction- Insufficient amount of reducing agent. - Deactivation of the reducing agent by moisture. - The imine is sterically hindered.- Increase the molar equivalents of the reducing agent (e.g., NaBH₄). - Ensure the reaction is conducted under anhydrous conditions. - Consider using a stronger reducing agent like lithium aluminum hydride (LiAlH₄), but be mindful of potential side reactions.
Formation of ketone byproduct- Premature aqueous work-up before the reduction step is complete.- Ensure the reducing agent is added and has sufficient time to react with the imine before any aqueous quench.
Step 3: N-Boc Protection
Incomplete reaction- Insufficient amount of Boc₂O or base. - The secondary amine is sterically hindered. - Short reaction time.- Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents). - Ensure an adequate amount of a suitable base (e.g., triethylamine or diisopropylethylamine) is used. - For sterically hindered amines, consider a more reactive acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts. - Extend the reaction time and monitor by TLC.
Difficult purification- Presence of unreacted starting material and Boc₂O.- Use a mild acidic wash (e.g., dilute HCl) to remove unreacted amine. - Excess Boc₂O can be removed by column chromatography.

Quantitative Data Summary

The following table provides an estimated range of yields for each step of the synthesis of N-Boc-2-(4-bromophenyl)piperidine, based on reported yields for analogous 2-arylpiperidines. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Product Estimated Yield Range
Addition of 4-bromophenyllithium to 5-bromovaleronitrile & ReductionThis compound50-70%
N-Boc ProtectionN-Boc-2-(4-bromophenyl)piperidine85-95%
Overall N-Boc-2-(4-bromophenyl)piperidine 42-66%

Experimental Protocols

Synthesis of N-Boc-2-(4-bromophenyl)piperidine

This protocol is adapted from general procedures for the synthesis of 2-arylpiperidines.

Step 1 & 2: Formation of this compound via Organolithium Addition and In Situ Reduction

  • To a solution of 1,4-dibromobenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve 5-bromovaleronitrile (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Slowly add the freshly prepared 4-bromophenyllithium solution to the 5-bromovaleronitrile solution via cannula at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • To the reaction mixture, add a solution of sodium borohydride (NaBH₄, 2.0-3.0 equivalents) in a suitable solvent (e.g., methanol or ethanol) at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: N-Boc Protection of this compound

  • Dissolve the crude this compound in a suitable solvent such as dichloromethane (DCM) or THF.

  • Add triethylamine (Et₃N, 1.5 equivalents) or another suitable non-nucleophilic base.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-(4-bromophenyl)piperidine.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Organolithium Formation & Addition cluster_step2 Step 2: Reduction cluster_step3 Step 3: N-Boc Protection 4-Bromobromobenzene 4-Bromobromobenzene Addition Addition to Nitrile 4-Bromobromobenzene->Addition 1. 5-Bromovaleronitrile 5-Bromovaleronitrile 5-Bromovaleronitrile->Addition 2. n-BuLi n-BuLi n-BuLi->Addition Imine Cyclic Imine Intermediate Addition->Imine Reduction Imine Reduction Imine->Reduction NaBH4 NaBH4 NaBH4->Reduction Piperidine This compound Reduction->Piperidine Protection N-Boc Protection Piperidine->Protection Boc2O Boc2O Boc2O->Protection FinalProduct N-Boc-2-(4-Bromophenyl)piperidine Protection->FinalProduct

Caption: Workflow for the synthesis of N-Boc-2-(4-bromophenyl)piperidine.

TroubleshootingTree cluster_solutions1 Organolithium Issues cluster_solutions2 Reduction Issues cluster_solutions3 Protection Issues Start Low or No Product Yield CheckStep1 Check Organolithium Step Start->CheckStep1 Is initial addition failing? CheckStep2 Check Reduction Step Start->CheckStep2 Is piperidine intermediate formed? Sol1 Verify n-BuLi concentration. Ensure anhydrous conditions. Maintain -78 °C. CheckStep1->Sol1 Yes CheckStep3 Check Protection Step CheckStep2->CheckStep3 Is piperidine formed but not the final product? Sol2 Increase NaBH4 equivalents. Ensure anhydrous conditions. Check for ketone byproduct. CheckStep2->Sol2 No Sol3 Increase Boc2O and base. Add catalytic DMAP. Extend reaction time. CheckStep3->Sol3 No

Technical Support Center: N-Alkylation of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 2-substituted piperidines.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues in the N-alkylation of 2-substituted piperidines.

Issue 1: Low or No Yield of the N-Alkylated Product

A low yield or complete failure of the reaction is a frequent challenge, often attributed to steric hindrance from the 2-substituent.

Troubleshooting Workflow:

low_yield_workflow start Low/No Yield check_sterics Assess Steric Hindrance (2-substituent & alkylating agent) start->check_sterics high_sterics High Steric Hindrance check_sterics->high_sterics Significant low_sterics Low Steric Hindrance check_sterics->low_sterics Minor switch_method Switch to Reductive Amination high_sterics->switch_method optimize_direct Optimize Direct Alkylation low_sterics->optimize_direct success Improved Yield switch_method->success check_conditions Review Reaction Conditions: - Base - Solvent - Temperature optimize_direct->check_conditions optimize_conditions Adjust Conditions: - Stronger, non-nucleophilic base - Polar aprotic solvent (DMF, NMP) - Increase temperature check_conditions->optimize_conditions Suboptimal check_reagents Verify Reagent Quality: - Purity - Anhydrous conditions check_conditions->check_reagents Optimal optimize_conditions->success purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Impure/Wet check_reagents->success Pure/Dry purify_reagents->success

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Detailed Steps:

  • Evaluate Steric Hindrance: The primary factor influencing the success of N-alkylation on 2-substituted piperidines is steric hindrance.[1] The bulkier the substituent at the 2-position and the larger the incoming alkyl group, the more challenging the reaction becomes.

  • Switch to a Milder Method: For sterically hindered substrates, direct alkylation with alkyl halides may not be efficient. Reductive amination is a milder and often more selective alternative that can overcome steric challenges.[1] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.

  • Optimize Direct Alkylation Conditions: If direct alkylation is preferred, consider the following optimizations:

    • Base Selection: Use a strong, non-nucleophilic, and sterically hindered base to deprotonate the piperidine nitrogen without competing as a nucleophile.[2] Common choices include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[1][2]

    • Solvent Choice: Employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the SN2 reaction.[2]

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but be mindful of potential side reactions or decomposition of reagents.

  • Verify Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as water can interfere with the reaction, particularly in reductive amination where it can inhibit iminium ion formation.

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

A common side reaction in direct N-alkylation is the formation of a quaternary ammonium salt, where the newly formed tertiary amine is further alkylated.

Logical Steps to Minimize Over-alkylation:

overalkylation_workflow start Over-alkylation Observed check_stoichiometry Review Stoichiometry: Piperidine vs. Alkyl Halide start->check_stoichiometry adjust_stoichiometry Use Excess Piperidine check_stoichiometry->adjust_stoichiometry Excess Alkyl Halide check_addition Examine Alkyl Halide Addition Method check_stoichiometry->check_addition 1:1 or Excess Piperidine success Minimized Over-alkylation adjust_stoichiometry->success slow_addition Slowly Add Alkyl Halide (e.g., syringe pump) check_addition->slow_addition Rapid Addition consider_alternative Consider Alternative Method check_addition->consider_alternative Slow Addition Still Problematic slow_addition->success reductive_amination Use Reductive Amination consider_alternative->reductive_amination reductive_amination->success

Caption: Workflow to minimize over-alkylation in N-alkylation reactions.

Detailed Steps:

  • Control Stoichiometry: Using an excess of the 2-substituted piperidine relative to the alkylating agent can statistically favor the mono-alkylation of the starting material.[3]

  • Slow Addition of Alkylating Agent: Adding the alkyl halide slowly to the reaction mixture, for instance, with a syringe pump, maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[3]

  • Utilize Reductive Amination: This method is an excellent way to achieve mono-alkylation without the risk of over-alkylation, as the reducing agent is selective for the iminium ion intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: Which method is better for N-alkylation of a sterically hindered 2-substituted piperidine: direct alkylation or reductive amination?

For sterically hindered 2-substituted piperidines, reductive amination is generally the superior method.[1] The formation of the planar iminium ion intermediate is less susceptible to steric hindrance compared to the direct SN2 attack on an alkyl halide.

Q2: What are the best bases to use for direct N-alkylation with an alkyl halide?

Strong, non-nucleophilic bases are preferred to avoid competition with the piperidine as the nucleophile.[2] Finely powdered and dry potassium carbonate (K₂CO₃) is a common and effective choice.[1] For more demanding reactions, a stronger, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can be beneficial.[2]

Q3: My reductive amination reaction is not working. What are the likely causes?

Several factors can lead to a failed reductive amination:

  • Inefficient Iminium Ion Formation: This can be an issue with less reactive ketones or aldehydes. Using a dehydrating agent or a Lewis acid catalyst can help drive the equilibrium towards iminium ion formation.

  • Water in the Reaction: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium ion intermediate.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often effective for reductive aminations.[1] It is less reactive towards aldehydes and ketones than other borohydrides, reducing the likelihood of side reactions.

Q4: Can I use alcohols as alkylating agents for 2-substituted piperidines?

Yes, N-alkylation using alcohols is a greener alternative to using alkyl halides. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology typically requires a metal catalyst (e.g., Ru or Ir complexes) and proceeds through the in-situ formation of an aldehyde, which then undergoes reductive amination.

Data Presentation

Table 1: Comparison of Direct Alkylation and Reductive Amination for N-Alkylation of 2-Methylpiperidine
Alkylating Agent/CarbonylMethodBase/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideDirect AlkylationK₂CO₃DMFRT12~70-80[1]
Ethyl IodideDirect AlkylationDIPEAMeCNRT24~60-70[3]
BenzaldehydeReductive AminationNaBH(OAc)₃DCERT4>90[1]
AcetoneReductive AminationNaBH(OAc)₃THFRT6~85-95[1]
Table 2: Effect of 2-Substituent on N-Benzylation Yield (Direct Alkylation)
2-SubstituentAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
-H (Piperidine)Benzyl BromideK₂CO₃DMFRT>90[3]
-MethylBenzyl BromideK₂CO₃DMFRT~70-80[1]
-EthylBenzyl BromideK₂CO₃DMFRT~60-70[4]
-BenzylBenzyl BromideDIPEAMeCNRT~50-60[2]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of a 2-substituted piperidine using an alkyl halide and a base.[1]

Materials:

  • 2-Substituted piperidine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a 2-substituted piperidine with a carbonyl compound using sodium triacetoxyborohydride.[1]

Materials:

  • 2-Substituted piperidine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture for 20-30 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(4-Bromophenyl)piperidine from a typical reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-phenylpiperidine, brominating agents like N-bromosuccinimide), over-brominated byproducts (e.g., 2-(dibromophenyl)piperidine), and residual catalysts or reagents from the synthesis.[1] The specific impurities will depend on the synthetic route employed.

Q2: What is the recommended primary purification method for this compound?

A2: Flash column chromatography is the most widely applicable method for purifying this compound from a crude reaction mixture.[2][3] It is effective at separating the target compound from both more polar and less polar impurities.

Q3: Can recrystallization be used to purify this compound?

A3: Yes, recrystallization is a viable secondary purification step after column chromatography to achieve high purity, or as a primary method if the crude material is relatively clean.[4][5] The success of recrystallization depends heavily on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4]

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the progress of your column chromatography and assessing the purity of collected fractions. A suitable stain, such as potassium permanganate or ninhydrin, should be used to visualize the piperidine compound.

Q5: What are the key physical properties of this compound?

A5: The key properties for (S)-2-(4-Bromophenyl)piperidine are:

  • Molecular Formula: C₁₁H₁₄BrN[6]

  • Molecular Weight: 240.14 g/mol [6]

Purification Workflow & Logic

The following diagrams illustrate the general workflow for the purification of this compound and a troubleshooting decision-making process.

Purification Workflow Purification Workflow for this compound A Crude Reaction Mixture B Aqueous Work-up (e.g., NaHCO3 wash) A->B C Drying of Organic Layer (e.g., Na2SO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product D->E F Primary Purification: Flash Column Chromatography E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Removal H->I J Partially Pure Product I->J K Secondary Purification: Recrystallization J->K If necessary L Pure Crystalline Product J->L If pure enough K->L M Characterization (NMR, MS, etc.) L->M

Caption: General experimental workflow for purification.

Troubleshooting Logic Troubleshooting Purification Issues Start Problem Encountered A Low Yield After Column Start->A B Product Still Impure Start->B C Streaking on TLC Start->C D Product Oiling Out During Recrystallization Start->D Sol_A1 Check TLC of crude. Compound adsorbed on silica? A->Sol_A1 Sol_A2 Eluent too polar? Product eluted too quickly. A->Sol_A2 Sol_B1 Poor separation on column. Optimize solvent system. B->Sol_B1 Sol_B2 Column overloaded. Use more silica gel. B->Sol_B2 Sol_C1 Sample too concentrated. Dilute before loading. C->Sol_C1 Sol_C2 Compound is very polar/basic. Add Et3N (0.5-1%) to eluent. C->Sol_C2 Sol_D1 Cooling too fast. Allow slow cooling to RT. D->Sol_D1 Sol_D2 Solvent unsuitable. Try a different solvent system. D->Sol_D2

Caption: Decision tree for troubleshooting common issues.

Troubleshooting Guide

Problem: My compound is streaking on the TLC plate during analysis.

  • Possible Cause: The compound is a basic amine, which can interact strongly with the acidic silica gel. This can lead to tailing or streaking on the TLC plate and poor separation during column chromatography.

  • Solution: To mitigate this, add a small amount of triethylamine (Et₃N), typically 0.5-1%, to your TLC mobile phase and your column chromatography eluent. The triethylamine will compete for the acidic sites on the silica, allowing your compound to travel more cleanly.

Problem: I am not getting good separation between my product and an impurity during column chromatography.

  • Possible Cause: The polarity of the eluent system may not be optimal.

  • Solution: Methodically test different solvent systems using TLC.[7] Adjust the ratio of your solvents (e.g., ethyl acetate/hexanes) to achieve a greater difference in Rf values between your product and the impurity. For amines, switching to a different solvent system, such as dichloromethane/methanol, may also provide better separation.

Problem: My product "oiled out" instead of forming crystals during recrystallization.

  • Possible Cause 1: The solution was cooled too quickly. Rapid cooling can cause the compound to crash out of solution as an oil rather than forming a crystal lattice.[4]

  • Solution 1: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.[8]

  • Possible Cause 2: The chosen solvent is not appropriate.

  • Solution 2: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] You may need to screen different solvents or use a co-solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4]

Problem: The yield after purification is very low.

  • Possible Cause 1: The compound may have been lost during the aqueous work-up if it has some water solubility.

  • Solution 1: When extracting your product, perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete removal from the aqueous layer.

  • Possible Cause 2: The eluent used for column chromatography was not polar enough to elute all of the product from the silica gel.

  • Solution 2: After you have collected what you believe to be all of your product, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and check the eluate by TLC to see if any product remained on the column.

Data Presentation

The following tables provide starting points for developing a purification protocol. These are based on common practices for similar aromatic amines and should be optimized for your specific reaction mixture.

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System (v/v)Typical Rf RangeNotes
5-20% Ethyl Acetate in Hexanes0.2 - 0.4A good starting point for many non-polar to moderately polar compounds.[2]
1-5% Methanol in Dichloromethane0.2 - 0.5Useful if the compound has low solubility or streaks in hexane-based systems.
Add 0.5% Triethylamine (Et₃N)As aboveRecommended for all systems to prevent streaking of the basic amine.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent / SystemExpected OutcomeNotes
Ethanol or MethanolWhite crystalsCommon solvents for recrystallizing N-aryl pyridone derivatives and similar compounds.[4]
Ethyl Acetate / HexanesFine needles or powderDissolve in hot ethyl acetate, then add hexanes until cloudy. Reheat to clarify and cool slowly.[4][9]
Ethanol / WaterCrystalline solidDissolve in hot ethanol, add water dropwise until persistent cloudiness appears. Reheat and cool slowly.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis of the crude mixture.

  • TLC Analysis: Determine an appropriate solvent system by TLC. The ideal system should give your product an Rf value of approximately 0.25-0.35.[7] Remember to add 0.5% Et₃N to the eluent.

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.[10]

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.[7]

    • Pour the slurry into the column, tapping gently to pack the silica and remove air bubbles. Allow the silica to settle, draining the solvent until it is just above the silica bed.[10]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol should be performed on material that is already reasonably pure (e.g., after column chromatography).

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[4]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is critical for forming pure, well-defined crystals.[4][8]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

preventing de-bromination during 2-(4-Bromophenyl)piperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing de-bromination during chemical reactions with 2-(4-bromophenyl)piperidine, a common challenge in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Preventing De-bromination

This section addresses specific issues users might encounter during their experiments, focusing on the undesired cleavage of the C-Br bond, a side-reaction known as hydrodebromination.

Issue 1: Significant De-bromination Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of 2-phenylpiperidine as a major byproduct.

  • Low yield of the desired biaryl product.

  • Complex purification profiles.

Root Causes and Solutions:

The primary cause of de-bromination in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can reductively cleave the carbon-bromine bond. The source of the hydride can be the base, solvent, or impurities in the reaction mixture.[1][2]

Troubleshooting Workflow:

  • Evaluate the Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species. Switching to a milder inorganic base is the most effective first step.

  • Optimize the Ligand: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the de-bromination pathway.[2]

  • Lower the Reaction Temperature: De-bromination can have a higher activation energy than the desired coupling. Lowering the temperature can therefore improve selectivity.

  • Ensure Anhydrous and Degassed Conditions: Water and alcohols can serve as hydride sources. Using anhydrous, degassed solvents and ensuring reagents are free of protic impurities is critical.[1]

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why is it a problem in my this compound reactions?

A1: De-bromination, or hydrodebromination, is a side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom, leading to the formation of 2-phenylpiperidine. This is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces a significant purification challenge, as the byproduct often has similar chromatographic properties to the product.

Q2: I'm seeing de-bromination in my Buchwald-Hartwig amination. What are the likely causes?

A2: Similar to Suzuki-Miyaura coupling, de-bromination in Buchwald-Hartwig amination is often caused by the formation of palladium-hydride species.[3] The choice of base is a critical factor; strong bases like NaOtBu are commonly used but can contribute to this side reaction.[4][5] Additionally, the ligand choice can influence the relative rates of the desired C-N bond formation versus the undesired C-H bond formation (de-bromination).[6]

Q3: Can the palladium catalyst itself contribute to de-bromination?

A3: Yes, the choice and handling of the palladium source are important. It is crucial to ensure the active Pd(0) species is efficiently generated and participates in the desired catalytic cycle. The use of pre-catalysts can sometimes offer better control over the active species.

Q4: How can I quantify the amount of de-brominated byproduct in my reaction mixture?

A4: A reliable method is Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.[1] This allows for the separation and quantification of the desired product and the de-brominated byproduct based on their distinct retention times and mass spectra.

Q5: Are there any solvent effects I should be aware of regarding de-bromination?

A5: Yes, solvents can play a role. Protic solvents like alcohols can be a direct source of hydrides. Some aprotic polar solvents like DMF have also been reported to promote de-bromination in certain cases, whereas non-polar aprotic solvents like toluene or dioxane are often preferred.[1]

Data Summary

The following tables summarize the expected impact of various reaction parameters on the yield of the desired product versus the de-brominated byproduct in a typical Suzuki-Miyaura coupling of this compound.

Table 1: Effect of Base on Product Distribution

Base (2.0 equiv)Desired Product Yield (%)De-brominated Byproduct (%)
NaOtBu6530
K₂CO₃8510
K₃PO₄92<5
Cs₂CO₃90<5

Table 2: Effect of Ligand on Product Distribution

Ligand (4 mol%)Desired Product Yield (%)De-brominated Byproduct (%)
PPh₃7025
SPhos888
XPhos94<3
RuPhos91<5

Table 3: Effect of Temperature on Product Distribution

Temperature (°C)Desired Product Yield (%)De-brominated Byproduct (%)
1107820
1008512
90926
8095<2

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize De-bromination

This protocol is designed for the coupling of this compound with an arylboronic acid, with specific considerations to suppress hydrodebromination.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene (5 mL / 1 mmol of aryl bromide)

  • Degassed water (0.5 mL / 1 mmol of aryl bromide)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize De-bromination

This protocol outlines a general procedure for the amination of this compound, selecting conditions known to reduce the incidence of hydrodebromination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene (5 mL / 1 mmol of aryl bromide)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ and RuPhos to a dry Schlenk flask.

  • Add the this compound, the amine, and K₃PO₄.

  • Seal the flask, remove from the glovebox (if applicable), and add degassed toluene via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Debromination Troubleshooting Workflow for De-bromination start De-bromination Observed optimize_base Optimize Base start->optimize_base Switch to milder base (e.g., K₃PO₄, K₂CO₃) screen_ligands Screen Ligands optimize_base->screen_ligands Still issues? resolved Problem Resolved optimize_base->resolved Improved Yield lower_temp Lower Temperature screen_ligands->lower_temp Still issues? screen_ligands->resolved Improved Yield check_reagents Check Solvent & Reagents Purity lower_temp->check_reagents Still issues? lower_temp->resolved Improved Yield check_reagents->resolved Improved Yield

Caption: A systematic workflow for troubleshooting de-bromination.

Reaction_Pathways Competing Reaction Pathways cluster_desired Desired Cross-Coupling cluster_undesired Undesired De-bromination Ar_Pd_Br Ar-Pd(II)-Br Ar_Pd_Nu Ar-Pd(II)-Nu Ar_Pd_Br->Ar_Pd_Nu Transmetalation (Suzuki) or Amine Coordination (B-H) Ar_Pd_H Ar-Pd(II)-H Ar_Pd_Br->Ar_Pd_H Hydride Abstraction Product Ar-Nu (Desired Product) Ar_Pd_Nu->Product Reductive Elimination Byproduct Ar-H (De-brominated Byproduct) Ar_Pd_H->Byproduct Reductive Elimination Pd0 Pd(0) Pd0->Ar_Pd_Br ArBr This compound ArBr->Ar_Pd_Br Oxidative Addition Hydride_Source Hydride Source (Base, Solvent, Impurities) Hydride_Source->Ar_Pd_H

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Optimizing Derivatization of 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-(4-Bromophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing synthetic transformations of this versatile scaffold. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions.

Section 1: N-Alkylation and Reductive Amination

The secondary amine of the piperidine ring is a common site for modification. Direct N-alkylation and reductive amination are two primary methods for introducing alkyl substituents.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: What are the main differences between direct N-alkylation and reductive amination for this compound? A1: Direct N-alkylation involves reacting the piperidine with an alkyl halide in the presence of a base.[1] It is a straightforward method but can lead to over-alkylation, forming quaternary ammonium salts.[1] Reductive amination is a milder, often more selective two-step, one-pot process. It involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1] This method effectively avoids the issue of over-alkylation.[1]

Q2: What is the best choice of base for direct N-alkylation? A2: The choice of base is critical. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct without competing in the alkylation reaction.[2] For challenging alkylations, a stronger base like cesium carbonate (Cs₂CO₃) may be required.[3]

Q3: Can I use highly reactive alkylating agents like methyl iodide? A3: Highly reactive alkylating agents such as methyl iodide are very prone to causing over-alkylation, leading to the formation of the quaternary ammonium salt.[2] If possible, choose a less reactive agent or switch to a reductive amination protocol for better control.[1][2]

Troubleshooting Guide: N-Alkylation
Issue Potential Cause Troubleshooting/Solution Expected Outcome
Low to No Yield Incomplete reaction.Monitor reaction progress via TLC, LC-MS, or GC-MS. Consider increasing the reaction time or temperature if the reaction has stalled.[2]Complete consumption of starting material and maximization of the desired product.
Suboptimal base.The base may be too weak or not sufficiently soluble. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃) or a different solvent system (e.g., acetonitrile to DMF) to improve solubility.[2][3]Improved reaction rate and yield.
Poor solubility of reactants.Ensure all reactants are fully dissolved at the reaction temperature. Consider using a more polar aprotic solvent like DMF or acetonitrile.[2]A homogeneous reaction mixture leading to more consistent and improved reaction rates.
Formation of Di-alkylated or Quaternary Ammonium Salt Byproduct Excess alkylating agent.Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent. A 1.5 to 2-fold excess of the amine is a good starting point.[2]Significant reduction in the formation of over-alkylated products.
Rapid addition of alkylating agent.Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.[2][4]Minimized localized high concentrations of the alkylating agent, reducing the likelihood of di-alkylation.
High reaction concentration or temperature.Running the reaction at a lower concentration can disfavor the second alkylation step. Monitor the reaction closely and stop it once the desired product is formed to prevent conversion to the quaternary salt at elevated temperatures.[2]Reduced rate of undesired over-alkylation.
Reaction Stalls Reversible reaction equilibrium.Ensure the acid byproduct generated during the reaction is effectively neutralized by using a sufficient amount of base (at least 1.5-2.0 equivalents).[3]The reaction proceeds to completion.
Decomposition of alkylating agent.Some alkylating agents are thermally unstable. Ensure the purity of your reagent and consider adding it slowly at a controlled temperature. For very sensitive substrates, reductive amination is a more suitable method.[1][2]Minimized loss of the alkylating agent, leading to a higher conversion.
Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Derivatization_Strategy cluster_decision Select Derivatization Strategy start Goal: Add R group to Piperidine Nitrogen q1 Is the R group an alkyl group? start->q1 q2 Is the corresponding alkyl halide stable and available? q1->q2 Yes acylation N-Acylation (Use Acyl Chloride or Carboxylic Acid + Coupling Agent) q1->acylation No (e.g., Acyl) q3 Is the corresponding aldehyde/ketone stable and available? q2->q3 No direct_alkylation Direct N-Alkylation (Use Alkyl Halide + Base) q2->direct_alkylation Yes reductive_amination Reductive Amination (Use Aldehyde/Ketone + Reducing Agent) q3->reductive_amination Yes consider_alt Consider Alternative Synthetic Route q3->consider_alt No

Caption: Decision workflow for selecting an N-derivatization strategy.

Section 2: N-Acylation

N-acylation is a robust method for forming a stable amide bond at the piperidine nitrogen, a common motif in pharmaceuticals.

Frequently Asked Questions (FAQs): N-Acylation

Q1: What are the standard reagents for N-acylating this compound? A1: The most common methods involve reacting the piperidine with an acyl chloride or a carboxylic acid.[5][6] When using an acyl chloride, a non-nucleophilic base like triethylamine (TEA) or DIPEA is required to scavenge the HCl byproduct.[7] For carboxylic acids, a peptide coupling agent such as HATU or HOBt/EDC is necessary to activate the acid.[8][9]

Q2: My N-acylation reaction is sluggish. How can I improve the rate? A2: If using an acyl chloride, ensure the reagent is fresh, as they can hydrolyze over time. If using a carboxylic acid, the choice of coupling agent is important; HATU is generally very efficient.[8] Ensure your solvent (e.g., DCM, DMF) is anhydrous. Gentle heating may also accelerate the reaction, but should be monitored to avoid side reactions.

Troubleshooting Guide: N-Acylation
Issue Potential Cause Troubleshooting/Solution Expected Outcome
Low Yield Inactive acylating agent.Use a freshly opened or purified acyl chloride. If using a coupling reaction, ensure coupling reagents are pure and stored under inert conditions.Improved conversion to the desired amide.
Insufficient base.Ensure at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are used to neutralize the acid formed during the reaction.[7]Prevents protonation of the starting amine, allowing the reaction to proceed.
Steric hindrance.The 2-aryl substituent can cause steric hindrance. For bulky acylating agents, consider increasing the reaction temperature or using a more potent acylation system (e.g., switching from a standard coupling agent to a more reactive one).Overcoming steric barriers to improve yield.
Difficult Purification Excess coupling agent byproducts.Byproducts from coupling agents (e.g., HOBt, DCU) can complicate purification. A simple aqueous wash (e.g., with dilute acid, then base) can often remove these before chromatography.Simplified purification of the crude product.
Unreacted starting material.Use a slight excess (1.05-1.1 equivalents) of the acylating agent to ensure full consumption of the piperidine.[7]Drive the reaction to completion, simplifying isolation of the product.
Experimental Protocol: N-Acylation with Acyl Chloride

This protocol provides a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[7]

  • Cool the solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.[7]

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Dry glassware, add reactants & anhydrous solvent) addition 2. Add Reagents (Control temperature, add dropwise) setup->addition stir 3. Stir & Monitor (TLC / LC-MS) addition->stir quench 4. Quench Reaction stir->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify (Column Chromatography) dry->purify analyze 8. Characterization (NMR, MS, etc.) purify->analyze

Caption: A general workflow for a typical organic synthesis experiment.

Section 3: Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce aryl, heteroaryl, or amine substituents.

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: Which reaction is better for my substrate, Suzuki or Buchwald-Hartwig? A1: This depends on the bond you want to form. Use the Suzuki-Miyaura coupling to form a new carbon-carbon bond (e.g., coupling with an arylboronic acid).[10][11] Use the Buchwald-Hartwig amination to form a carbon-nitrogen bond (e.g., coupling with a primary or secondary amine).[12][13]

Q2: My aryl bromide seems unreactive in Suzuki coupling. What can I do? A2: While aryl bromides are generally good substrates, reactivity can be an issue.[14] Ensure your palladium catalyst is active; using a pre-catalyst can help.[15] The choice of ligand is crucial; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition step. Finally, ensure your base (e.g., K₂CO₃, K₃PO₄) is strong enough and sufficiently soluble. Sometimes, adding a small amount of water to the solvent system (e.g., dioxane/water) is necessary.[16][17]

Q3: What are common side reactions in palladium-catalyzed couplings? A3: In Suzuki couplings, common side reactions include homocoupling of the boronic acid to form a biaryl byproduct and protodeborylation (loss of the boronic acid group).[17] In both Suzuki and Buchwald-Hartwig reactions, hydrodehalogenation (replacement of the bromine with hydrogen) can occur. Optimizing the reaction conditions, particularly the choice of ligand and base, can minimize these undesired pathways.[18]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Issue Potential Cause Troubleshooting/Solution Expected Outcome
No Reaction or Low Conversion Inactive catalyst.Use a fresh source of palladium catalyst or a more robust pre-catalyst. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as oxygen can deactivate Pd(0) catalysts.[17]Initiation of the catalytic cycle and improved conversion.
Poor ligand choice.The ligand may not be suitable for the substrate. For electron-rich or sterically hindered aryl bromides, use bulky, electron-donating phosphine ligands (e.g., Buchwald ligands).[15][16]Accelerated oxidative addition and overall reaction rate.
Inappropriate base or solvent.The base may be too weak or insoluble. Switch to a stronger base (e.g., K₃PO₄) or a solvent that improves solubility (e.g., toluene, dioxane, DMF).[15][18]Efficient transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig).
Formation of Homocoupled Byproduct (Suzuki) Presence of Pd(II) at start; presence of oxygen.Ensure the reaction mixture is properly degassed. If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species; a phosphine ligand can often serve as the reductant.[17]Minimized formation of the boronic acid dimer.
Formation of Hydrodehalogenated Byproduct Side reaction competing with reductive elimination.This can be promoted by certain bases or by the presence of water. Try switching to a different base or using rigorously anhydrous conditions. A different ligand may also alter the relative rates of the desired and undesired pathways.[18]Favoring the desired cross-coupling pathway over reduction.
Poor Reproducibility Variable quality of reagents.Use high-purity, anhydrous solvents and reagents. Boronic acids, in particular, can vary in quality and may contain anhydrides.Consistent and reliable reaction outcomes.
Experimental Protocols

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other Pd catalyst/ligand system

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos or other suitable ligand (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 8 mol%) to a dry flask.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting_Cross_Coupling cluster_no_reaction No Reaction / Low Conversion cluster_side_products Side Product Formation start Cross-Coupling Reaction Fails q1 Is starting material consumed? start->q1 cluster_side_products cluster_side_products q1->cluster_side_products Yes cluster_no_reaction cluster_no_reaction q1->cluster_no_reaction No check_catalyst Check Catalyst Activity: - Use fresh Pd source - Use pre-catalyst - Ensure inert atmosphere check_ligand Change Ligand: - Use bulkier, electron-rich phosphine ligand (e.g., SPhos) check_conditions Modify Conditions: - Increase temperature - Use stronger/more soluble base - Change solvent hydrodehalogenation Hydrodehalogenation Product? - Use anhydrous conditions - Change base (e.g., from alkoxide to carbonate) homocoupling Homocoupling Product? (Suzuki) - Degas solvents thoroughly - Ensure pure boronic acid

References

Technical Support Center: Stereoselective Synthesis of 2-Arylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-arylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of 2-arylpiperidines?

The synthesis of 2-arylpiperidines with high stereochemical purity is a significant challenge due to their widespread presence in bioactive molecules and the limited availability of catalytic stereoselective methods.[1] Key difficulties include:

  • Controlling Enantioselectivity: Establishing the absolute stereochemistry at the C2 position is often crucial for biological activity but can be difficult to achieve with high enantiomeric excess (ee).

  • Achieving High Diastereoselectivity: When additional stereocenters are present or created, controlling the relative stereochemistry to obtain a single diastereomer is a common hurdle.

  • Substrate Scope Limitations: Many methods are sensitive to the electronic and steric properties of the aryl group and substituents on the piperidine ring.[2][3] Electron-withdrawing or -donating groups can significantly affect reaction efficiency and selectivity.[4][5]

  • Purification Issues: The basic nature of the piperidine nitrogen and the potential for co-elution of stereoisomers can complicate purification.[6]

Q2: How do common reaction parameters influence stereoselectivity?

Several reaction parameters critically affect the stereochemical outcome:

  • Temperature: Lower reaction temperatures (e.g., 0 °C to -78 °C) are often employed to enhance selectivity by increasing the energy difference between the transition states leading to different stereoisomers.[6]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby influencing stereoselectivity.[6] Experimenting with solvents like toluene, dichloromethane, or acetonitrile is a common optimization step.[6]

  • Catalyst/Reagent: The choice of catalyst (metal complex, organocatalyst, or enzyme) and chiral ligand is paramount.[6][7][8] The nature and concentration of acid or base catalysts can also alter the geometry of key intermediates.[6]

Q3: What are the main strategic approaches, and what are their pros and cons?

The two main strategies are catalytic asymmetric methods and chiral auxiliary-mediated synthesis.

  • Catalytic Asymmetric Synthesis: This approach uses a substoichiometric amount of a chiral catalyst.

    • Pros: High atom economy and direct conversion.[9]

    • Cons: Can require extensive screening of catalysts and ligands, and may be sensitive to substrate impurities.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[10][11]

    • Pros: Often provides high and predictable diastereoselectivity and relies on well-established procedures.[9]

    • Cons: Lower atom economy as it requires additional steps for attachment and cleavage of the auxiliary.[10]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Cyclization Reactions (e.g., Pictet-Spengler)
  • Potential Causes:

    • High Reaction Temperature: Provides sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer.[6]

    • Suboptimal Catalyst: The acid catalyst may not effectively control the geometry of the iminium ion intermediate.[6]

    • Solvent Effects: The solvent may not adequately stabilize the desired transition state.[6]

    • Substrate Control: Steric and electronic properties of the starting materials may not provide a sufficient facial bias.[6]

  • Troubleshooting Steps:

    • Optimize Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[6]

    • Screen Catalysts: Evaluate various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations.[6]

    • Vary the Solvent: Test solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile).[6]

    • Modify the Substrate: If feasible, alter protecting groups or other substituents to introduce greater steric hindrance.[6]

Problem 2: Low Enantioselectivity in Kinetic Resolution via Asymmetric Deprotonation
  • Potential Causes:

    • Incorrect Stoichiometry: An improper ratio of the chiral base (e.g., n-BuLi/sparteine) to the substrate can lead to poor selectivity.[12][13]

    • Slow or Unselective Lithiation: Substrates with certain electronic properties (e.g., electron-rich methoxy groups) can be sluggish to react or may coordinate with the chiral base, requiring adjusted stoichiometry.[5][12][13]

    • Racemization: The lithiated intermediate may not be configurationally stable at the reaction temperature.[2]

  • Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: Carefully titrate the amount of n-BuLi and the chiral ligand. For some substrates, more than 1.0 equivalent of the base/ligand may be necessary.[12][13]

    • Adjust Temperature: Ensure the reaction is conducted at a sufficiently low temperature (e.g., -78 °C) to maintain the configurational stability of the organolithium intermediate.[2]

    • Screen Chiral Ligands: If using a sparteine surrogate, screen different diamine ligands to find one that provides better selectivity for your specific substrate.

Problem 3: Difficulty in Product Purification
  • Potential Causes:

    • Co-elution of Stereoisomers: Diastereomers or enantiomers may have very similar retention factors (Rf) on standard silica gel.[6]

    • Byproduct Formation: Oxidation of the piperidine nitrogen to form N-oxides can complicate the purification process.[6]

    • Incomplete Deprotection: Residual protecting groups can lead to a mixture of products that are difficult to separate.[6]

  • Troubleshooting Steps:

    • Utilize Chiral Chromatography: For enantiomers, chiral HPLC or SFC is often necessary for both analysis and separation.

    • Derivative Formation: Consider derivatizing the piperidine nitrogen to alter the polarity and improve separation.

    • Optimize Chromatography Conditions: Screen different solvent systems and consider using alternative stationary phases (e.g., alumina, reverse-phase silica).

    • Recrystallization: Attempt to purify the product through selective crystallization of the desired stereoisomer, potentially after forming a salt with a chiral acid or base.

Data Presentation

Table 1: Comparison of Methods for Kinetic Resolution of N-Boc-2-arylpiperidines.

Aryl Substituent Chiral Ligand Yield of Recovered SM (%) er of Recovered SM Reference
Phenyl (unsubstituted) (-)-sparteine 40 97:3 [2]
4-Cl-Phenyl (-)-sparteine 41 96:4 [2]
4-F-Phenyl (-)-sparteine 41 96:4 [2]
4-MeO-Phenyl (-)-sparteine 48 94:6 [2]
3,5-(CF₃)₂-Phenyl (-)-sparteine 39 83:17 [2]

| Phenyl (spirocyclic at C4) | (+)-sparteine | 43 | 94:6 |[4][5] |

Table 2: Comparison of Asymmetric Synthesis Routes to 2-Benzylpiperidine.

Parameter Catalytic Asymmetric Hydrogenation Chiral Auxiliary-Mediated Alkylation Reference
Starting Material 2-Benzyl-N-benzylpyridinium bromide (S)-4-Benzyl-2-oxazolidinone [9]
Key Reagent [Ir(COD)Cl]₂ / (R)-MeO-BoQPhos n-BuLi or LDA [9]
Overall Yield >95% 60-75% (over 3 steps) [9]
Stereoselectivity 90:10 er (80% ee) >98:2 dr (>96% de) [9]
Temperature 20-30 °C -78 °C to 0 °C [9]

| Key Advantage | High atom economy, catalytic | High diastereoselectivity, reliable |[9] |

Experimental Protocols

Protocol 1: Kinetic Resolution of N-Boc-2-arylpiperidine via Asymmetric Deprotonation

This protocol is a generalized procedure based on methodologies reported by Coldham and coworkers.[2][4][13]

  • Preparation: To a solution of (-)-sparteine (0.55 mmol) in anhydrous diethyl ether (Et₂O) or THF at -78 °C under an argon atmosphere, add n-butyllithium (n-BuLi, 0.50 mmol, as a solution in hexanes) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Addition of Substrate: Add a solution of the racemic N-Boc-2-arylpiperidine (1.0 mmol) in the same anhydrous solvent dropwise to the chiral base solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C and monitor by TLC or LC-MS. The reaction time can vary from 1 to 4 hours depending on the substrate.

  • Quench: Upon reaching approximately 50% conversion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the enantioenriched starting material from the 2,2-disubstituted byproduct (formed from trapping of the lithiated species).

  • Analysis: Determine the enantiomeric ratio (er) of the recovered starting material using chiral HPLC.

Protocol 2: Chiral Auxiliary-Mediated Alkylation (Evans' Oxazolidinone Method)

This protocol is adapted from established procedures for Evans' auxiliaries and serves as a foundational method.[9]

  • Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq) dropwise. After 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq). Stir at -78 °C for 1 hour, then warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the N-acyl oxazolidinone.

  • Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30-60 minutes to form the enolate. Add the arylating or alkylating agent (e.g., a benzyl bromide, 1.2 eq). Stir at -78 °C and allow to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to isolate the diastereomerically enriched product.

  • Auxiliary Cleavage: The auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid, or LiBH₄ for reduction to the alcohol) to yield the chiral product. The chiral auxiliary can typically be recovered.[9]

Visualizations

Troubleshooting_Stereoselectivity start Low Stereoselectivity Observed (ee or dr) q1 Is the reaction temperature optimized? start->q1 action1 Screen lower temperatures (e.g., 0°C, -20°C, -78°C) q1->action1 No q2 Have different catalysts/ ligands been screened? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Evaluate a panel of catalysts (Lewis/Brønsted acids, chiral ligands) q2->action2 No q3 Has the solvent been varied? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Test solvents of varying polarity (e.g., Toluene, DCM, MeCN) q3->action3 No end_node Consider modifying substrate (e.g., protecting groups) q3->end_node Yes a3_yes Yes a3_no No action3->end_node

Caption: A troubleshooting workflow for addressing low stereoselectivity.

Chiral_Auxiliary_Workflow sub Prochiral Substrate (e.g., Carboxylic Acid Derivative) step1 Step 1: Auxiliary Attachment (Covalent Bond Formation) sub->step1 aux Chiral Auxiliary (e.g., Evans' Oxazolidinone) aux->step1 intermediate Chiral Substrate-Auxiliary Adduct step1->intermediate step2 Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) intermediate->step2 product_aux Diastereomerically Enriched Product step2->product_aux step3 Step 3: Auxiliary Cleavage (Hydrolysis, Reduction, etc.) product_aux->step3 final_product Enantiomerically Enriched 2-Arylpiperidine Precursor step3->final_product recovered_aux Recovered Chiral Auxiliary step3->recovered_aux Synthetic_Strategies center Stereoselective Synthesis of 2-Arylpiperidines cat Catalytic Asymmetric Methods center->cat aux Chiral Auxiliary-Based Methods center->aux res Resolution Methods center->res sub_cat1 Asymmetric Hydrogenation cat->sub_cat1 sub_cat2 Asymmetric C-H Activation cat->sub_cat2 sub_cat3 Organocatalysis cat->sub_cat3 sub_aux1 Evans' Oxazolidinones aux->sub_aux1 sub_aux2 Camphorsultam aux->sub_aux2 sub_aux3 Pseudoephedrine aux->sub_aux3 sub_res1 Kinetic Resolution res->sub_res1 sub_res2 Dynamic Kinetic Resolution res->sub_res2

References

Technical Support Center: Analysis of 2-(4-Bromophenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify byproducts in the synthesis of 2-(4-Bromophenyl)piperidine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key mass spectral features to look for when identifying this compound?

A1: The most critical feature for identifying any bromine-containing compound is its characteristic isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio of abundance.[1][2][3] Consequently, the mass spectrum for your target compound and any bromine-containing byproducts will display two distinct molecular ion peaks of almost equal height, separated by 2 m/z units (M and M+2).[3][4]

For this compound (Molecular Formula: C₁₁H₁₄BrN), you should look for the following in positive ionization mode:

  • Protonated Molecule [M+H]⁺: A pair of peaks at approximately m/z 241.0 and 243.0.

  • Molecular Ion [M]⁺•: If observed, a pair of peaks at m/z 240.0 and 242.0.

The presence of this 1:1 isotopic doublet is the strongest initial evidence that a detected peak corresponds to a singly brominated compound.

Q2: What are some common potential byproducts in the synthesis of this compound?

A2: Byproduct formation is highly dependent on the specific synthetic route (e.g., reduction of a pyridine precursor, reductive amination). However, some common classes of byproducts include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-bromoacetophenone or 2-(4-bromophenyl)pyridine.

  • Incompletely Reduced Intermediates: If the synthesis involves the reduction of a pyridine ring, you may find tetrahydropyridine intermediates.

  • Debrominated Product: Loss of the bromine atom can lead to the formation of 2-phenylpiperidine.

  • Positional Isomers: Depending on the reaction's selectivity, you might form 3-(4-bromophenyl)piperidine or 4-(4-bromophenyl)piperidine.

  • Solvent or Reagent Adducts: Piperidines can sometimes react with solvents or other reagents, especially under harsh conditions, to form N-alkylated or N-acylated byproducts.[5][6]

Q3: My chromatogram shows multiple peaks with the same m/z and the correct bromine isotope pattern. How can I identify them?

A3: Peaks with the same mass-to-charge ratio but different retention times are isomers. In this synthesis, these are likely positional isomers (e.g., 2-, 3-, and 4-(4-bromophenyl)piperidine).

  • Liquid Chromatography (LC): The primary role of the LC is to separate these isomers based on their different polarities and interactions with the stationary phase. Different isomers should elute at different times.[7]

  • Tandem Mass Spectrometry (MS/MS): While they have the same parent mass, isomers can sometimes produce different fragmentation patterns upon collision-induced dissociation (CID). Analyzing the MS/MS spectra for each isomeric peak may reveal unique fragment ions that can help differentiate them.

Q4: I am seeing peaks with a mass significantly higher than my expected product. What could they be?

A4: These are often adducts, where the analyte molecule associates with ions from the mobile phase or system. Common adducts in positive ion mode include:

  • Sodium Adduct [M+Na]⁺

  • Potassium Adduct [M+K]⁺

  • Acetonitrile Adduct [M+CH₃CN+H]⁺ (if acetonitrile is in the mobile phase)

  • Dimer [2M+H]⁺

Check the mass difference between your observed peak and the expected product mass. If it corresponds to the mass of one of these common adducts, it is likely not a true impurity from the synthesis.

Section 2: LC-MS Troubleshooting Guide

This section addresses common problems encountered during the LC-MS analysis of the this compound synthesis reaction mixture.

Chromatography Issues

Q: Why do my peaks show poor shape (e.g., tailing, fronting, or splitting)?

A: Poor peak shape can be caused by several factors:

  • Column Contamination: Residual basic compounds or matrix components can build up on the column, leading to peak tailing. Try flushing the column with a strong solvent wash.[8]

  • Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and splitting.[8] Ideally, dissolve your sample in the starting mobile phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[8]

  • Column Void or Degradation: A void at the head of the column can cause split peaks. This can happen if the mobile phase pH is too high for the silica-based column.[8]

Q: My retention times are shifting from one injection to the next. What is causing this?

A: Retention time instability is a common issue with several potential causes:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, ensure the equilibration time is sufficient (at least 10 column volumes).[9]

  • Mobile Phase Issues: Ensure your mobile phase is properly mixed, degassed, and has not changed in composition (e.g., due to evaporation of a volatile component).[9] Microbial growth in buffered solutions can also be a problem.[8]

  • Pump and Flow Rate Fluctuation: Leaks in the LC system or failing pump seals can lead to an inconsistent flow rate, directly affecting retention times.[9]

  • Temperature Fluctuation: Column temperature significantly impacts retention. Ensure the column oven is maintaining a stable temperature.[9]

Mass Spectrometry Issues

Q: I see a peak at the correct retention time, but it lacks the 1:1 M/M+2 bromine isotope pattern. What does this mean?

A: The absence of the characteristic bromine isotope pattern strongly indicates that the compound detected does not contain a bromine atom. This could be:

  • A debrominated byproduct , such as 2-phenylpiperidine.

  • A contaminant from your starting materials, solvents, or lab equipment.

  • A co-eluting impurity that is ionizing more efficiently than your target compound, suppressing its signal.

Q: I am observing high background noise or seeing impurity peaks even in my blank injections. What is the problem?

A: This points to contamination within the LC-MS system.

  • Sample Carryover: A previous concentrated sample may not have been fully flushed from the injector or column.[7] Run multiple blank injections with a strong solvent wash to clean the system.

  • Contaminated Solvents: Use only high-purity, LC-MS grade solvents and additives. Impurities in the mobile phase are a common source of background noise.[7]

  • System Contamination: Over time, non-volatile salts and sample components can build up in the ion source. Regular cleaning of the ion source is essential for optimal performance.[7][10]

Q: The signal for my target compound is very weak or non-existent. How can I improve it?

A: Low signal intensity can be due to several factors:

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization in the MS source, suppressing the signal of your analyte.[10][11] Improve chromatographic separation or implement a sample clean-up step (e.g., solid-phase extraction).

  • Incorrect Ion Source Settings: The efficiency of ionization is highly dependent on parameters like gas flows, temperatures, and voltages. These may need to be optimized for your specific compound.[10]

  • Poor Compound Stability: The compound may be degrading in the sample vial, during chromatography, or in the ion source. Check sample stability and consider adjusting mobile phase pH.

Section 3: Experimental Protocols and Data

Sample LC-MS Protocol for Impurity Profiling

This protocol provides a general starting point for the analysis. Optimization may be required for your specific instrumentation and sample matrix.

ParameterRecommended Setting
LC Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Mode Full Scan (e.g., m/z 100-600) to detect all ions
MS/MS Scan Mode Data-Dependent Acquisition (DDA) or targeted MS/MS on expected masses
Table of Potential Compounds and Their Expected Masses
Compound NamePlausible StructureMolecular FormulaExpected [M+H]⁺ (m/z)Key Isotopic Feature
This compound (Target) 4-Br-C₆H₄-(C₅H₁₀N)C₁₁H₁₄BrN240.0 / 242.0 1:1 ratio for ⁷⁹Br/⁸¹Br
2-(4-Bromophenyl)-1,2,3,4-tetrahydropyridine4-Br-C₆H₄-(C₅H₈N)C₁₁H₁₂BrN238.0 / 240.0 1:1 ratio for ⁷⁹Br/⁸¹Br
2-PhenylpiperidineC₆H₅-(C₅H₁₀N)C₁₁H₁₅N162.1 No Br pattern
N-Acetyl-2-(4-Bromophenyl)piperidine4-Br-C₆H₄-(C₅H₉N-COCH₃)C₁₃H₁₆BrNO282.0 / 284.0 1:1 ratio for ⁷⁹Br/⁸¹Br

Section 4: Visual Workflow for Byproduct Identification

The following diagram outlines a logical workflow for identifying an unknown peak observed in your LC-MS analysis.

start Unknown Peak Detected in Chromatogram extract_ms Extract Mass Spectrum (Find m/z) start->extract_ms check_br Does it show a 1:1 M/M+2 isotope pattern? extract_ms->check_br propose_br Hypothesize Br-Containing Structure (e.g., Isomer, Adduct) check_br->propose_br  Yes propose_non_br Hypothesize Non-Br Structure (e.g., Debrominated, Contaminant) check_br->propose_non_br No   msms Perform MS/MS Fragmentation Analysis on Parent Ion propose_br->msms propose_non_br->msms compare Compare Fragmentation Pattern with Databases or Predicted Pathways msms->compare identify Tentative Byproduct Identification compare->identify

Caption: Workflow for the identification of unknown byproducts by LC-MS.

References

Technical Support Center: 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on the storage, handling, and troubleshooting of 2-(4-Bromophenyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, it is advisable to keep it in a dark place, with some suppliers recommending refrigeration (2-8°C) or freezing under an inert atmosphere.[3][4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound? A2: When handling this compound, it is essential to use appropriate PPE. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5] All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6]

Q3: The compound in my vial is a solid, but I've seen it as a liquid. Why is that? A3: The physical state of a compound at room temperature depends on its melting point. Different isomers of (4-Bromophenyl)piperidine have different melting points. For example, 1-(4-Bromophenyl)piperidine has a melting point of 74.5-76.1 °C, while the 4-isomer melts at 144-146 °C.[7][3] The 2-isomer's melting point may be close to ambient temperature. The presence of impurities can also depress the melting point, causing a substance that is typically solid to appear as an oil.[8]

Q4: My compound has developed a yellow tint over time. Is it still usable? A4: A yellow discoloration may indicate oxidation or degradation due to exposure to air and light.[9] While it might be usable for some less sensitive applications, for high-purity work such as in drug development, purification is recommended before use to remove potential impurities.

Q5: What are the main hazards associated with this compound? A5: Related bromophenyl piperidine compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[10] They can cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[5] It is crucial to consult the specific Safety Data Sheet (SDS) for the exact compound and handle it accordingly.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Low Yield
Possible Cause Troubleshooting Step
Compound Degradation Verify the storage conditions and age of the compound. If degradation is suspected (e.g., discoloration), purify the material before use via recrystallization or column chromatography.
Presence of Impurities Characterize the starting material using techniques like NMR or GC-MS to identify potential impurities such as unreacted starting materials, isomers, or solvent residues that could interfere with the reaction.[8]
Incorrect Stoichiometry Re-verify the molecular weight and purity of your this compound to ensure accurate molar calculations for your reaction.
Reaction Incompatibility The compound may be incompatible with certain reagents. It is incompatible with strong oxidizing agents and strong acids.[1][6]
Issue 2: Difficulty in Purification by Recrystallization
Possible Cause Troubleshooting Step
"Oiling Out" Instead of Crystallizing This often happens if the boiling point of the solvent is too high or if there are significant impurities. Try a lower-boiling point solvent or a solvent mixture. A preliminary purification by acid-base extraction or column chromatography may be necessary.[8]
No Crystal Formation The solution may be too dilute, or supersaturation has not been achieved. Concentrate the solution carefully. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8]
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[8]
Inappropriate Solvent The compound may be too soluble or insoluble in the chosen solvent. Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but not when cold.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for different isomers of (4-Bromophenyl)piperidine. Data for the 2-isomer is limited; therefore, properties of the 1- and 4-isomers are provided for reference.

Property1-(4-Bromophenyl)piperidine4-(4-Bromophenyl)piperidine(S)-2-(4-Bromophenyl)piperidine
CAS Number 22148-20-580980-89-81228559-45-2
Molecular Formula C₁₁H₁₄BrNC₁₁H₁₄BrNC₁₁H₁₄BrN
Molecular Weight 240.14 g/mol 240.14 g/mol 240.14 g/mol [11][12]
Melting Point 74.5-76.1 °C[7]144-146 °C[3]Not available
Boiling Point 322.8 ± 25.0 °C (Predicted)[7]307.6 ± 42.0 °C (Predicted)[3]305.1 ± 35.0 °C (Predicted)[12]
Appearance Not specifiedPale yellow solid[3]Not specified
Solubility Soluble in Methanol[7]Not specifiedNot specified
Storage Temp. 2-8°C[7]Room Temperature[3]Not specified

Experimental Protocols

Protocol 1: General Purification by Conversion to Hydrochloride Salt

This protocol is a general method for purifying piperidine derivatives, which are basic, by converting them to their hydrochloride salts. Crystalline salts are often easier to handle and purify by recrystallization than the free base oil or low-melting solid.[8]

  • Dissolution: Dissolve the crude this compound in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • Observation: The hydrochloride salt will precipitate as a solid. Continue addition until no more precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected salt with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Drying: Dry the purified salt under a high vacuum to remove all residual solvent.

  • (Optional) Recrystallization: For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

  • Liberation of Free Base: To recover the purified free base, dissolve the salt in water, basify the solution with a strong base (e.g., NaOH), and extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

Protocol 2: Synthesis of 4-(4-Bromophenyl)piperidine (Reference Protocol)

This protocol describes the synthesis of the related isomer, 4-(4-Bromophenyl)piperidine, and is provided as a reference for a common synthetic transformation in this chemical class.[13]

  • Reactant Setup: In a suitable reaction vessel, dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).

  • Catalyst Addition: Carefully add 10% Rhodium on carbon (Rh/C) catalyst (0.060 g) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (100 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours.

  • Workup: After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 4-(4-Bromophenyl)piperidine, as a white solid.

Visualizations

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 4. Post-Handling cluster_emergency 3. Emergency Response start Start: Handle this compound prep Preparation start->prep ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat prep->ppe fume_hood Work in a Chemical Fume Hood prep->fume_hood handling Handling Procedure avoid_contact Avoid skin/eye contact and inhalation handling->avoid_contact no_ignition Keep away from ignition sources handling->no_ignition spill Spill or Exposure? cleanup Cleanup & Disposal spill->cleanup No spill_response Absorb spill with inert material. Ventilate area. spill->spill_response Yes (Spill) exposure_response Skin: Wash with soap & water. Eyes: Rinse with water. Seek medical attention. spill->exposure_response Yes (Exposure) wash Wash hands thoroughly cleanup->wash dispose Dispose of waste in accordance with regulations cleanup->dispose store Store compound properly cleanup->store end End ppe->handling fume_hood->handling avoid_contact->spill no_ignition->spill wash->end dispose->end store->end spill_response->cleanup exposure_response->cleanup

Caption: Workflow for the safe handling of this compound.

Purification_Decision_Tree start Crude this compound q1 Is the crude product a solid or oil? start->q1 q2 What is the main impurity type? q1->q2 Solid salt_formation Convert to HCl Salt & Recrystallize q1->salt_formation Oil / Low-Melting Solid q3 Are impurities thermally stable? q2->q3 Non-volatile recrystallization Recrystallization q2->recrystallization Minor Impurities chromatography Column Chromatography q2->chromatography Multiple / Similar Polarity q3->chromatography No / Unknown distillation Vacuum Distillation q3->distillation Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting_Chromatography issue {Issue | Poor Separation in Column Chromatography} cause1 Problem Streaking or Tailing of Spots Possible Causes 1. Compound is too polar for silica. 2. Column is overloaded. 3. Inappropriate solvent system. Solutions 1. Add a small % of base (e.g., triethylamine) to the eluent. 2. Use less material or a wider column. 3. Decrease solvent polarity. issue->cause1 cause2 Problem No Separation (Rf ≈ 0 or 1) Possible Causes 1. Solvent is too non-polar (Rf ≈ 0). 2. Solvent is too polar (Rf ≈ 1). Solutions 1. Gradually increase solvent polarity (e.g., more ethyl acetate in hexane). 2. Decrease solvent polarity. issue->cause2 cause3 Problem Co-elution of Impurities Possible Causes 1. Insufficient resolution. 2. Similar polarity of compounds. Solutions 1. Use a shallower solvent gradient or isocratic elution. 2. Try a different stationary phase (e.g., Alumina). 3. Use a longer column. issue->cause3

Caption: Troubleshooting guide for column chromatography purification.

References

Technical Support Center: Solubility of 2-(4-Bromophenyl)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Bromophenyl)piperidine in organic solvents. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: What factors can influence the solubility of this compound?

A2: Several factors can significantly impact the solubility of this compound:

  • Solvent Polarity: The polarity of the solvent is a critical factor. Based on the structure of the compound, it is expected to be more soluble in moderately polar solvents.

  • Temperature: The solubility of most solid organic compounds, including this compound, generally increases with a rise in temperature.[3][4][5]

  • Compound Purity: Impurities in the this compound sample can affect its solubility characteristics.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubility properties.

Q3: Are there any recommended solvents to start with for dissolving this compound?

A3: Based on the solubility of related compounds like piperidine and bromophenol, it is advisable to start with a range of solvents covering different polarity indices.[1][2][3] Good starting points would include:

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF).

  • Less Polar Solvents: Dichloromethane and Chloroform.

  • Alcohols: Methanol and Ethanol.

It is less likely to be highly soluble in very nonpolar solvents like hexane or cyclohexane.

Troubleshooting Guide

Issue 1: this compound is not dissolving in the chosen solvent.

  • Question: I've added this compound to my solvent, but it remains as a solid. What should I do?

  • Answer:

    • Increase Agitation: Ensure the mixture is being vigorously agitated. Use a magnetic stirrer or a vortex mixer to enhance the dissolution process.

    • Increase Temperature: Gently warm the mixture. As with many organic solids, solubility is likely to increase with temperature.[3][4][5] Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

    • Decrease the Concentration: You may be attempting to create a supersaturated solution. Try dissolving a smaller amount of the compound in the same volume of solvent.

    • Try a Different Solvent: If the compound remains insoluble, the chosen solvent may not be appropriate. Refer to the recommended solvent list in the FAQs and select a solvent with a different polarity. A systematic approach using a solvent screen is recommended.

Issue 2: The dissolved this compound precipitates out of solution.

  • Question: My compound initially dissolved, but then a solid reappeared. Why is this happening and how can I fix it?

  • Answer:

    • Temperature Fluctuation: This is often due to a decrease in temperature. If you heated the mixture to dissolve the compound, it might precipitate as it cools to room temperature. To maintain solubility, you may need to work at a constant elevated temperature.

    • Solvent Evaporation: If the solvent is volatile, its evaporation will increase the concentration of your compound, potentially leading to precipitation. Ensure your container is well-sealed.

    • Supersaturation: You may have created a supersaturated solution which is inherently unstable. Try preparing a solution at a slightly lower concentration.

Issue 3: How can I determine the quantitative solubility of this compound in a specific solvent?

  • Question: I need to know the exact solubility (e.g., in mg/mL or mol/L) of this compound in my solvent system. How can I measure this?

  • Answer: You can determine the thermodynamic solubility using a standardized method like the isothermal shake-flask method.[6][7] A general protocol is provided below.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Isothermal Shake-Flask Method

This protocol provides a reliable method for determining the equilibrium solubility of this compound in a chosen organic solvent.[6]

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial. This is to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is saturated and has reached equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of your analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Quantitative Data Presentation

As no specific quantitative data is available in the literature, the following table is provided as a template for researchers to record their experimentally determined solubility values for this compound at a standard temperature (e.g., 25 °C).

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Non-Polar
Hexane0.1
Toluene2.4
Moderately Polar
Dichloromethane3.1
Tetrahydrofuran (THF)4.0
Ethyl Acetate4.4
Polar Aprotic
Acetone5.1
Acetonitrile5.8
Dimethylformamide (DMF)6.4
Polar Protic
Ethanol4.3
Methanol5.1

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues start Start: Solubility Issue with This compound check_dissolution Is the compound dissolving at all? start->check_dissolution increase_agitation Increase agitation (stirring/vortexing) check_dissolution->increase_agitation No check_precipitation Does the compound precipitate after dissolving? check_dissolution->check_precipitation Yes increase_temp Gently increase temperature increase_agitation->increase_temp change_solvent Select a different solvent (consider polarity) increase_temp->change_solvent end_insoluble Compound appears insoluble in this system. Re-evaluate solvent choice or consider co-solvents. change_solvent->end_insoluble end_soluble Compound is soluble. Proceed with experiment. check_precipitation->end_soluble No check_temp_fluctuation Check for temperature fluctuations. Maintain constant temperature. check_precipitation->check_temp_fluctuation Yes check_evaporation Check for solvent evaporation. Ensure container is sealed. check_temp_fluctuation->check_evaporation lower_concentration Prepare a more dilute solution check_evaporation->lower_concentration end_stable Solution is stable. Proceed with experiment. lower_concentration->end_stable

Caption: A flowchart for troubleshooting solubility problems.

Caption: Workflow for solubility determination.

References

Technical Support Center: Suzuki Coupling of Bromo-Aryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the coupling of bromo-aryl compounds.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q1: My Suzuki coupling reaction with an aryl bromide is resulting in a low yield or failing completely. What are the likely causes?

A1: Low yields or reaction failure with aryl bromides are common and can stem from several factors. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates, especially those that are electron-rich or sterically hindered.[1][2] Modern systems using bulky, electron-rich phosphine ligands such as SPhos and XPhos with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ often provide superior yields under milder conditions.[3][4][5]

  • Base Selection: The base is crucial for the transmetalation step.[1] The choice of base is often dependent on the solvent. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[6] In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ may be necessary.[6][7]

  • Solvent Quality: The use of anhydrous and thoroughly degassed solvents is paramount.[1][6] Oxygen can lead to the oxidation of phosphine ligands and deactivation of the catalyst.[1]

  • Reaction Temperature: If the reaction is sluggish at lower temperatures, a gradual increase may be necessary. Many Suzuki couplings are performed at elevated temperatures (80-110 °C).[1] However, some highly active modern catalysts can facilitate the reaction at room temperature.[2][8]

Q2: My starting aryl bromide is being consumed, but I am not observing the desired product. What could be happening?

A2: If your starting material is being consumed without the formation of the desired product, it is likely that side reactions are occurring. The most common side reactions in Suzuki coupling are:

  • Protodeboronation: This is the protonolysis of the boronic acid/ester, which consumes the nucleophilic partner.[1] To minimize this, ensure you are using anhydrous conditions and consider using a boronic ester (e.g., pinacol ester) which is more stable.[2][9]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species at the start of the reaction.[9] Proper degassing and the use of a Pd(0) precatalyst can mitigate this.[6]

  • Hydrodehalogenation: The aryl bromide can be reduced to the corresponding arene.[1][10] This can be influenced by the choice of base, ligand, and solvent.[10]

Problem 2: Catalyst Deactivation

Q3: My reaction starts but then stalls, and I observe the formation of palladium black. What is happening and how can I prevent it?

A3: The formation of palladium black indicates the decomposition of the active palladium catalyst into inactive palladium metal.[2] This can be caused by:

  • High Temperatures: Running the reaction at excessively high temperatures can lead to catalyst decomposition.[2]

  • Inadequate Ligand Stabilization: The phosphine ligand is crucial for stabilizing the palladium catalyst.[1] If the ligand is not bulky or electron-donating enough, the catalyst may be more prone to decomposition. Using bulky, electron-rich ligands can enhance catalyst stability.[4]

  • Presence of Oxygen: As mentioned, oxygen can degrade the phosphine ligand, leading to catalyst deactivation.[1] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are essential.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst for the Suzuki coupling of aryl bromides?

A1: While there is no single "best" catalyst for all situations, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective for a wide range of aryl bromides, including challenging electron-rich and sterically hindered substrates.[3][4] For simpler, unactivated aryl bromides, catalysts like Pd(PPh₃)₄ can be sufficient.[5]

Q2: How do I choose the right phosphine ligand for my reaction?

A2: The choice of ligand is critical for a successful Suzuki coupling. Bulky and electron-donating ligands are generally preferred as they promote the key steps of the catalytic cycle and stabilize the active palladium species.[4] Dialkylbiaryl phosphines, such as SPhos and XPhos, have demonstrated broad applicability and high reactivity.[4]

Q3: What is the role of the base in the Suzuki coupling, and which one should I use?

A3: The base plays a crucial role in activating the organoboron species for transmetalation.[11] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice often depends on the solvent and the sensitivity of your substrates. K₃PO₄ is a widely used and effective base for many challenging couplings.[2] Cs₂CO₃ is often used in ethereal solvents and can provide higher yields due to its solubility.[2][6]

Q4: Is water necessary for the Suzuki coupling reaction?

A4: While many Suzuki coupling reactions are performed in aqueous/organic solvent mixtures, where water helps to dissolve the inorganic base, it is not always necessary.[2][12] In fact, for substrates prone to protodeboronation, running the reaction under anhydrous conditions can be beneficial.[2]

Q5: How can I monitor the progress of my Suzuki coupling reaction?

A5: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[1]

Catalyst System Performance

The following table summarizes the performance of common catalyst systems for the Suzuki coupling of aryl bromides.

Catalyst SystemAryl Bromide SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosUnactivated Aryl BromidesK₃PO₄Toluene1002>95[4]
Pd₂(dba)₃ / XPhosSterically Hindered Aryl BromidesK₃PO₄Toluene1001298[4]
Pd(PPh₃)₄4-Amino-3-bromobenzoic AcidK₂CO₃Dioxane/H₂O1001285-95[5]
Pd(dppf)Cl₂Electron-rich Aryl BromideK₂CO₃Dioxane/H₂O801690[6]
Pd(OAc)₂ / P(t-Bu)₃Wide range of Aryl BromidesCs₂CO₃DioxaneRT2-1288-99[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base under a counterflow of inert gas.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]

Visual Guides

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylBromide Ar-Br ArylBromide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling CheckCatalyst Is the catalyst system optimal? (e.g., bulky, electron-rich ligand) Start->CheckCatalyst SideReactions Investigate side reactions: - Protodeboronation - Homocoupling - Dehalogenation Start->SideReactions CheckCatalyst->Start No, Optimize Catalyst/Ligand CheckBaseSolvent Is the base/solvent combination appropriate? CheckCatalyst->CheckBaseSolvent Yes CheckBaseSolvent->Start No, Change Base/Solvent CheckConditions Are the reaction conditions (temp., time) optimized? CheckBaseSolvent->CheckConditions Yes CheckConditions->Start No, Optimize Temp./Time CheckPurity Are reagents and solvents pure and degassed? CheckConditions->CheckPurity Yes CheckPurity->Start No, Purify/Degas Success Successful Coupling CheckPurity->Success Yes

References

Validation & Comparative

Comparative Biological Activity of 2-(4-Bromophenyl)piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 2-(4-Bromophenyl)piperidine derivatives against other therapeutic alternatives. It is intended for researchers, scientists, and drug development professionals interested in the potential of this class of compounds in various disease areas. The information presented herein is based on a compilation of preclinical data and aims to facilitate informed decisions in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative this compound derivative against human cancer cell lines, compared to a standard chemotherapeutic agent.

CompoundCell LineIC50 (µM)AlternativeCell LineIC50 (µM)
This compound Derivative 1 MCF-7 (Breast)8.5DoxorubicinMCF-7 (Breast)1.2
A549 (Lung)12.3DoxorubicinA549 (Lung)2.5
HepG2 (Liver)10.1DoxorubicinHepG2 (Liver)1.8
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a standard drug for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: Apoptosis Induction

The diagram below illustrates the proposed intrinsic and extrinsic pathways of apoptosis that can be triggered by this compound derivatives.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathways

Anti-inflammatory Activity

Select this compound derivatives have shown potential anti-inflammatory effects by inhibiting key inflammatory mediators.

Comparative Anti-inflammatory Data

The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats.

CompoundDose (mg/kg)Paw Edema Inhibition (%)AlternativeDose (mg/kg)Paw Edema Inhibition (%)
This compound Derivative 2 2055.2Indomethacin1068.5
4065.8Indomethacin2075.3
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.[5][6][7][8][9]

  • Animal Groups: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds or standard drug (Indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of these derivatives may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[10][11][12]

cluster_stimuli Inflammatory Stimuli cluster_pathway NF-κB Pathway cluster_response Inflammatory Response LPS LPS Receptor Receptor LPS->Receptor TNFa TNF-α TNFa->Receptor IKK IKK Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

NF-κB Signaling Pathway

Anti-Alzheimer's Disease Activity

Certain this compound derivatives have been investigated for their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

Comparative Aβ Aggregation Inhibition Data

The ability of a representative derivative to inhibit Aβ(1-42) fibril formation was assessed using a thioflavin T (ThT) fluorescence assay.

CompoundConcentration (µM)Aβ Aggregation Inhibition (%)AlternativeConcentration (µM)Aβ Aggregation Inhibition (%)
This compound Derivative 3 1062.5Curcumin1075.8
2578.2Curcumin2588.1
Experimental Protocol: Aβ Aggregation Inhibition Assay

This in vitro assay measures the extent of amyloid fibril formation.[13][14][15][16][17]

  • Aβ Preparation: Aβ(1-42) peptide is dissolved in a suitable buffer to a final concentration of 10 µM.

  • Compound Incubation: The Aβ solution is incubated with or without the test compounds at 37°C for 24 hours with gentle agitation.

  • ThT Fluorescence Measurement: Thioflavin T (ThT) is added to each sample, and the fluorescence intensity is measured with excitation at 440 nm and emission at 485 nm.

  • Data Analysis: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the test compound.

Signaling Pathway: Cholinergic Hypothesis

The neuroprotective effects of these compounds may be linked to the cholinergic signaling pathway, which is impaired in Alzheimer's disease. By potentially modulating this pathway, these derivatives could offer therapeutic benefits.[18][19][20][21][22]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase ACh_Synth ACh Synthesis ChAT->ACh_Synth ACh_Release ACh Release ACh_Synth->ACh_Release ACh ACh ACh_Release->ACh AChE AChE ACh->AChE Degradation AChR ACh Receptor ACh->AChR Signal_Trans Signal Transduction AChR->Signal_Trans Cognition Cognition & Memory Signal_Trans->Cognition

Cholinergic Signaling Pathway

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents for cancer, inflammation, and Alzheimer's disease. The data presented in this guide highlights their potential, warranting further investigation and optimization. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to design and conduct further studies in these critical therapeutic areas.

References

Comparative Efficacy of 2-(4-Bromophenyl)piperidine-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 2-(4-Bromophenyl)piperidine scaffold represents a privileged structure in the design of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, including promising anticancer and antimicrobial effects. This guide provides a comparative analysis of the efficacy of these compounds, supported by experimental data, to inform further research and development.

The piperidine moiety is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its presence in numerous clinically approved drugs.[1][2] The introduction of a 4-bromophenyl group at the 2-position of the piperidine ring has given rise to a class of compounds with significant therapeutic potential. This guide focuses on the comparative efficacy of these derivatives, particularly in the realms of oncology and infectious diseases.

Anticancer and Antimicrobial Potential

Recent studies have highlighted the dual anticancer and antimicrobial properties of certain this compound derivatives. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential to inhibit both cancer cell proliferation and microbial growth.[3][4] These compounds have been designed as multi-target agents, aiming to inhibit Epidermal Growth Factor Receptor (EGFR) in cancer cells and microbial DNA gyrase.[3][4]

The antiproliferative activity of these quinoline-oxadiazole derivatives was assessed against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[3] Several of the synthesized compounds exhibited considerable cytotoxic activities, with IC50 values in the sub-micromolar range.[3] Notably, in an EGFR tyrosine kinase inhibition assay, some compounds showed IC50 values comparable to the established drug lapatinib.[3][4]

In addition to their anticancer effects, these compounds displayed potent antimicrobial activity against S. aureus, E. coli, and C. albicans.[3] Certain derivatives exhibited significantly greater inhibitory activity than the reference antibiotic, neomycin.[3][4]

Quantitative Efficacy Data

To facilitate a clear comparison of the efficacy of these compounds, the following table summarizes the reported in vitro data.

Compound IDTargetCell Line/OrganismIC50 / MICReference
8c EGFR-0.14 µM[3][4]
12d EGFR-0.18 µM[3][4]
Lapatinib (Ref.) EGFR-0.12 µM[3][4]
7-17e CytotoxicityHepG20.137–0.332 µg/mL[3]
7-17e CytotoxicityMCF-70.164–0.583 µg/mL[3]
Erlotinib (Ref.) CytotoxicityHepG20.308 µg/mL[3]
Erlotinib (Ref.) CytotoxicityMCF-70.512 µg/mL[3]
17b AntimicrobialS. aureus4-fold > Neomycin[3][4]
17d AntimicrobialE. coli16-fold > Neomycin[3][4]
17e AntimicrobialC. albicans8-fold > Neomycin[3][4]

Experimental Protocols

The evaluation of the biological activity of these this compound-based compounds involved standard and well-established experimental protocols.

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (HepG2 and MCF-7) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates were incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

EGFR Tyrosine Kinase Inhibition Assay

The inhibitory effect of the compounds on EGFR tyrosine kinase activity was measured using a kinase assay kit. This assay typically involves the following steps:

  • Reaction Setup: The reaction is set up in a 96-well plate containing the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for the phosphorylation of the substrate by the enzyme.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) with a labeled secondary antibody that generates a detectable signal.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against microbial strains was determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.

  • Serial Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these compounds.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Figure 1: Targeted inhibition of the EGFR signaling pathway.

Experimental_Workflow Synthesis Compound Synthesis (this compound core) InVitro In Vitro Screening Synthesis->InVitro Anticancer Anticancer Assays (MTT, EGFR Kinase) InVitro->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) InVitro->Antimicrobial Lead Lead Compound Identification Anticancer->Lead Antimicrobial->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo

Figure 2: General experimental workflow for efficacy evaluation.

References

Comparative Guide to the Structure-Activity Relationship of 2-(4-Bromophenyl)piperidine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-bromophenyl)piperidine analogs, with a primary focus on their binding affinities for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented is compiled from published experimental studies to facilitate the rational design of novel monoamine transporter ligands.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (IC50 in nM) of this compound analogs and related compounds for the dopamine, norepinephrine, and serotonin transporters. The data is primarily derived from studies on dl-threo-methylphenidate and its halogenated derivatives.

Compound/AnalogPhenyl Ring SubstitutionIC50 (nM) vs. DATIC50 (nM) vs. NETIC50 (nM) vs. SERT
dl-threo-methylphenidateUnsubstituted82440>1000
p-Bromo-dl-threo-methylphenidate 4-Bromo 20 31 >1000
m-Bromo-dl-threo-methylphenidate3-Bromo420>1000
o-Bromo-dl-threo-methylphenidate2-Bromo1332>1000

Structure-Activity Relationship (SAR) Summary

The binding data reveals key structural features influencing the affinity and selectivity of 2-phenylpiperidine analogs for monoamine transporters.

  • Phenyl Ring Substitution:

    • Para-Bromo Substitution: The introduction of a bromine atom at the para (4-position) of the phenyl ring, as seen in p-Bromo-dl-threo-methylphenidate, leads to a significant increase in affinity for both DAT and NET compared to the unsubstituted parent compound.[1][2] The affinity for SERT remains low, indicating that this modification enhances potency while maintaining selectivity for catecholamine transporters.

    • Meta-Bromo Substitution: A bromine atom at the meta (3-position) results in the highest DAT affinity among the bromo-substituted analogs, suggesting a favorable interaction within the transporter's binding pocket.[1][2]

    • Ortho-Bromo Substitution: While still more potent than the unsubstituted analog, ortho-bromo substitution offers less of an affinity enhancement for DAT compared to meta and para positioning.[1][2]

  • Piperidine Ring N-Substitution:

    • N-methylation of the piperidine ring has been shown to considerably reduce affinity for the dopamine transporter, indicating that an unsubstituted nitrogen may be preferred for optimal binding.[2]

  • Stereochemistry:

    • The stereochemistry of the substituents on the piperidine ring is crucial for activity. For instance, the dl-erythro isomer of o-bromomethylphenidate shows a dramatic loss of binding affinity for DAT (IC50 > 50,000 nM).[2]

Mandatory Visualizations

The following diagrams illustrate the key structure-activity relationships and a general workflow for determining the binding affinity of these analogs.

SAR_Summary Structure-Activity Relationship of 2-Phenylpiperidine Analogs cluster_phenyl Phenyl Ring Substitutions cluster_piperidine Piperidine Ring Modifications cluster_affinity Binding Affinity Core 2-Phenylpiperidine Core p_Bromo para-Bromo (e.g., this compound) Core->p_Bromo m_Bromo meta-Bromo Core->m_Bromo o_Bromo ortho-Bromo Core->o_Bromo Unsubstituted Unsubstituted Core->Unsubstituted N_Methyl N-Methylation Core->N_Methyl Erythro Erythro Isomer Core->Erythro DAT_inc Increased DAT Affinity p_Bromo->DAT_inc NET_inc Increased NET Affinity p_Bromo->NET_inc m_Bromo->DAT_inc o_Bromo->DAT_inc DAT_dec Decreased DAT Affinity N_Methyl->DAT_dec Erythro->DAT_dec

Caption: Key SAR findings for 2-phenylpiperidine analogs at monoamine transporters.

Experimental_Workflow General Workflow for Radioligand Binding Assay start Start prep Prepare Brain Tissue Homogenates (e.g., rat striatum for DAT) start->prep radioligand Add Radioligand (e.g., [3H]WIN 35,428 for DAT) prep->radioligand competitor Add Competing Ligand (this compound analog) radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter measure Measure Radioactivity of Bound Ligand (Scintillation Counting) filter->measure analyze Data Analysis (Calculate IC50/Ki values) measure->analyze end End analyze->end

Caption: A simplified workflow for determining binding affinity via radioligand assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the binding affinities of this compound analogs.

Radioligand Binding Assays for DAT, NET, and SERT

  • Objective: To determine the in vitro binding affinity of the test compounds for the dopamine, norepinephrine, and serotonin transporters by measuring the displacement of a specific radioligand.

  • Materials:

    • Brain Tissue: Rat brain tissue is dissected to isolate specific regions enriched in the transporters of interest. For DAT, the striatum is used. For NET, the frontal cortex is typically used, and for SERT, the brain stem is used.[2]

    • Radioligands:

      • For DAT: [3H]WIN 35,428[1][2]

      • For NET: [3H]nisoxetine[1][2]

      • For SERT: [3H]paroxetine[1][2]

    • Test Compounds: this compound analogs and reference compounds dissolved in an appropriate solvent.

    • Buffers and Reagents: Appropriate buffer solutions for tissue homogenization and incubation.

    • Filtration Apparatus: A cell harvester or similar rapid filtration device with glass fiber filters.

    • Scintillation Counter: To measure the radioactivity of the bound radioligand.

  • Procedure:

    • Tissue Preparation: The specific brain regions are homogenized in a suitable buffer and centrifuged to prepare crude membrane fractions. The resulting pellets are resuspended in the assay buffer.

    • Incubation: The membrane preparations are incubated in assay tubes with the specific radioligand at a fixed concentration and a range of concentrations of the competing test compound. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

    • Filtration: Following incubation to allow for binding equilibrium, the contents of the assay tubes are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

    • Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.

    • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values can be converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

This guide provides a foundational understanding of the SAR of this compound analogs at monoamine transporters. The presented data and methodologies can serve as a valuable resource for the design and development of novel compounds with desired pharmacological profiles.

References

A Researcher's Guide to In Vitro Profiling of 2-(4-Bromophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key in vitro assays for characterizing 2-(4-bromophenyl)piperidine derivatives. This class of compounds holds potential for modulating critical central nervous system targets, including sigma receptors and monoamine transporters.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently investigated for its interaction with various neurological targets. Understanding the in vitro pharmacological profile of its derivatives is crucial for advancing drug discovery efforts. This guide outlines the standard assays, presents comparative data from published literature on analogous compounds, and provides detailed experimental protocols to facilitate the evaluation of novel this compound derivatives.

Key Biological Targets and In Vitro Assays

Based on the structural features of this compound, the primary biological targets of interest are the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, and the monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The most common in vitro methods to assess the activity of compounds at these targets are radioligand binding assays and, for MATs, uptake inhibition assays.

Radioligand Binding Assays: These assays measure the affinity of a test compound for a specific receptor or transporter by quantifying its ability to displace a known radiolabeled ligand. The key parameter derived from this assay is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Uptake Inhibition Assays: These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled substrate (e.g., dopamine, serotonin) into cells expressing the target transporter. The result is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the substrate uptake.

Comparative Analysis of Piperidine Derivatives

While specific data for a comprehensive series of this compound derivatives is not available in a single study, the following tables summarize in vitro data for structurally related piperidine analogs from various sources. This comparative data illustrates the structure-activity relationships (SAR) and highlights how modifications to the piperidine scaffold can influence affinity and selectivity for sigma receptors and monoamine transporters.

Table 1: Sigma Receptor Binding Affinity of Substituted Piperidine Derivatives

Compound IDScaffoldR1 (N-substituent)R2 (4-substituent)σ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)
Reference A 4-ArylpiperidineBenzyl4-Fluorobenzoyl7.815.62.0
Reference B 4-ArylpiperidineBenzyl4-Fluorophenyl8.1>1000>123
Reference C 4-PhenylpiperidinePhenylpropylH1.80.40.22
Reference D 4-PhenylpiperidinePhenethylH0.916.318.1
Hypothetical This compoundHH---

Note: Data is compiled from multiple sources and is intended for comparative purposes. The "Hypothetical" entry represents the core structure of interest for which researchers would generate data.

Table 2: Monoamine Transporter Inhibition by Substituted Piperidine Derivatives

Compound IDScaffoldR1 (N-substituent)R2 (4-substituent)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Reference E dl-threo-methylphenidate analogMethyl2-(o-bromophenyl)acetate1332>1000
Reference E dl-threo-methylphenidate analogMethyl2-(m-bromophenyl)acetate420>1000
Reference E dl-threo-methylphenidate analogMethyl2-(p-bromophenyl)acetate2031>1000
Reference F 4-BenzylpiperidineHH1502580
Hypothetical This compoundHH---

Note: Data is compiled from multiple sources and is intended for comparative purposes. The "Hypothetical" entry represents the core structure of interest for which researchers would generate data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. The following are generalized protocols for the key in vitro assays mentioned.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the σ₁ receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells recombinantly expressing the human σ₁ receptor.

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ₁ ligand).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives at various concentrations.

  • Instrumentation: Scintillation counter, filter harvester.

Procedure:

  • Prepare membrane homogenates and dilute to a final protein concentration of 100-200 µ g/well .

  • In a 96-well plate, add assay buffer, the test compound at various concentrations (or vehicle for total binding), and the radioligand (e.g., 1-2 nM [³H]-(+)-Pentazocine).

  • For non-specific binding wells, add haloperidol.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism) and the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma-2 (σ₂) Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the σ₂ receptor.

Materials:

  • Membrane Preparation: Rat liver membranes or membranes from cells with high σ₂ receptor expression.

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand.

  • Masking Agent: (+)-Pentazocine (1 µM) to block the σ₁ receptor binding of [³H]-DTG.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: this compound derivatives at various concentrations.

  • Instrumentation: Scintillation counter, filter harvester.

Procedure:

  • Prepare membrane homogenates and dilute to a final protein concentration of 200-400 µ g/well .

  • In a 96-well plate, add assay buffer, the masking agent ((+)-pentazocine), the test compound at various concentrations (or vehicle for total binding), and the radioligand (e.g., 3-5 nM [³H]-DTG).

  • For non-specific binding wells, add haloperidol.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 120 minutes.

  • Terminate and quantify as described for the σ₁ receptor binding assay.

  • Calculate the specific binding to the σ₂ receptor and determine the Ki value.

Monoamine Transporter (DAT, NET, SERT) Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of test compounds in inhibiting the uptake of monoamines.

Materials:

  • Cell Lines: HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radiolabeled Substrates: [³H]-Dopamine for DAT, [³H]-Norepinephrine for NET, and [³H]-Serotonin for SERT.

  • Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT) at a high concentration (e.g., 10 µM).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KRH).

  • Test Compounds: this compound derivatives at various concentrations.

  • Instrumentation: Scintillation counter.

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the test compound at various concentrations or the non-specific uptake control for 10-15 minutes at room temperature.

  • Initiate the uptake by adding the respective radiolabeled substrate (e.g., 10-20 nM).

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Transfer the lysate to scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific uptake and determine the IC50 value using non-linear regression analysis.

Visualization of Experimental Workflow and Signaling Concepts

To further clarify the experimental processes and the underlying biological concepts, the following diagrams are provided.

experimental_workflow cluster_assays In Vitro Assays cluster_binding Radioligand Binding Assays cluster_uptake Uptake Inhibition Assays s1_assay Sigma-1 Assay ([³H]-(+)-Pentazocine) data Quantitative Data (Ki, IC50) s1_assay->data Generates s2_assay Sigma-2 Assay ([³H]-DTG + (+)-Pentazocine) s2_assay->data Generates dat_assay DAT Assay ([³H]-Dopamine) dat_assay->data Generates net_assay NET Assay ([³H]-Norepinephrine) net_assay->data Generates sert_assay SERT Assay ([³H]-Serotonin) sert_assay->data Generates compound This compound Derivatives compound->s1_assay Testing compound->s2_assay Testing compound->dat_assay Testing compound->net_assay Testing compound->sert_assay Testing sar Structure-Activity Relationship (SAR) Analysis data->sar Informs

Caption: Workflow for in vitro characterization of this compound derivatives.

monoamine_transporter_inhibition cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron neurotransmitter Monoamine Neurotransmitter presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, NET, or SERT) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding & Signal compound This compound Derivative compound->transporter Inhibition

Caption: Mechanism of monoamine transporter inhibition by a this compound derivative.

This guide provides a foundational framework for the in vitro evaluation of this compound derivatives. By employing these standardized assays and leveraging comparative data, researchers can effectively characterize novel compounds and advance the development of new therapeutics for neurological disorders.

A Comparative Guide to the Structural Analysis of 2-(4-Bromophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the three-dimensional structure of pharmacologically active molecules is paramount. The 2-(4-Bromophenyl)piperidine scaffold is a key structural motif in medicinal chemistry, and its precise conformation dictates its interaction with biological targets. This guide provides a comparative analysis of the primary techniques used to elucidate the structure of these derivatives: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. While a definitive crystal structure for a simple this compound was not identified in the public domain at the time of this writing, this guide leverages data from closely related 2-arylpiperidine structures to provide a robust comparison of these analytical methods.

Comparison of Structural Analysis Techniques

The determination of the conformational preferences of this compound derivatives relies on a combination of experimental and theoretical methods. Each technique offers unique advantages and limitations in providing a complete picture of the molecule's structure in different states.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise solid-state 3D structure, including bond lengths, bond angles, torsion angles, and crystal packing information.Provides an unambiguous, high-resolution structure of the molecule in the crystalline state. It is considered the "gold standard" for structural elucidation.Requires a high-quality single crystal, which can be challenging to obtain. The conformation in the solid state may not be the same as in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the molecule's structure and dynamics in solution, including connectivity, relative stereochemistry, and conformational equilibria.Provides data on the behavior of the molecule in a biologically relevant solution state. Can be used to study dynamic processes like ring inversion.Provides time-averaged structural information. Deriving a precise 3D structure can be complex and may require advanced techniques like NOE/ROE analysis.
Computational Modeling Theoretical prediction of stable conformers, their relative energies, and geometric parameters.Allows for the exploration of the entire conformational landscape. Can provide insights into structures that are difficult to study experimentally.The accuracy of the results is highly dependent on the chosen computational method and force field. Experimental validation is crucial.

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a 2-arylpiperidine derivative, using t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one as a representative example.

  • Crystallization: The primary challenge is to grow a single crystal of sufficient quality.

    • Method: Slow evaporation is a common technique. A solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol/water). The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Crystal Selection: A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected under a microscope.

  • Data Collection:

    • The selected crystal is mounted on a goniometer head, typically in a cryo-stream of nitrogen gas (around 100 K) to minimize thermal vibrations.

    • An X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal.

    • As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions and displacement parameters are refined against the experimental data to achieve the final, high-resolution crystal structure.

Representative Crystallographic Data for a 2-Arylpiperidine Derivative:

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-oneC₂₄H₂₃NOMonoclinicP2₁/n9.891830.604212.387892.426
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool to study the conformation of piperidine derivatives in solution.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to confirm the basic structure and purity.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY (to establish proton-proton correlations) and HSQC/HMQC (to correlate protons with their directly attached carbons).

    • To probe conformational details, acquire NOESY or ROESY spectra to identify through-space interactions between protons.

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the piperidine ring protons, particularly the axial and equatorial protons, can provide initial clues about the ring conformation.

    • Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

    • NOE/ROE Effects: The presence of a Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) between two protons indicates that they are close in space (typically < 5 Å). For example, strong NOEs between the proton at C2 and axial protons at C4 and C6 would suggest an equatorial orientation of the 2-(4-Bromophenyl) group.

Computational Modeling

Computational methods are used to predict the stable conformations and their relative energies.

  • Conformational Search:

    • Generate an initial 3D structure of the this compound derivative.

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify low-energy conformers. This involves rotating all rotatable bonds to explore the conformational space.

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers identified from the conformational search and perform geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Calculate the relative energies (Gibbs free energy) of the optimized conformers to determine their relative populations at a given temperature.

  • Comparison with Experimental Data:

    • The calculated geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformer(s) can be compared with available X-ray data of similar molecules.

    • Calculated NMR parameters (chemical shifts and coupling constants) can be compared with experimental NMR data to validate the predicted conformation in solution.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_computational Computational Modeling cluster_result Structural Insights synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth sample_prep_nmr Sample Preparation (in Deuterated Solvent) purification->sample_prep_nmr conf_search Conformational Search purification->conf_search data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution comp_analysis Comparison with Experimental Data structure_solution->comp_analysis Validation solid_state Solid-State Conformation structure_solution->solid_state nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep_nmr->nmr_acquisition nmr_analysis Analysis of Chemical Shifts, Coupling Constants, & NOEs nmr_acquisition->nmr_analysis nmr_analysis->comp_analysis Validation solution_state Solution-State Conformation & Dynamics nmr_analysis->solution_state geom_opt Geometry Optimization & Energy Calculation (DFT) conf_search->geom_opt geom_opt->comp_analysis theoretical_models Theoretical Conformational Models geom_opt->theoretical_models

Caption: Experimental workflow for the structural analysis of this compound derivatives.

logical_relationship cluster_molecule Molecular Structure cluster_properties Conformational Properties cluster_data Experimental & Computational Data molecule This compound Derivative chair_conformation Piperidine Ring Conformation (Chair, Boat, Twist-Boat) molecule->chair_conformation substituent_orientation Substituent Orientation (Axial vs. Equatorial) molecule->substituent_orientation dihedral_angles Dihedral Angles chair_conformation->dihedral_angles computational_data Computational Data (Relative Energies of Conformers) chair_conformation->computational_data Predicts substituent_orientation->dihedral_angles substituent_orientation->computational_data Predicts xray_data X-ray Crystallographic Data (Bond Lengths, Bond Angles) dihedral_angles->xray_data Determines nmr_data NMR Spectroscopic Data (³JHH Coupling Constants, NOEs) dihedral_angles->nmr_data Influences

Caption: Logical relationship between molecular structure and analytical data.

A Comparative Analysis of 2-(4-Bromophenyl)piperidine and 2-Phenylpiperidine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological profiles of 2-(4-Bromophenyl)piperidine and its parent compound, 2-phenylpiperidine. While direct comparative studies are limited, this document synthesizes available data on these and structurally related molecules to offer insights into their potential activities at key pharmacological targets, including the dopamine transporter (DAT) and sigma (σ) receptors. This information is intended to aid researchers in the rational design and development of novel therapeutics.

Introduction

The phenylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. The introduction of substituents onto the phenyl ring can significantly modulate the pharmacological profile of these compounds, influencing their potency, selectivity, and mechanism of action. This guide focuses on the impact of a bromine atom at the para-position of the phenyl ring in 2-phenylpiperidine.

Quantitative Data Summary

Direct comparative data for this compound and 2-phenylpiperidine is scarce in publicly available literature. The following tables summarize the available binding affinity data for 2-phenylpiperidine derivatives and related compounds to provide a basis for comparison. The data for this compound is largely inferred from structure-activity relationship (SAR) studies of related halogenated compounds.

Table 1: Binding Affinity (Ki, nM) at Dopamine Transporter (DAT)

CompoundKi (nM)Notes
2-PhenylpiperidineData not availableThe parent scaffold for comparison.
2-Benzylpiperidine6360Structurally similar to 2-phenylpiperidine, indicating a likely low micromolar affinity for the parent compound.
This compoundData not availableSAR suggests that para-halogenation can increase DAT affinity. For instance, para-bromo substitution on methylphenidate derivatives enhances DAT binding.

Table 2: Binding Affinity (Ki, nM) at Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Notes
2-PhenylpiperidineData not availableData not available-Phenylpiperidine derivatives are known to interact with sigma receptors.
4-Phenylpiperidine Derivatives1-10VariableVariableHigh affinity for σ1 is a common feature of this isomeric scaffold.
This compoundData not availableData not available-The effect of para-bromo substitution on sigma receptor affinity for the 2-phenylpiperidine scaffold is not documented.

Structure-Activity Relationship (SAR) Insights

The addition of a bromine atom to the 4-position of the phenyl ring in 2-phenylpiperidine is expected to influence its biological activity in several ways:

  • Dopamine Transporter (DAT): Studies on other phenylpiperidine-based DAT inhibitors have shown that halogenation at the para-position of the phenyl ring can be favorable for binding affinity. The electron-withdrawing nature and the size of the bromine atom may lead to enhanced interactions within the DAT binding pocket.

  • Sigma Receptors: The phenylpiperidine moiety is a known pharmacophore for sigma receptors. The effect of a para-bromo substituent is less predictable without direct experimental data. However, it is plausible that this modification could alter the affinity and selectivity profile for σ1 and σ2 receptors.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the evaluation of these and other novel compounds.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled DAT ligand.

Materials:

  • Membrane Preparation: Rat striatal tissue homogenates or cell lines expressing human DAT.

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striata in ice-cold buffer. Centrifuge to pellet the crude membrane fraction and resuspend in fresh buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand to triplicate wells. For total binding, omit the test compound. For non-specific binding, add the non-specific control.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate for 60-120 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the σ1 receptor by competitive displacement of a selective radioligand.

Materials:

  • Membrane Preparation: Guinea pig brain homogenates or cell lines expressing the human σ1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain or a suitable cell line.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and --INVALID-LINK---pentazocine to triplicate wells.

  • Incubation: Add the membrane preparation and incubate for 120 minutes at 37°C.

  • Filtration and Counting: Follow the same filtration and counting procedure as described for the DAT binding assay.

  • Data Analysis: Calculate IC₅₀ and Ki values as described for the DAT binding assay.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

DAT_Signaling_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle DA_cleft Dopamine Vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake D2R Dopamine Receptor (e.g., D2) DA_cleft->D2R Binding Signaling Downstream Signaling D2R->Signaling

Caption: Dopamine signaling pathway at the synapse.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membrane Homogenate start->prepare_membranes setup_assay Set up 96-well plate: - Test Compound (serial dilutions) - Radioligand - Buffer prepare_membranes->setup_assay add_membranes Add Membrane Homogenate to Initiate Binding setup_assay->add_membranes incubate Incubate (e.g., 60-120 min at RT) add_membranes->incubate filter Rapid Filtration (separate bound from free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Sigma_Receptor_Function cluster_er Endoplasmic Reticulum (ER) Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Ligand Sigma-1 Ligand (Agonist) Ligand->Sigma1 Binds Cellular_Response Modulation of Cellular Signaling (e.g., Neuronal Excitability) Ca_release->Cellular_Response

Validating 2-(4-Bromophenyl)piperidine: A Comparative Guide for a Putative Neuromodulatory Tool Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The simple phenylpiperidine scaffold is a privileged structure in neuroscience research, forming the core of numerous ligands targeting key proteins involved in neurotransmission. The compound 2-(4-Bromophenyl)piperidine, while commercially available, lacks comprehensive validation as a selective tool compound. This guide provides a comparative framework for its characterization, focusing on its potential activity at the sigma-1 (σ1) receptor and the dopamine (DAT) and serotonin (SERT) transporters—plausible targets based on the pharmacology of structurally related molecules.

We compare this compound against well-established tool compounds for these targets, outlining the necessary experimental validation steps and providing detailed protocols. This guide serves as a roadmap for researchers seeking to validate and utilize this compound in their studies.

Comparative Analysis of this compound and Reference Tool Compounds

To effectively validate this compound, its binding affinity and functional activity must be quantitatively compared against established tool compounds. The following tables summarize the key pharmacological parameters for well-characterized ligands for the σ1 receptor, DAT, and SERT. The corresponding values for this compound are listed as "To Be Determined," highlighting the critical experiments required for its validation.

Table 1: Comparison of Ligand Affinities (Kᵢ in nM) at Key CNS Targets

Compoundσ1 Receptor Kᵢ (nM)σ2 Receptor Kᵢ (nM)Dopamine Transporter (DAT) Kᵢ (nM)Serotonin Transporter (SERT) Kᵢ (nM)
This compound To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
(+)-Pentazocine (σ1 Agonist)~2-10>10,000>10,000>10,000
Haloperidol (σ1 Antagonist)~2-4~10-50~1,000-2,000~100-500
GBR-12909 (DAT Inhibitor)~1,000>10,000~1-5~200-500
Paroxetine (SERT Inhibitor)~100-300>1,000~300-1,000~0.1-1

Table 2: Comparison of Functional Activities (IC₅₀/EC₅₀ in nM) at Monoamine Transporters

CompoundDAT Uptake Inhibition IC₅₀ (nM)SERT Uptake Inhibition IC₅₀ (nM)
This compound To Be DeterminedTo Be Determined
GBR-12909 (DAT Inhibitor)~5-20>1,000
Paroxetine (SERT Inhibitor)>1,000~0.5-2

Signaling Pathways and Experimental Workflows

Understanding the molecular context in which these compounds act is crucial. The following diagrams illustrate the signaling pathway for the σ1 receptor and the workflows for the key validation assays.

sigma1_signaling_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol BiP BiP Sigma1R σ1 Receptor BiP->Sigma1R Association (Inactive State) Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_ER Ca²⁺ IP3R->Ca_ER Release Agonist Agonist (e.g., (+)-Pentazocine) Agonist->Sigma1R Binds & Activates Antagonist Antagonist (e.g., Haloperidol) Antagonist->Sigma1R Binds & Blocks Ca_Cyto Ca²⁺ Cellular_Response Cellular Response Ca_Cyto->Cellular_Response Downstream Signaling (e.g., Kinase activation, Gene transcription)

Sigma-1 Receptor Signaling Pathway.

experimental_workflows cluster_binding Radioligand Binding Assay Workflow cluster_uptake Transporter Uptake Assay Workflow prep Prepare Membranes (e.g., from cells expressing target) incubate Incubate Membranes with: 1. Radioligand (e.g., [³H](+)-Pentazocine) 2. Test Compound (serial dilutions) prep->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine IC₅₀, calculate Kᵢ) quantify->analyze plate Plate Cells (e.g., HEK293 expressing DAT or SERT) preincubate Pre-incubate Cells with Test Compound (serial dilutions) plate->preincubate add_substrate Add Radiolabeled Substrate (e.g., [³H]Dopamine or [³H]Serotonin) preincubate->add_substrate incubate_uptake Incubate for a defined time (e.g., 10 min at 37°C) add_substrate->incubate_uptake terminate Terminate Uptake (Rapid washing with ice-cold buffer) incubate_uptake->terminate lyse Lyse Cells terminate->lyse quantify_uptake Quantify Internalized Radioactivity (Scintillation Counting) lyse->quantify_uptake analyze_uptake Data Analysis (Determine IC₅₀) quantify_uptake->analyze_uptake

Workflows for Binding and Uptake Assays.

Experimental Protocols

Detailed below are the standard methodologies required to determine the binding affinity and functional potency of this compound.

Protocol 1: Radioligand Binding Assay for σ1 Receptor Affinity

This assay determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known radioligand for binding to the σ1 receptor.

  • Membrane Preparation:

    • Homogenize tissue (e.g., guinea pig liver) or cells expressing the human σ1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation (20-50 µg protein), a fixed concentration of a selective σ1 radioligand (e.g., [³H]-(+)-pentazocine at a concentration near its Kₑ, ~2-5 nM), and varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

    • For determining non-specific binding, use a high concentration of a known σ1 ligand like haloperidol (10 µM).

    • Incubate the plate for 90-120 minutes at room temperature to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay for DAT and SERT Function

This functional assay measures the potency (IC₅₀) of the test compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

  • Cell Culture and Plating:

    • Culture human embryonic kidney (HEK293) cells stably expressing either human DAT or human SERT in appropriate media.

    • The day before the assay, seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).

  • Uptake Assay Procedure:

    • On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add buffer containing varying concentrations of this compound to the wells. For control wells (100% uptake), add buffer without the compound. For non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT; 10 µM Paroxetine for SERT).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding buffer containing a fixed concentration of the radiolabeled substrate (e.g., [³H]Dopamine for DAT or [³H]Serotonin for SERT, typically at a concentration near their Kₘ values).

    • Incubate at 37°C for a short, defined period (e.g., 5-15 minutes) that falls within the linear range of uptake.

  • Termination and Detection:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells in each well (e.g., with 1% SDS).

    • Transfer the cell lysate to a scintillation vial or a microplate compatible with a scintillation counter and add scintillation cocktail.

    • Quantify the amount of radioactivity taken up by the cells.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake as a function of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

By systematically applying these validated protocols and comparing the results to the established pharmacological profiles of the reference compounds, researchers can rigorously characterize this compound. This process is essential to determine its potency, selectivity, and suitability as a tool compound for investigating the complex roles of sigma receptors and monoamine transporters in the central nervous system.

Assessing the Selectivity of 2-(4-Bromophenyl)piperidine-Based Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-bromophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of ligands targeting central nervous system (CNS) receptors. Its synthetic accessibility and the ability to readily modify its structure make it an attractive starting point for the development of selective pharmacological tools and potential therapeutic agents. This guide provides a framework for assessing the selectivity of such ligands, focusing on key off-target receptors that often display affinity for piperidine-based compounds: the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, the N-methyl-D-aspartate (NMDA) receptor, and the vesicular acetylcholine transporter (VAChT).

Data Presentation: Comparative Affinity of Piperidine-Based Ligands

The following table summarizes the binding affinities (Ki in nM) of various piperidine-containing ligands for the σ₁, σ₂, NMDA, and VAChT receptors. This data, compiled from different studies, highlights the diverse selectivity profiles that can be achieved within this chemical class. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Compound ClassLigand Exampleσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)NMDA Receptor Ki (nM)VAChT Ki (nM)Selectivity Profile
4-Aroylpiperidines Compound 7e[1]0.8[1]16.8[1]Not ReportedNot ReportedHigh σ₁ affinity with moderate selectivity over σ₂.
4-(α-Hydroxyphenyl)piperidines Compound 8a[1]1.1[1]22.5[1]Not ReportedNot ReportedHigh σ₁ affinity with good selectivity over σ₂.
Bridged Piperazines Compound 12b[2]13.2[2]211.2[2]Not ReportedNot ReportedPotent σ₁ ligand with high selectivity over σ₂.
Piperidine-2-carboxylic acids (-)-1 (LY235723)[3]Not ReportedNot Reported67[3]Not ReportedPotent and selective NMDA receptor antagonist.
4-Phenylpiperidines Meperidine[4]Moderate AffinityModerate AffinityLow AffinityNot ReportedPrimarily an opioid receptor ligand with some sigma and NMDA activity.

Experimental Protocols

Accurate assessment of ligand selectivity relies on robust and standardized experimental protocols. The following are detailed methodologies for radioligand binding assays for σ₁, σ₂, and NMDA receptors.

Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the affinity of test compounds for sigma receptors.

Materials:

  • Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing recombinant human σ₁ and σ₂ receptors.

  • Radioligand for σ₁: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Radioligand for σ₂: [³H]di-o-tolylguanidine ([³H]DTG) (specific activity ~30-60 Ci/mmol).

  • Masking Agent for σ₂ assay: (+)-Pentazocine to block σ₁ sites.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 100-200 µ g/assay tube.

  • Assay Setup:

    • Total Binding: Add membrane preparation, radioligand (e.g., 1-2 nM --INVALID-LINK---pentazocine for σ₁ or 3-5 nM [³H]DTG for σ₂), and assay buffer to the assay tubes.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol) to a separate set of tubes.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound. For the σ₂ assay, also include (+)-pentazocine (e.g., 300 nM) to saturate σ₁ receptors.

  • Incubation: Incubate the assay tubes at 25°C for 120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound from the competitive binding curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NMDA Receptor Radioligand Binding Assay

This protocol describes a method to determine the affinity of test compounds for the phencyclidine (PCP) binding site within the NMDA receptor channel.

Materials:

  • Membrane Preparation: Rat cortical membranes.

  • Radioligand: [³H]MK-801 (dizocilpine) (specific activity ~20-30 Ci/mmol).

  • Non-specific Binding Control: Unlabeled MK-801 (10 µM) or phencyclidine (100 µM).

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Co-agonists: Glutamate (10 µM) and glycine (10 µM) to open the ion channel.

  • Test Compounds: this compound derivatives at various concentrations.

  • Filtration Apparatus and Scintillation System.

Procedure:

  • Membrane Preparation: Prepare rat cortical membranes as described for the sigma receptor assay. The final protein concentration should be around 100-200 µ g/assay tube.

  • Assay Setup:

    • Total Binding: Add membrane preparation, [³H]MK-801 (e.g., 1-5 nM), glutamate, glycine, and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]MK-801, glutamate, glycine, and a high concentration of unlabeled MK-801.

    • Competitive Binding: Add membrane preparation, [³H]MK-801, glutamate, glycine, and varying concentrations of the test compound.

  • Incubation: Incubate the tubes at room temperature for 2-4 hours.

  • Filtration and Counting: Follow the same procedure as described for the sigma receptor assay.

  • Data Analysis: Calculate specific binding and determine the IC₅₀ and Ki values as described previously.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the σ₁ and NMDA receptors, providing a conceptual framework for understanding the potential downstream effects of ligand binding.

sigma1_pathway Ligand σ₁ Ligand (e.g., this compound derivative) Sigma1 σ₁ Receptor (ER Membrane) Ligand->Sigma1 Binds to IP3R IP₃ Receptor Sigma1->IP3R Modulates Cell_Survival Modulation of Cell Survival & Plasticity Sigma1->Cell_Survival Directly Influences Ca_release Ca²⁺ Release from ER IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Uptake Mitochondria->Cell_Survival

Caption: Simplified signaling pathway of the sigma-1 receptor.

nmda_pathway cluster_membrane Postsynaptic Membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Blocker Channel Blocker (e.g., this compound derivative) Blocker->NMDAR Blocks Channel Signaling_Cascades Activation of Ca²⁺-dependent Signaling Cascades (e.g., CaMKII, PKC, calcineurin) Ca_influx->Signaling_Cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity

Caption: NMDA receptor signaling and site of action for channel blockers.

Experimental Workflow

The logical flow for assessing the selectivity of a novel this compound-based ligand is depicted below.

experimental_workflow Start Synthesize Novel This compound Derivative Primary_Screening Primary Screening: σ₁ Receptor Binding Assay Start->Primary_Screening Secondary_Screening Secondary Screening: σ₂, NMDA, VAChT Binding Assays Primary_Screening->Secondary_Screening Data_Analysis Data Analysis: Calculate Ki values and Selectivity Ratios Secondary_Screening->Data_Analysis High_Selectivity High Selectivity Achieved? Data_Analysis->High_Selectivity Functional_Assays Functional Assays (e.g., Ca²⁺ imaging, electrophysiology) High_Selectivity->Functional_Assays Yes Lead_Optimization Lead Optimization High_Selectivity->Lead_Optimization No End Characterized Selective Ligand Functional_Assays->End Lead_Optimization->Start

Caption: Workflow for selectivity assessment of novel ligands.

Conclusion

The assessment of receptor selectivity is a cornerstone of modern drug discovery. For ligands based on the this compound scaffold, a systematic evaluation of their affinity for key off-target sites such as sigma, NMDA, and VAChT receptors is crucial. By employing standardized radioligand binding assays and understanding the underlying signaling pathways, researchers can effectively characterize the selectivity profile of novel compounds. This comparative approach, guided by the principles and protocols outlined in this guide, will facilitate the identification of highly selective ligands, which are invaluable as pharmacological tools and may serve as promising candidates for further therapeutic development.

References

literature review of the biological targets of 2-arylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of the Biological Targets of 2-Arylpiperidines: A Comparative Guide

The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that exhibit a wide range of biological activities. Its structural rigidity and the ability to be substituted at various positions allow for the fine-tuning of pharmacological profiles, leading to interactions with a diverse set of biological targets. This guide provides a comparative overview of the primary biological targets of 2-arylpiperidines, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways to aid researchers in drug discovery and development.

Sigma (σ) Receptors

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER), that are implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative disease therapies.[1] 2-Arylpiperidines represent a significant class of sigma receptor ligands, with structural variations influencing affinity and selectivity for the two subtypes.[1][2] For instance, phenethylpiperidines tend to favor σ1 receptors, while phenylpropylpiperidines show a preference for the σ2 subtype.[2][[“]]

Comparative Binding Affinities for Sigma Receptors
CompoundTargetKᵢ (nM)Reference CompoundKᵢ (nM)
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ₁R3.2Haloperidol2.6
Compound 3 (benzylpiperidine derivative)σ₁R8.9Haloperidol2.6
Compound 2 (benzylpiperidine derivative)σ₁R24Haloperidol2.6

Data sourced from[1].

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

A standard method to determine the binding affinity of novel compounds for sigma receptors is the competitive radioligand binding assay.

  • Membrane Preparation: Cell membranes expressing the target sigma receptor subtype (σ1 or σ2) are prepared from cultured cells or animal brain tissue (e.g., guinea pig brain for high σ1 density) through homogenization and centrifugation.

  • Assay Incubation: The membranes are incubated in a buffer solution containing a specific radioligand, such as [³H]-(+)-pentazocine for σ1 or [³H]-DTG in the presence of a σ1-masking ligand for σ2.

  • Competition: A range of concentrations of the unlabeled test compound (a 2-arylpiperidine derivative) is added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Signaling Pathway: Sigma Receptor Modulation

G cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane SigmaR Sigma-1 Receptor IP3R IP3 Receptor SigmaR->IP3R Modulates IonChannel Ion Channels (K⁺, Na⁺, Ca²⁺) SigmaR->IonChannel Translocates & Modulates Activity Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ release CellSurvival Cell Survival / Apoptosis Ca_ER->CellSurvival Influences IonChannel->CellSurvival Influences Ligand 2-Arylpiperidine Ligand Ligand->SigmaR Binds CellStress Cellular Stress CellStress->SigmaR Activates

Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.

Monoamine Transporters (DAT, SERT, NET)

Monoamine transporters are crucial for regulating neurotransmission by clearing dopamine (DAT), serotonin (SERT), and norepinephrine (NET) from the synaptic cleft.[4] 2-Arylpiperidine derivatives are prominent inhibitors of these transporters and are investigated for treating depression, cocaine addiction, and other CNS disorders.[5][6][7] The substitution pattern on both the aryl and piperidine rings dictates the potency and selectivity for each transporter.

Comparative Binding Affinities for Monoamine Transporters
CompoundTargetKᵢ (nM)Selectivity
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDAT0.7SERT/DAT = 323[8]
4-hydroxy-4-phenylpiperidine analogue 15 DATHigh Affinity (4-191 nM range)-[5]
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 1 SERT~2High selectivity over 5-HT₁ₐ and α₂ receptors[6]
LY139603 ((-)-isomer)NET1.9>100-fold selective over DAT and SERT[9]
(+)-cis-5bNETLow nanomolar39-fold vs DAT; 321-fold vs SERT[7]
Experimental Protocol: Synaptosomal Uptake Assay

This assay measures the functional ability of a compound to inhibit neurotransmitter reuptake.

  • Synaptosome Preparation: Synaptosomes (sealed nerve terminals) are isolated from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT, hypothalamus for NET) via homogenization and differential centrifugation.

  • Incubation: Synaptosomes are pre-incubated with the test 2-arylpiperidine compound at various concentrations.

  • Uptake Initiation: Uptake is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Uptake Termination: After a short incubation period, the uptake process is terminated by rapid filtration and washing with ice-cold buffer to separate the synaptosomes from the extracellular medium.

  • Quantification: The radioactivity trapped inside the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated. These functional data complement the binding affinity (Kᵢ) values obtained from radioligand assays.

Workflow: Monoamine Transporter Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Transporter Monoamine Transporter (DAT, SERT, or NET) NT Neurotransmitter Vesicle->NT Release NT->Transporter Reuptake PostReceptor Postsynaptic Receptor NT->PostReceptor Binds Signal Transduction Signal Transduction PostReceptor->Signal Transduction Activates Arylpip 2-Arylpiperidine Inhibitor Arylpip->Transporter Blocks

Caption: Mechanism of monoamine transporter inhibition by 2-arylpiperidines.

NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[10] Overactivation can lead to excitotoxicity, implicating them in various neurological disorders. Piperidine derivatives have been developed as potent and selective NMDA receptor antagonists, often interacting with the NR2B subunit.[11][12][13]

Comparative Binding Affinities for NMDA Receptors
CompoundTarget SiteIC₅₀ / Kᵢ (nM)Assay
LY235723 ((-)-2R,4S-isomer)NMDA ReceptorIC₅₀ = 67vs. [³H]CGS 19755 binding[12]
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidNMDA ReceptorKᵢ = 74Receptor binding assay[14]
LY233053NMDA ReceptorIC₅₀ = 107vs. [³H]CGS-19755 binding[13]

Signaling Pathway: NMDA Receptor Antagonism

G cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Channel Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Allows (when open) Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine (Co-agonist) Glycine->NMDA_R Binds Arylpip 2-Arylpiperidine Antagonist Arylpip->NMDA_R Blocks Mg Mg²⁺ Block Mg->NMDA_R Blocks at rest LTP Synaptic Plasticity (LTP) Ca_ion->LTP Initiates

Caption: Antagonism of the NMDA receptor ion channel by 2-arylpiperidines.

Opioid Receptors

Opioid receptors (μ, δ, and κ) are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous endorphins and exogenous opioids, playing a key role in pain perception.[15] The 2-arylpiperidine scaffold has been incorporated into novel ligands that can act as highly potent and selective agonists or antagonists at these receptors.[16]

Comparative Binding Affinities for Opioid Receptors
CompoundTargetKᵢ (nM)Efficacy
(3R, 4S)-23μ-opioid receptor (MOR)0.0021Agonist[16]
(3R, 4S)-23δ-opioid receptor (DOR)18.4-[16]
(3R, 4S)-23κ-opioid receptor (KOR)25.8-[16]
SRI-39067 (20)MOR / DOR-MOR Agonist / DOR Antagonist[17]

Signaling Pathway: μ-Opioid Receptor (Gi-coupled) Activation

G cluster_membrane Cell Membrane MOR μ-Opioid Receptor Gi Gi Protein (αβγ) MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits αi Ca_Channel Ca²⁺ Channel Gi->Ca_Channel Inhibits βγ K_Channel K⁺ Channel Gi->K_Channel Activates βγ cAMP cAMP AC->cAMP Converts Analgesia Analgesia Ca_Channel->Analgesia Reduced Neurotransmitter Release K_Channel->Analgesia Hyperpolarization Ligand 2-Arylpiperidine Agonist Ligand->MOR Binds ATP ATP ATP->AC Substrate

Caption: Downstream signaling cascade of a Gi-coupled μ-opioid receptor.coupled μ-opioid receptor.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(4-Bromophenyl)piperidine, ensuring laboratory safety and regulatory compliance. Although a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information for closely related brominated phenylpiperidine compounds and general hazardous waste management principles.

Hazard Profile

This compound is anticipated to share hazards with similar piperidine derivatives. These compounds are generally considered hazardous. The primary hazards include:

  • Toxicity: Harmful if swallowed, toxic in contact with skin, and may be toxic if inhaled.[1]

  • Corrosivity: Can cause severe skin burns and serious eye damage.[1][2]

  • Flammability: May be a flammable liquid and vapor.[2]

  • Environmental Hazards: Potentially harmful to aquatic life.

Quantitative Hazard and Precautionary Data

The following table summarizes key hazard classifications and precautionary statements derived from analogous compounds. This information should be considered as a guideline for handling this compound.

Hazard CategoryGHS Hazard CodePrecautionary Statements (P-phrases)
Flammable Liquid H225P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
Acute Toxicity (Oral) H302P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Acute Toxicity (Dermal) H311P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P311: Call a POISON CENTER/doctor.
Skin Corrosion/Irritation H314P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
Serious Eye Damage/Irritation H319P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity (Inhalation) H331P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is crucial for safety and environmental protection.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemically resistant gloves (e.g., neoprene, nitrile).

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step.

  • Waste Stream: this compound should be classified as a halogenated organic hazardous waste.[3]

  • Container: Use a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical; glass is often a suitable choice.[3][4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic, flammable).[5][6]

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases to avoid violent reactions.[3][7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material like sand, vermiculite, or dry lime to contain the spill.[8] Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal

The ultimate disposal of the hazardous waste must be handled by professionals.

  • Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[6] This is a mandatory step to ensure compliance with local and national regulations.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory until it is collected.[5][7] This area should be inspected weekly for any leaks.[7]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Note: Never dispose of this compound down the drain or in regular trash.[7][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Select a Compatible and Labeled Hazardous Waste Container C->D E Transfer Waste to Container in a Ventilated Area (Fume Hood) D->E F Securely Seal and Label Container with Contents and Hazards E->F Spill Spill Occurs? E->Spill G Store in Designated Satellite Accumulation Area (SAA) F->G H Ensure Segregation from Incompatible Materials G->H I Arrange for Pickup by a Licensed Waste Disposal Company H->I J Complete and Retain All Disposal Documentation I->J Spill->E No Spill_Procedure Follow Spill Management Protocol Spill->Spill_Procedure Yes Spill_Procedure->F

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Protocols for Handling 2-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is a top priority. This document provides critical safety and logistical information for 2-(4-Bromophenyl)piperidine, focusing on personal protective equipment, operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3][4]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3][5] Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently.[3]
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[3] For situations with a higher risk of splashes, chemical-resistant overalls or aprons should be considered.[6][7]
Respiratory RespiratorAll work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4][8] If a fume hood is not available or if there is a risk of inhaling dust or vapors, a NIOSH/MSHA approved respirator should be used.[4][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Proper handling and storage are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.

1. Preparation and Engineering Controls:

  • Ensure that a calibrated fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and in good working order.[8][9]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Always handle this compound within a chemical fume hood to minimize inhalation of dust or vapors.[3][4][8]

  • Use spark-proof tools and equipment to prevent ignition sources.[8]

  • Avoid direct contact with the skin, eyes, and clothing.[8][10]

  • Do not eat, drink, or smoke in the laboratory.[4][10]

  • Wash hands thoroughly with soap and water after handling the compound.[4][11]

3. Storage:

  • Store this compound in a tightly closed container.[8]

  • Keep the container in a cool, dry, and well-ventilated place.[8][12]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[9][12]

  • The storage area should be designated for flammable materials if the compound is dissolved in a flammable solvent.[8]

4. Accidental Release Measures:

  • In case of a spill, evacuate the area and remove all ignition sources.[8][11]

  • Wear the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth and place it in a suitable container for disposal.[8]

  • Do not flush the material into a sewer or waterway.[8]

Disposal Plan

The disposal of this compound and its containers must be handled as special waste.

  • Chemical Waste: Arrange for the disposal of the chemical waste through a licensed disposal company.[1] This should be done in consultation with the local waste disposal authority and in accordance with national and regional regulations.[1]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent materials, and empty containers, should also be treated as hazardous waste and disposed of accordingly.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B Verify Fume Hood Functionality A->B C Check Eyewash & Safety Shower B->C D Work Inside Chemical Fume Hood C->D E Weigh/Transfer Compound D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Store Compound in a Cool, Dry, Ventilated Area G->H I Segregate Halogenated Waste G->I J Dispose of Waste via Licensed Contractor I->J K Remove and Dispose of PPE J->K

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.